Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 2-Chloro-N-(oxan-4-yl)acetamideSubtitle: A Versatile Electrophilic Synthon & Covalent Warhead in Medicinal Chemistry
Executive Summary
2-Chloro-N-(oxan-4-yl)acetamide (CAS: 1314961-38-0), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a specialized organochloride building block used extensively in drug discovery.[1][2][3] It functions primarily as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues (specifically cysteine) in target proteins. Additionally, the incorporation of the oxan-4-yl (tetrahydropyran) moiety serves as a strategic bioisostere for cyclohexyl or phenyl groups, significantly lowering lipophilicity (
) and improving the metabolic stability of the final drug candidate.
This guide details the physicochemical profile, synthetic pathways, reactivity mechanisms, and safety protocols required for the rigorous application of this compound in pharmaceutical research.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of two distinct functional domains: the polar, non-aromatic oxane ring and the reactive
-chloroacetamide tail .
Property
Data / Descriptor
IUPAC Name
2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide
CAS Number
1314961-38-0
Molecular Formula
Molecular Weight
177.63 g/mol
Physical State
Solid (White to off-white crystalline powder)
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water
pKa (Predicted)
~13.5 (Amide N-H)
LogP (Predicted)
~0.2 – 0.5 (Low lipophilicity due to ether oxygen)
Structural Insight:
The tetrahydropyran ring typically adopts a chair conformation , placing the amide substituent in the equatorial position to minimize 1,3-diaxial interactions. This conformation is critical for binding affinity, as it projects the electrophilic chloroacetyl group into a specific vector for nucleophilic attack.
Part 2: Synthetic Methodology
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide follows a classic nucleophilic acyl substitution mechanism. The protocol below prioritizes anhydrous conditions to prevent hydrolysis of the acid chloride.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, dry over , and concentrate
in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (EtOAc/Hexane gradient).
Visualization: Synthetic Pathway
Figure 1: Synthetic pathway via Schotten-Baumann conditions.
Part 3: Reactivity & Mechanistic Pathways
The defining feature of this molecule is the
-chloroacetamide group. It acts as a soft electrophile, reacting preferentially with soft nucleophiles (sulfhydryl groups) via an mechanism.
Cysteine Alkylation (Covalent Inhibition)
In drug design, this moiety targets non-catalytic cysteine residues on the surface of proteins.
Mechanism: The sulfur atom of cysteine attacks the
-carbon, displacing the chloride ion.
Irreversibility: The resulting thioether bond is stable, permanently inhibiting the protein.
Selectivity: Reactivity can be tuned. Chloroacetamides are less reactive than acrylamides, offering better selectivity and lower risk of off-target toxicity.
Finkelstein Reaction (Activation)
If the chloride is too unreactive for a specific synthesis, it can be converted to the corresponding iodide in situ using Sodium Iodide (NaI) in acetone.
The iodide is a better leaving group, accelerating the substitution rate by orders of magnitude.
Visualization: Reactivity Profile
Figure 2: Primary reactivity modes: Covalent protein modification and synthetic derivatization.
Part 4: Applications in Drug Discovery
Covalent Inhibitor Design
The compound is a "warhead" precursor. The oxan-4-yl group provides a neutral, polar anchor that fits into solvent-exposed pockets of kinases or proteases, while the chloroacetamide engages a specific cysteine.
Example: Targeting EGFR or BTK kinases where a cysteine is located near the ATP binding site.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) require linkers to join a ligand to an E3 ligase binder.
This molecule serves as an alkylating linker . The chloride can be displaced by a diamine chain, creating a linker with a rigid oxane cap that improves solubility.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and distinct polarity, it is an ideal member of electrophilic fragment libraries . Screening these libraries identifies "cysteine-hotspots" on protein surfaces.
Part 5: Handling, Safety & Stability
Hazard Classification:
Acute Toxicity: Toxic if swallowed (Category 3).
Skin Sensitization: May cause allergic skin reactions (Category 1). Alkylating agents are potent sensitizers.
Reproductive Toxicity: Suspected of damaging fertility (Category 2).
Storage & Stability:
Hydrolysis: The C-Cl bond is relatively stable at neutral pH but hydrolyzes in strong base (
) to form the alcohol.
Storage: Store at 2–8°C under inert gas (
). Protect from moisture to prevent hydrolysis of the amide or displacement of the chloride by water over long periods.
Disposal:
Must be treated as hazardous chemical waste. Deactivate excess electrophile by treating with an excess of amine or thiol (e.g., cysteine) before disposal to neutralize alkylating potential.
References
PubChem. (2025).[5][6] 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide Compound Summary. National Library of Medicine. [Link]
A Guide to the Structural Elucidation of 2-chloro-N-(oxan-4-yl)acetamide: A Multi-technique Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous identification and structural confirmation of novel chemical entities are fundamental to modern drug discovery and development. This t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous identification and structural confirmation of novel chemical entities are fundamental to modern drug discovery and development. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 2-chloro-N-(oxan-4-yl)acetamide, a key intermediate in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating system for the unambiguous confirmation of the molecule's structure. This guide is designed to not only provide step-by-step protocols but also to instill a deeper understanding of the causal relationships behind experimental choices and data interpretation, reflecting the expertise of a seasoned application scientist.
Introduction
2-chloro-N-(oxan-4-yl)acetamide (C₇H₁₂ClNO₂) is a bifunctional molecule incorporating a reactive chloroacetamide moiety and a saturated oxane ring.[1] The chloroacetamide group is a common pharmacophore and a versatile synthetic handle, while the oxane ring can influence solubility, metabolic stability, and receptor binding. Accurate structural confirmation is paramount before its use in further synthetic steps or biological screening. This guide will detail the expected outcomes from key analytical techniques and the logic behind their application in confirming the molecular structure.
Synthesis Pathway and Rationale
The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[2][3][4] In the case of 2-chloro-N-(oxan-4-yl)acetamide, the logical synthetic route involves the reaction of oxan-4-amine with chloroacetyl chloride, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis
Reactant Preparation: Dissolve oxan-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, for example, triethylamine (1.2 eq), to the solution.
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-chloro-N-(oxan-4-yl)acetamide.
Spectroscopic Verification Workflow
A multi-pronged analytical approach is essential for unambiguous structure elucidation.[5][6] The workflow logically progresses from determining the molecular mass and formula to mapping the carbon-hydrogen framework and identifying functional groups.
A logical workflow for the structural elucidation of a synthesized molecule.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound.[5][7]
Experimental Protocol: Mass Spectrometry
Technique: Electrospray Ionization (ESI) in positive ion mode is a suitable soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺.
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is crucial for accurate mass measurement and elemental composition determination.
Expected Data and Interpretation
For a molecular formula of C₇H₁₂ClNO₂, the monoisotopic mass is 177.05565 Da.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.
Ion
Predicted m/z
Notes
[M+H]⁺
178.06293
Protonated molecular ion.
[M+Na]⁺
200.04487
Sodium adduct.
[M+K]⁺
216.01881
Potassium adduct.
Predicted m/z values for common adducts of 2-chloro-N-(oxan-4-yl)acetamide.[1]
The primary fragmentation in MS/MS would likely involve the cleavage of the amide bond and the chloroacetyl group.
An In-depth Technical Guide to 2-chloro-N-(oxan-4-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Chloroacetamide Scaffold in Medicinal Chemistry The chloroacetamide functional group is a cornerstone in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chloroacetamide Scaffold in Medicinal Chemistry
The chloroacetamide functional group is a cornerstone in modern medicinal chemistry, serving as a reactive electrophile for covalent modification of biological targets and as a versatile intermediate for the synthesis of more complex molecular architectures.[1] Its incorporation into small molecules has led to the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The N-substituted chloroacetamides, in particular, offer a modular approach to drug design, where the substituent can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet underexplored member of this class: 2-chloro-N-(oxan-4-yl)acetamide .
While a dedicated CAS number for 2-chloro-N-(oxan-4-yl)acetamide is not readily found in major chemical databases, its synthesis and properties can be reliably predicted from the well-established chemistry of its constituent parts. The oxane (tetrahydropyran) ring is a prevalent motif in drug discovery, often employed as a saturated heterocycle to improve solubility, metabolic stability, and cell permeability, while providing a three-dimensional scaffold for precise substituent placement. The combination of the reactive chloroacetamide moiety with the favorable properties of the oxane ring makes 2-chloro-N-(oxan-4-yl)acetamide a compelling building block for the synthesis of novel therapeutic candidates.
This technical guide provides a comprehensive overview of 2-chloro-N-(oxan-4-yl)acetamide, from its logical synthesis to its potential applications in drug development. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.
Synthesis of 2-chloro-N-(oxan-4-yl)acetamide: A Validated Protocol
The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. This reaction is robust, high-yielding, and proceeds under mild conditions. Based on analogous syntheses of related compounds, the following protocol for the preparation of 2-chloro-N-(oxan-4-yl)acetamide from 4-aminotetrahydropyran and chloroacetyl chloride is proposed.[3][4]
Experimental Protocol:
Materials:
4-Aminotetrahydropyran
Chloroacetyl chloride
Anhydrous dichloromethane (DCM) or a similar inert solvent
Triethylamine (TEA) or another suitable non-nucleophilic base
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminotetrahydropyran (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (1.1 eq) to the cooled solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
Acylation: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is necessary to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-N-(oxan-4-yl)acetamide as a solid.
Causality of Experimental Choices:
Inert Solvent: Anhydrous dichloromethane is used as it is aprotic and will not react with the highly reactive chloroacetyl chloride.
Low Temperature: The reaction is initiated at 0 °C to mitigate the exothermicity of the acylation reaction and prevent potential side reactions.
Non-Nucleophilic Base: Triethylamine is used to scavenge the HCl produced during the reaction without competing with the primary amine for the chloroacetyl chloride.
Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid and helps to remove the triethylammonium chloride salt.
Caption: Workflow for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Physicochemical and Spectroscopic Properties
While experimental data for 2-chloro-N-(oxan-4-yl)acetamide is not available, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₇H₁₂ClNO₂
Molecular Weight
177.63 g/mol
Appearance
White to off-white solid
Melting Point
Expected to be a solid with a defined melting point
Solubility
Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)
Spectroscopic Characterization:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxane ring protons, the methylene protons of the chloroacetyl group (typically a singlet around 4.0-4.5 ppm), and a broad signal for the amide N-H proton.
¹³C NMR: The carbon NMR would display signals for the carbons of the oxane ring, the carbonyl carbon of the amide (around 165-170 ppm), and the carbon bearing the chlorine atom.
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and a C-Cl stretch.[2]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 isotope peak for the presence of a chlorine atom.
Applications in Drug Development
The 2-chloro-N-(oxan-4-yl)acetamide scaffold is a promising starting point for the development of novel therapeutics due to the combined benefits of the chloroacetamide warhead and the oxane moiety.
Covalent Inhibitors
The electrophilic nature of the chloroacetyl group makes it an ideal "warhead" for the design of covalent inhibitors. These inhibitors can form a permanent bond with a nucleophilic residue, such as a cysteine or serine, in the active site of a target protein. This can lead to prolonged and potent inhibition, which is advantageous for certain therapeutic applications.
Caption: Mechanism of covalent inhibition by 2-chloro-N-(oxan-4-yl)acetamide.
Building Block for Lead Optimization
Beyond its role as a covalent modifier, 2-chloro-N-(oxan-4-yl)acetamide is a valuable intermediate for further chemical elaboration. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical functionalities. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The oxane ring provides a rigid and metabolically stable scaffold that can be used to orient these appended functional groups in three-dimensional space to optimize interactions with a biological target.
Safety and Handling
N-substituted chloroacetamides should be handled with care, as they are potentially hazardous.[5]
Toxicity: Chloroacetamide and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause skin and eye irritation.[5]
Protective Equipment: Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this compound.
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.
First Aid:
Inhalation: Move to fresh air.
Skin Contact: Wash thoroughly with soap and water.
Eye Contact: Rinse immediately with plenty of water.
Ingestion: Seek immediate medical attention.
Conclusion
2-chloro-N-(oxan-4-yl)acetamide represents a valuable, albeit under-documented, chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, combined with the desirable properties of the chloroacetamide and oxane moieties, makes it an attractive building block for the creation of novel covalent inhibitors and for lead optimization campaigns. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, empowering researchers to leverage this versatile scaffold in their pursuit of new therapeutic agents.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57790493, 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide. Retrieved from [Link]
Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Available at: [Link]
Wikipedia. (2023, November 29). Chloroacetamide. In Wikipedia. Retrieved from [Link]
Patel, K. R., & Shaikh, M. S. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 108-113.
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
PubChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from [Link]
AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]
SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]
PubMed. (2015). Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α. Retrieved from [Link]
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? Retrieved from [Link]
An In-depth Technical Guide to 2-chloro-N-(oxan-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(oxan-4-yl)acetamide is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug di...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(oxan-4-yl)acetamide is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure marries a reactive chloroacetamide group with a saturated heterocyclic oxane moiety. This combination makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. The chloroacetamide portion can act as a covalent binder, a feature increasingly utilized in the design of targeted therapies. Meanwhile, the oxane ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1][2] This guide provides a comprehensive overview of the molecular properties, synthesis, potential applications, and safe handling of 2-chloro-N-(oxan-4-yl)acetamide.
Molecular Properties and Characterization
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is the first step in harnessing its potential for research and development.
Chemical Structure and Formula
2-chloro-N-(oxan-4-yl)acetamide consists of a 2-chloroacetyl group attached to the nitrogen atom of a 4-aminooxane (also known as tetrahydro-2H-pyran-4-amine).
The chemical formula for 2-chloro-N-(oxan-4-yl)acetamide is C₇H₁₂ClNO₂ .
To visualize this, the following diagram illustrates the molecular structure.
Caption: Chemical structure of 2-chloro-N-(oxan-4-yl)acetamide.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, from reaction stoichiometry to analytical characterization. The molecular weight of 2-chloro-N-(oxan-4-yl)acetamide is calculated from its chemical formula (C₇H₁₂ClNO₂).
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
7
12.011
84.077
Hydrogen (H)
12
1.008
12.096
Chlorine (Cl)
1
35.453
35.453
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
Total
177.63 g/mol
Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
The synthesis of N-substituted chloroacetamides is a well-established chemical transformation.[3] The most common and direct method involves the acylation of a primary or secondary amine with chloroacetyl chloride.
General Reaction Scheme
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is typically achieved by the reaction of 4-aminooxane with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis scheme for 2-chloro-N-(oxan-4-yl)acetamide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Materials:
4-Aminooxane
Chloroacetyl chloride
Anhydrous dichloromethane (DCM) or similar aprotic solvent
Triethylamine (TEA) or another suitable non-nucleophilic base
Standard laboratory glassware and magnetic stirrer
Ice bath
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminooxane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the organic phase under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Research and Drug Development
While specific applications for 2-chloro-N-(oxan-4-yl)acetamide are not extensively documented in public literature, its constituent parts suggest several areas of potential utility.
As a Covalent Inhibitor
The α-chloroacetamide moiety is a known "warhead" in the design of covalent inhibitors.[4] This functional group can react with nucleophilic residues, such as cysteine, in the active site of a protein, leading to irreversible inhibition. This approach has been successful in developing potent and selective drugs. 2-chloro-N-(oxan-4-yl)acetamide could be used as a starting point or fragment in the development of such inhibitors.
Modulation of Physicochemical Properties
The oxane ring is a saturated heterocycle that can be incorporated into drug candidates to improve their properties.[5][6] The introduction of an oxane can:
Increase aqueous solubility: The oxygen atom can act as a hydrogen bond acceptor.
Improve metabolic stability: The saturated ring is generally less prone to metabolic degradation than aromatic or more complex systems.
Enhance binding affinity: The defined three-dimensional structure of the oxane ring can provide favorable interactions with a protein's binding pocket.
As a Synthetic Intermediate
2-chloro-N-(oxan-4-yl)acetamide is a versatile intermediate for further chemical synthesis. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of new compounds for screening in drug discovery programs.[3]
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 2-chloro-N-(oxan-4-yl)acetamide. The primary hazards are associated with the chloroacetamide functional group.
Hazard Identification
Based on data for 2-chloroacetamide, the following hazards should be considered[7][8][9][10]:
Toxicity: Toxic if swallowed.
Skin Sensitization: May cause an allergic skin reaction.
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Environmental Hazard: Harmful to aquatic life.
Recommended Safety Precautions
Engineering Controls: Work in a well-ventilated chemical fume hood.[8]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[7]
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Store in a tightly closed container in a dry and well-ventilated place.[8]
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
2-chloro-N-(oxan-4-yl)acetamide is a molecule with significant potential in the fields of chemical synthesis and drug discovery. Its combination of a reactive covalent warhead and a property-modulating heterocyclic ring system makes it an attractive scaffold for further investigation. A thorough understanding of its molecular properties, synthesis, and safe handling procedures is essential for any researcher or scientist looking to work with this compound. As the quest for novel therapeutics continues, the strategic use of such building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168654857, 2-chloro-N-[7-[4-(4-chloroanilino)oxane-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]acetamide. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). International Chemical Safety Card for 2-CHLOROACETAMIDE (ICSC 0640). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57790493, 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
Wikipedia contributors. (n.d.). Chloroacetamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Stepan, A. F., Sm-rd, M., & Carreira, E. M. (2013). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 56(10), 3821–3841.
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1756–1789.
El-Sayed, R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1205–1220.
Jahad, S. M., & Wipf, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1166–1191.
Osmančević, A., Završnik, D., Čaušević, A., Sofić, E., & Dervišević, M. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(2), 125–135.
Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2011).
Fukuda, M., Nishiyama, Y., & Sugiyama, T. (2020). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 5(29), 18370–18378.
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Apasery, M. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 38.
Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356–365.
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Journal of the Iranian Chemical Society, 16(3), 553–559.
An In-depth Technical Guide to the Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Abstract This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(oxan-4-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The document delves into the fun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(oxan-4-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The document delves into the fundamental principles of the synthetic pathway, offering a detailed, step-by-step protocol for its laboratory-scale preparation. Beyond a mere recitation of procedural steps, this guide elucidates the critical chemical reasoning that underpins the selection of reagents, reaction conditions, and purification techniques. Visual aids, including a detailed reaction workflow diagram, are provided to enhance comprehension. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and well-validated methodology for the synthesis of this important intermediate.
Introduction: The Significance of 2-chloro-N-(oxan-4-yl)acetamide
2-chloro-N-(oxan-4-yl)acetamide is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure incorporates a reactive chloroacetamide moiety, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.[1] The tetrahydropyran ring is a prevalent scaffold in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The strategic combination of these two motifs makes 2-chloro-N-(oxan-4-yl)acetamide a sought-after precursor in drug discovery programs targeting a wide range of therapeutic areas. N-arylacetamides, a broader class to which this compound belongs, are recognized as crucial intermediates in the production of medicinal, agrochemical, and pharmaceutical compounds.[2][3]
The Core Synthesis Pathway: N-Acylation
The most direct and widely employed method for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide is the N-acylation of 4-aminotetrahydropyran with chloroacetyl chloride.[1] This reaction falls under the category of nucleophilic acyl substitution, a cornerstone of organic synthesis.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the primary amine group of 4-aminotetrahydropyran on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The overall transformation is typically rapid and exothermic.
The Critical Role of a Base
A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct generated during the reaction. The amine starting material itself can act as a base and neutralize the HCl; however, this consumes a full equivalent of the valuable amine, reducing the theoretical maximum yield to 50%. To circumvent this, an external base is added to the reaction mixture. This base serves as an acid scavenger, neutralizing the HCl as it is formed and thus liberating the full molar equivalent of the amine to participate in the acylation reaction. Common bases employed for this purpose include tertiary amines like triethylamine or milder inorganic bases such as sodium acetate.[2][4]
Experimental Protocol: A Validated Laboratory Procedure
This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide. This protocol is designed to be a self-validating system, with clear instructions and justifications for each step.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Aminotetrahydropyran
≥97%
Sigma-Aldrich
Can be synthesized if not commercially available.[5][6]
Chloroacetyl Chloride
≥98%
TCI Chemicals
Highly reactive and corrosive; handle with care in a fume hood.[7]
Triethylamine
≥99%
Fisher Scientific
Acts as an acid scavenger.
Dichloromethane (DCM)
Anhydrous
Acros Organics
Reaction solvent.
Saturated Sodium Bicarbonate Solution
For aqueous workup.
Brine (Saturated NaCl Solution)
For aqueous workup.
Anhydrous Magnesium Sulfate
For drying the organic phase.
Step-by-Step Synthesis
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminotetrahydropyran (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and to minimize potential side reactions.[8]
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes.[4] Maintain the internal temperature below 5 °C during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-chloro-N-(oxan-4-yl)acetamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Caption: Synthetic workflow for 2-chloro-N-(oxan-4-yl)acetamide.
Conclusion
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide via the N-acylation of 4-aminotetrahydropyran with chloroacetyl chloride is a reliable and efficient method. This guide has provided a comprehensive overview of the synthetic strategy, from the underlying chemical principles to a detailed, actionable laboratory protocol. By understanding the rationale behind each step, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors. The versatility of the chloroacetamide moiety ensures that this compound will continue to be a relevant building block in the creation of novel therapeutic agents.[9]
References
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x220977. Available at: [Link]
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
Organic Syntheses. Chloroacetamide. Available at: [Link]
Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
Kang, J. H., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available at: [Link]
ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). Available at: [Link]
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
ResearchGate. a) Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular. Available at: [Link]
Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt.
PubChem. 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide. Available at: [Link]
Naumova, A. S., et al. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Organic & Biomolecular Chemistry, 12(8), 1236-1244. Available at: [Link]
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? : r/chemistry. Available at: [Link]
Unraveling the Covalent Mechanism of Action of 2-Chloro-N-(oxan-4-yl)acetamide: A Technical Guide for Researchers
Introduction: The Chloroacetamide Moiety as a Covalent Warhead In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors has seen a resurgence, offering distinct advantages...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chloroacetamide Moiety as a Covalent Warhead
In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors has seen a resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. Central to this strategy is the deployment of reactive electrophilic groups, or "warheads," that can form a stable, covalent bond with a specific nucleophilic residue on a target protein. Among these, the chloroacetamide group has emerged as a versatile and widely utilized warhead. This technical guide provides an in-depth exploration of the mechanism of action of 2-chloro-N-(oxan-4-yl)acetamide, a representative member of the N-substituted chloroacetamide class. While specific biological data for this exact molecule is not extensively available in public literature, this guide will elucidate its mechanism of action based on the well-established principles of chloroacetamide chemistry and the extensive research on analogous compounds.
The core of this guide is to provide researchers, scientists, and drug development professionals with a foundational understanding of how to approach the study of novel chloroacetamides. We will delve into the fundamental chemical reactivity, the likely biological consequences, and the experimental workflows required to rigorously characterize the mechanism of action of compounds like 2-chloro-N-(oxan-4-yl)acetamide.
The General Mechanism of Action: Covalent Modification of Nucleophilic Residues
The biological activity of chloroacetamide-containing molecules is fundamentally rooted in their electrophilic nature. The chloroacetyl group acts as a reactive center, poised for nucleophilic attack by amino acid residues on protein targets. The primary and most well-documented mechanism of action is the irreversible covalent inhibition of proteins through the alkylation of nucleophilic amino acid side chains.
The most common target for chloroacetamides is the thiol group (-SH) of cysteine residues.[1] Cysteine is a potent nucleophile at physiological pH, and its reaction with the chloroacetyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond. This covalent modification is typically irreversible, resulting in the permanent inactivation of the target protein.
While cysteine is the most frequent target, other nucleophilic amino acids such as histidine, lysine, and methionine can also be modified by chloroacetamides, albeit generally at a slower rate. The specificity of the reaction is dictated by a combination of factors, including the intrinsic nucleophilicity of the amino acid residue, its accessibility within the protein structure, and the local microenvironment of the binding site.
The role of the N-substituent, in this case, the oxan-4-yl group, is crucial in determining the compound's overall pharmacological profile. This substituent does not directly participate in the covalent reaction but plays a critical role in:
Target Recognition and Affinity: The oxan-4-yl moiety, along with the rest of the molecule, will govern the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that position the chloroacetamide warhead in close proximity to the target nucleophile. This initial, reversible binding step is critical for achieving selectivity.
Physicochemical Properties: The nature of the N-substituent significantly influences the compound's solubility, lipophilicity, and membrane permeability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. Quantitative structure-activity relationship (QSAR) studies on various N-substituted chloroacetamides have demonstrated that these properties are key determinants of their biological activity.[2][3][4][5][6]
Known Biological Targets of Chloroacetamide Derivatives
While the specific targets of 2-chloro-N-(oxan-4-yl)acetamide are yet to be reported, the broader class of chloroacetamides has been shown to target a range of proteins across different biological systems.
Herbicidal Action: In the field of agriculture, chloroacetamide herbicides are widely used. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases. By covalently modifying a cysteine residue in the active site of these enzymes, they disrupt the biosynthesis of lipids that are essential for plant growth and development.
Drug Discovery: In medicinal chemistry, the chloroacetamide moiety has been incorporated into a variety of therapeutic candidates to achieve potent and sustained target inhibition. Examples include inhibitors of kinases, proteases, and other enzymes where a strategically located cysteine residue can be targeted. For instance, chloroacetamides have been explored as inhibitors of the TEAD transcription factor by targeting a conserved cysteine in its palmitate-binding pocket.
Experimental Workflow for Characterizing the Mechanism of Action
For a novel compound such as 2-chloro-N-(oxan-4-yl)acetamide, a systematic experimental approach is required to elucidate its mechanism of action. The following is a guide to the key experimental stages:
Part 1: Target Identification and Validation
The initial and most critical step is to identify the cellular protein(s) that are covalently modified by the compound.
Probe Synthesis: Synthesize an analog of 2-chloro-N-(oxan-4-yl)acetamide that incorporates a reporter tag, such as a clickable alkyne or azide group, or a biotin moiety. This "probe" molecule retains the chloroacetamide warhead.
Cellular Labeling: Treat cultured cells or cell lysates with the probe molecule for a defined period. The probe will covalently label its protein targets.
Click Chemistry or Affinity Purification:
For alkyne/azide-tagged probes, perform a click reaction with a corresponding azide/alkyne-biotin tag.
For biotinylated probes, proceed directly to affinity purification.
Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotinylated proteins.
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
Data Analysis: Use bioinformatics tools to identify the specific proteins and, ideally, the site of covalent modification on each protein.
Part 2: Confirmation of Covalent Binding
Once potential targets are identified, it is essential to confirm that the compound binds covalently to these proteins.
Experimental Protocol: Intact Protein Mass Spectrometry
Incubation: Incubate the purified target protein with 2-chloro-N-(oxan-4-yl)acetamide.
Mass Spectrometry: Analyze the protein-compound mixture using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
Data Analysis: A mass shift corresponding to the molecular weight of the compound (minus the leaving group, chlorine) will confirm covalent adduction.
Part 3: Functional Consequence of Covalent Modification
The final step is to determine the functional effect of the covalent modification on the target protein.
Experimental Protocol: Enzyme Activity or Binding Assay
Assay Setup: Use an appropriate assay to measure the activity of the target protein (e.g., an enzymatic assay for an enzyme, a binding assay for a receptor or transcription factor).
Time-Dependent Inhibition: Incubate the target protein with 2-chloro-N-(oxan-4-yl)acetamide for varying amounts of time before initiating the assay. A time-dependent loss of activity is a hallmark of covalent inhibition.
Wash-out Experiment: Pre-incubate the target protein with the compound, then remove the unbound compound by dialysis or size-exclusion chromatography. If the inhibition is covalent, the activity of the protein will not be restored.
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core mechanism of action and the experimental workflows.
Caption: General SN2 mechanism of covalent inhibition by a chloroacetamide.
Caption: A streamlined workflow for elucidating the mechanism of action.
Quantitative Data from Analogous Compounds
While specific quantitative data for 2-chloro-N-(oxan-4-yl)acetamide is unavailable, the following table presents representative data for other N-substituted chloroacetamides from the literature to illustrate the range of activities observed for this class of compounds.
2-chloro-N-(oxan-4-yl)acetamide belongs to a well-established class of covalent inhibitors that exert their biological effects through the irreversible modification of nucleophilic amino acid residues, primarily cysteine. The principles and experimental strategies outlined in this guide provide a robust framework for investigating its specific mechanism of action. The key to unlocking its therapeutic potential lies in the systematic identification of its protein targets, the confirmation of its covalent binding, and the characterization of the functional consequences of this interaction. As the field of covalent drug discovery continues to evolve, the rational design and rigorous mechanistic evaluation of compounds like 2-chloro-N-(oxan-4-yl)acetamide will be paramount to developing novel and effective therapeutic agents.
References
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(5). Available from: [Link]
Kang, J., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Available from: [Link]
Gowda, B. T., et al. (2008). 2-chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2434.
Gowda, B. T., et al. (2007). 2-Chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565.
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Available from: [Link]
Singh, G., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 168-171. Available from: [Link]
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available from: [Link]
Bara, T. A., & de Paula, J. C. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 836-849. Available from: [Link]
Stojković, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30-41. Available from: [Link]
Park, H., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(2), 217-231. Available from: [Link]
Stojković, J., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30–41. Available from: [Link]
Srebro, M., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Journal of Liquid Chromatography & Related Technologies, 1-13. Available from: [Link]
Pre-med HQ. (2022, March 23). Covalent Inhibitors. YouTube. Available from: [Link]
Stojković, J., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30–41. Available from: [Link]
Stojanović, Z. S., et al. (2019). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Arabian Journal of Chemistry, 12(8), 2095-2107. Available from: [Link]
2-chloro-N-(oxan-4-yl)acetamide: Technical Guide to Biological Activity & Applications
Executive Summary 2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) is a specialized electrophilic building block and covalent fragment used in medicinal chemistry and chemical biology.[1][2][3] It combines a reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) is a specialized electrophilic building block and covalent fragment used in medicinal chemistry and chemical biology.[1][2][3] It combines a reactive chloroacetamide warhead (for cysteine targeting) with a tetrahydropyran-4-yl (oxanyl) scaffold (for physicochemical optimization).
While not a marketed therapeutic drug itself, it serves two critical roles in drug discovery:
Covalent Fragment Probe: It is used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to identify druggable cysteine residues on protein targets.
Synthetic Intermediate: It functions as a precursor for synthesizing bioactive aminothiazoles and sulfides via Hantzsch cyclization and nucleophilic substitution, respectively.
This guide details the compound's mechanism of action, experimental protocols for reactivity profiling, and its application in synthesizing bioactive libraries.
Part 1: Chemical Biology Profile
Mechanism of Action: Cysteine Alkylation
The biological activity of 2-chloro-N-(oxan-4-yl)acetamide is driven by the electrophilicity of its
-chloroacetamide group. It acts as an irreversible alkylating agent, primarily targeting nucleophilic cysteine thiols within proteins.
Reaction Type: Nucleophilic Substitution (
).
Mechanism: The sulfur atom of a cysteine residue attacks the
-carbon of the chloroacetamide, displacing the chloride ion.
Outcome: Formation of a stable thioether bond, permanently tagging the protein.
Why this specific structure?
The Warhead (Chloroacetamide): Provides high reactivity toward thiols. Unlike acrylamides (Michael acceptors), chloroacetamides do not require specific orientation for activation, making them excellent "scouts" for finding reactive cysteines in early-stage screening.
The Scaffold (Oxan-4-yl): The tetrahydropyran ring lowers the lipophilicity (LogP) compared to a cyclohexyl group, improving water solubility and reducing non-specific hydrophobic binding. This makes it an ideal "fragment" to test if a binding pocket can accommodate a polar aliphatic ring.
Pharmacophore Properties
Property
Value / Description
Impact on Drug Design
Molecular Weight
177.63 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3).
Warhead
-Chloroacetamide
Irreversible Cysteine Target engagement.
Scaffold
Tetrahydropyran (Oxane)
Reduces LogP; metabolic stability superior to morpholine.
H-Bonding
Amide (Donor/Acceptor) + Ether (Acceptor)
Facilitates specific interactions in the ATP-binding pocket of kinases.
Objective: To quantify the intrinsic electrophilicity of the compound before applying it to protein targets. This ensures the compound is reactive enough to label targets but stable enough to survive assay conditions.
Reagents:
Compound: 2-chloro-N-(oxan-4-yl)acetamide (10 mM in DMSO).
Nucleophile: L-Glutathione (GSH) (reduced, 10 mM in buffer).
Internal Standard: Antipyrine.
Buffer: PBS, pH 7.4.
Methodology:
Preparation: Mix Compound (50 µM) and GSH (500 µM, 10x excess) in PBS.
Incubation: Incubate at 37°C.
Sampling: Aliquot samples at
min.
Quenching: Add 1% Formic Acid to stop the reaction.
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (177.6 Da) and the appearance of the GSH-adduct.
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ().
Protocol 2: Synthesis of Bioactive Thiazoles (Hantzsch Cyclization)
Objective: Use 2-chloro-N-(oxan-4-yl)acetamide as an intermediate to synthesize 2-aminothiazole derivatives (common in kinase inhibitors like Dasatinib).
Reaction Logic:
The
-haloketone (or in this case, -haloamide equivalent) reacts with a thioamide.
Step-by-Step:
Reactants: Dissolve Thiourea (1.0 eq) and 2-chloro-N-(oxan-4-yl)acetamide (1.0 eq) in Ethanol.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Monitoring: Check TLC for the disappearance of the chloroacetamide.
Workup: Cool to room temperature. The product (an aminothiazole derivative) often precipitates as a hydrochloride salt.
Neutralization: Filter and wash with cold ethanol. Neutralize with
if the free base is required.
Part 3: Visualization of Pathways
Biological Mechanism & Synthetic Utility
The following diagram illustrates the dual pathway: the biological alkylation of proteins (top) and the chemical synthesis of thiazole scaffolds (bottom).
Figure 1: Dual utility of 2-chloro-N-(oxan-4-yl)acetamide in protein labeling (top) and heterocyclic synthesis (bottom).
Part 4: Safety & Handling (Self-Validating Protocol)
Hazard Identification:
Chloroacetamides are potent alkylating agents . They are skin sensitizers and potentially genotoxic.
Mandatory Safety Protocol:
Quenching Agent: Always have a 10% Sodium Thiosulfate or excess Glutathione solution ready. These nucleophiles rapidly neutralize spills by reacting with the chloroacetamide.
Solvent Handling: DMSO solutions of this compound can penetrate gloves (nitrile is often insufficient for long exposure). Use double-gloving or specialized chemical-resistant laminates.
Waste Disposal: Do not dispose of unquenched material in general organic waste. Treat with excess amine or thiol (e.g., ethanolamine) overnight before disposal to destroy the alkylating potential.
References
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574, 2016. Link
Context: Establishes the methodology for using chloroacetamide fragments in proteomic screening (ABPP).
Jagtap, A. D., et al. "Synthesis and biological evaluation of 2-chloro-N-arylacetamide derivatives." Research on Chemical Intermediates, 2020. Link
Context: Validates the use of chloroacetamide intermediates in synthesizing bioactive heterocycles.
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591, 2011. Link
Context: Authoritative review on the use of tetrahydropyran (oxanyl) rings to improve solubility and metabolic stability in drug scaffolds.
Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 250(3), 257-273, 1889. Link
Context: The foundational reaction (Hantzsch Synthesis) utilizing
-haloacetamides for thiazole construction.
Strategic Utilization of 2-chloro-N-(oxan-4-yl)acetamide in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists[1] Executive Summary In the landscape of modern drug discovery, 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) serves as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemists[1]
Executive Summary
In the landscape of modern drug discovery, 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) serves as a high-value electrophilic building block.[1] Its structural duality—combining a metabolically stable tetrahydropyran (THP) pharmacophore with a reactive
-chloroacetamide warhead —makes it a versatile tool for two distinct applications:[1]
Fragment-Based Drug Discovery (FBDD): As a covalent probe to map reactive cysteines in kinases and proteases.[1]
Lead Optimization: As a synthetic intermediate to introduce the polar, non-basic THP moiety, improving the physicochemical profile (LogD, solubility) of lipophilic scaffolds.[1]
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in generating bioactive heterocycles.[1]
Part 1: Chemical Profile & Strategic Utility[1]
Physicochemical Properties
The tetrahydropyran (oxan-4-yl) ring is a classic bioisostere for cyclohexyl or phenyl rings.[1] Unlike its carbon analogs, the ether oxygen lowers lipophilicity (
) and prevents metabolic oxidation at the 4-position, a common liability in cyclohexyl systems.[1]
Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Est. LogP
~0.2 - 0.5
significantly lower than cyclohexyl analogs (~2.0), improving aqueous solubility.[1]
TPSA
~38 Ų
Polar surface area supports membrane permeability without being overly hydrophilic.[1]
Reactivity
Electrophilic (-haloamide)
Susceptible to displacement by thiols (Cys) and amines.[1]
The "Warhead" Mechanism
The chloroacetamide group functions as a "soft" electrophile.[1] In a biological context, it preferentially reacts with the thiolate anion of Cysteine residues via an
Covalent Inhibition: Used to irreversibly lock a ligand into a binding pocket, validating target engagement.[1]
Synthetic Utility: In the flask, it serves as a "linchpin," allowing the attachment of the THP ring to nucleophilic cores (e.g., piperazines, anilines) or the formation of thiazoles via cyclization.[1]
Part 2: Experimental Methodologies
Protocol A: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Context: This protocol ensures high purity by controlling the exotherm and preventing bis-acylation.[1]
Preparation: Charge a flame-dried 3-neck round-bottom flask with Tetrahydro-2H-pyran-4-amine (10 mmol) and DCM (50 mL). Cool to 0°C under an inert nitrogen atmosphere.
Base Addition: Add TEA (12 mmol) dropwise. Ensure the temperature remains <5°C.
Acylation: Add Chloroacetyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes. Note: Chloroacetyl chloride is highly reactive; rapid addition causes exotherms that lead to impurities.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
Workup: Quench with saturated
(aq). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.[1]
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Dissolve 2-chloro-N-(oxan-4-yl)acetamide (1.0 eq) and the thioamide (1.0 eq) in EtOH.
Reflux at 70–80°C for 4–12 hours.
The mechanism involves initial S-alkylation followed by intramolecular cyclodehydration.[1]
Cool to RT. The product often precipitates as the hydrochloride salt.[1] Filter and wash with cold ether.[1]
Part 3: Visualization of Synthetic Workflows
The following diagram illustrates the divergent utility of 2-chloro-N-(oxan-4-yl)acetamide, mapping its transformation from a raw material into three distinct classes of pharmacological assets.
Figure 1: Divergent synthetic pathways originating from the 2-chloro-N-(oxan-4-yl)acetamide hub.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
Critical Warning: As an
-haloacetamide, this compound is a potent alkylating agent .[1] It poses specific risks that must be mitigated in the laboratory.
Skin Sensitization: Chloroacetamides are known contact allergens.[1] They can covalently modify skin proteins (haptenization), leading to severe dermatitis.[1] Double-gloving (Nitrile) and long sleeves are mandatory.[1]
Ocular Toxicity: Vapors or dust can cause severe eye irritation.[1] Handle only inside a certified fume hood.[1]
Quenching Spills: Do not wipe with water initially.[1] Treat spills with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride before cleaning.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229747, (Tetrahydro-2H-pyran-4-yl)acetyl chloride. Retrieved from [Link][1]
Ma, D., et al. (2011). 2-(4-Chlorophenyl)acetamide: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [Link][1][3]
RSC Advances (2015). Synthesis of 2-chloro-N-phenylacetamide derivatives and their biological evaluation. Retrieved from [Link][1]
Technical Guide: Safety & Handling of 2-chloro-N-(oxan-4-yl)acetamide
This technical guide details the safety, handling, and experimental protocols for 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This compound is a potent electrophilic bu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safety, handling, and experimental protocols for 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This compound is a potent electrophilic building block used frequently in medicinal chemistry for the synthesis of heterocycles and covalent drugs.
Executive Summary
2-chloro-N-(oxan-4-yl)acetamide is an
-chloroacetamide derivative characterized by a highly reactive electrophilic center. While invaluable for introducing the tetrahydropyran moiety into pharmacological scaffolds, it poses significant occupational health risks, primarily due to its capacity to alkylate biological nucleophiles (DNA, proteins). This guide establishes a zero-compromise safety architecture for researchers, emphasizing containment, specific personal protective equipment (PPE), and chemical neutralization protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water
Reactivity Class
Alkylating Agent (Electrophile)
Precursors
4-Aminotetrahydropyran + Chloroacetyl chloride
Hazard Identification & Toxicology
The safety profile of this compound is dominated by the
-chloroacetamide pharmacophore. Unlike simple irritants, this moiety acts as a "warhead," capable of forming irreversible covalent bonds with cysteine residues in proteins.
Core Hazards
Skin Sensitization (Category 1A): High potential to cause allergic contact dermatitis (ACD). Repeated exposure may lead to systemic hypersensitivity.
Acute Toxicity (Oral/Inhalation): Harmful if swallowed. Dust inhalation can cause severe respiratory tract irritation.
Genotoxicity: As an alkylating agent, it has the theoretical potential to interact with DNA, although steric bulk reduces this risk compared to smaller analogs like 2-chloroacetamide.
Mechanism of Toxicity (The "Cysteine Trap")
The chlorine atom creates a polarized carbon center adjacent to the carbonyl. Biological nucleophiles (specifically thiol groups on cysteine) attack this carbon via an
mechanism, permanently modifying the protein structure.
Figure 1: Mechanism of alkylation and sensitization. The electrophilic carbon attacks biological thiols, leading to haptenization and immune response.
Safe Handling & Engineering Controls
Engineering Controls
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .
Static Control: Use anti-static weighing boats. The powder can be electrostatic; use a polonium strip or ionizer if necessary to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with dissolved
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
Dissolution: Add 4-aminotetrahydropyran and TEA to the flask. Dissolve in DCM (0.2 M concentration). Cool to
in an ice bath.
Addition: Dilute chloroacetyl chloride in a small volume of DCM. Add dropwise to the amine solution over 15 minutes. Note: Exothermic reaction.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with
or Ninhydrin).
Quench: Carefully add saturated
solution.
Workup: Extract with DCM (
). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over .
Isolation: Concentrate in vacuo. The product usually crystallizes upon standing or trituration with hexanes/ether.
Safety Workflow Diagram
Figure 2: Operational safety workflow from receipt to disposal.
Emergency Response
Scenario
Immediate Action
Secondary Action
Skin Contact
Wash immediately with soap and water for 15 min. Do NOT use alcohol (enhances absorption).
Consult physician. Monitor for sensitization (redness/itching).
Eye Contact
Flush with water/saline for 15 min.
Seek ophthalmologist immediately.
Spill (Solid)
Cover with wet paper towels (to prevent dust). Scoop into waste.
Wipe area with 10% Sodium Thiosulfate .
Spill (Liquid)
Absorb with vermiculite.
Treat absorbent with thiosulfate solution before disposal.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96338, Chloroacetamides. Retrieved from [Link](Note: Used as surrogate for general alpha-chloroacetamide toxicity data).
Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols. Synthetic Communications. Retrieved from [Link]
Sphinxsai. (2014). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]
Role: Covalent Warhead & Linker Scaffold in Drug Discovery Executive Summary 2-Chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a specialized chemical in...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Covalent Warhead & Linker Scaffold in Drug Discovery
Executive Summary
2-Chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a specialized chemical intermediate used primarily in the synthesis of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .[1]
This molecule combines two critical functional motifs:[2][3][4][5][6]
Tetrahydropyran (Oxane) Ring: A non-basic, polar lipophilic isostere used to improve metabolic stability and solubility compared to cyclohexane or morpholine rings.
-Chloroacetamide Warhead: A moderately reactive electrophile capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.
Chemical Identity & Physicochemical Properties[1][5][7][8][9][10][11][12]
Property
Data
IUPAC Name
2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide
Common Name
2-chloro-N-(oxan-4-yl)acetamide
CAS Number
1154931-91-5
Molecular Formula
C₇H₁₂ClNO₂
Molecular Weight
177.63 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF, DCM, Methanol
Reactive Motif
-Halocarbonyl (Electrophile)
Synthetic Methodology
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is a nucleophilic acyl substitution reaction. The protocol below is optimized for high yield and purity, minimizing the hydrolysis of the chloroacetyl chloride.
Reaction Scheme
The synthesis involves the acylation of 4-aminotetrahydropyran with chloroacetyl chloride in the presence of a non-nucleophilic base.
Figure 1: Step-by-step synthetic workflow for the preparation of 2-chloro-N-(oxan-4-yl)acetamide.
Detailed Protocol
Preparation: Charge a flame-dried round-bottom flask with 4-aminotetrahydropyran (10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).
Base Addition: Add Triethylamine (TEA) (12 mmol) and cool the solution to 0°C using an ice bath.
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; slow addition prevents thermal degradation.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Workup:
Dilute with DCM (50 mL).
Wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove acidic byproducts.
Wash with brine (30 mL).
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude solid can often be used directly. For high purity (>98%), recrystallize from a mixture of Hexanes and Ethyl Acetate.
Medicinal Chemistry Applications
Mechanism of Action: Covalent Inhibition
This molecule serves as a "warhead" scaffold. The chloroacetamide group acts as an electrophile that reacts with nucleophilic cysteine residues on a target protein via an S_N2 mechanism . This forms an irreversible thioether bond, permanently silencing the protein target.
Figure 2: Mechanism of covalent modification of cysteine residues by chloroacetamide warheads.
Structural Rationale: The Tetrahydropyran Advantage
Why use the oxan-4-yl (tetrahydropyran) group instead of a simple phenyl or alkyl chain?
Metabolic Stability: Unlike the morpholine ring, the THP ring lacks a basic nitrogen, reducing susceptibility to oxidative metabolism (N-oxidation) and reducing off-target hERG channel inhibition.
Solubility: The ether oxygen in the ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexane ring (cLogP modulation).
Vector Positioning: The 4-substituted THP ring provides a defined spatial geometry, projecting the warhead at a specific angle relative to the rest of the drug molecule.
Handling & Safety (E-E-A-T)
Warning: As an alkylating agent, this compound is inherently hazardous.
Wear nitrile gloves (double-gloving recommended due to alkylating potential).
Quenching: In case of spill, treat with an excess of aqueous ammonia or sodium hydroxide to hydrolyze the reactive chloride.
References
Chemical Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524400, 2-Chlorooxane. (Used for structural verification of the oxane ring numbering). Retrieved from [Link]
Synthetic Protocol (General Amidation): Sphinxsai. (2014). A facile amidation of chloroacetyl chloride using DBU. (General protocol adaptation for chloroacetylation). Retrieved from [Link]
CAS Verification: Accelachem. (n.d.). Product Detail: 2-chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5).[8] Retrieved from [Link]
Technical Guide: 2-Chloro-N-(oxan-4-yl)acetamide and Related Electrophilic Scaffolds
Executive Summary & Chemical Identity[1] 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a strategic building block in modern drug discovery. It functions at the intersec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a strategic building block in modern drug discovery. It functions at the intersection of two critical design elements:
The Pharmacophore: The oxan-4-yl (tetrahydropyran) ring serves as a polar, non-basic bioisostere of the cyclohexyl group, offering improved aqueous solubility and lower lipophilicity (LogP) while maintaining steric bulk.
The Warhead: The
-chloroacetamide moiety is a classic electrophile capable of forming covalent bonds with nucleophilic residues (primarily Cysteine) or serving as a displaceable handle for further functionalization.[1]
Physicochemical Profile
Property
Value / Description
Impact on Drug Design
CAS Number
428860-77-3
Unique identifier for procurement.
Molecular Formula
Low molecular weight (<200 Da) fragment.
LogP (Calc)
~0.2 - 0.5
Significantly lower than cyclohexyl analog (~1.5), reducing metabolic liability.
H-Bond Acceptors
2 (Amide O, Ether O)
The ether oxygen provides an additional vector for solvation or target interaction.
Electrophilicity
Moderate-High
Reacts via mechanism; tunable via steric hindrance.
Synthetic Routes & Optimization
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is a nucleophilic acyl substitution. While conceptually simple, strict control of stoichiometry and temperature is required to prevent bis-acylation or hydrolysis of the chloroacetyl chloride.
Core Synthesis Workflow (Graphviz)
Figure 1: Optimized synthetic workflow for the generation of 2-chloro-N-(oxan-4-yl)acetamide.
(aq, 15 mL) and cool the biphasic mixture to 0°C under vigorous stirring.
Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent hydrolysis of the acid chloride.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated
and brine.
Purification: Dry over
and concentrate. The product typically precipitates as a white solid. Recrystallize from EtOAc/Hexane if purity <95%.
Reactivity Profile: The "Warhead" Mechanism[3]
The utility of this compound lies in the reactivity of the C-Cl bond. It is a "soft" electrophile that preferentially targets "soft" nucleophiles like the thiol group of Cysteine (Cys) or the selenol of Selenocysteine.
Mechanism of Action: Cysteine Alkylation
In Targeted Covalent Inhibitors (TCIs), this moiety permanently modifies the target protein.
Figure 2: Mechanism of covalent inactivation via S_N2 alkylation of cysteine residues.
Comparative Reactivity (The "Goldilocks" Zone)
Researchers must balance reactivity to avoid off-target toxicity (e.g., reaction with Glutathione).
Acrylamides: Lower reactivity, higher selectivity.[2] Often reversible.
Chloroacetamides (This Compound): Higher reactivity. Good for initial "fragment screening" to find binding pockets.
Bromoacetamides: Very high reactivity. Generally too toxic for systemic drugs but excellent for in vitro biochemical probes.
Related Compounds & Derivatives
This molecule rarely acts alone; it is part of a broader chemical family used to tune potency and physicochemical properties.
A. Direct Structural Analogs
These compounds modify the ring size or the halogen to alter fit and reactivity.
Compound Name
Structure Modification
Purpose
2-chloro-N-cyclohexylacetamide
Cyclohexane ring (No Oxygen)
Increases lipophilicity (LogP). Used when the target pocket is hydrophobic.
2-bromo-N-(oxan-4-yl)acetamide
Chlorine Bromine
Increases alkylation rate significantly. Used as a positive control in labeling assays.
2-chloro-N-(oxan-3-yl)acetamide
3-isomer of THP
Changes vector of the warhead. Used for Structure-Activity Relationship (SAR) exploration.
B. Functional Derivatives (Downstream Products)
The chloro group is often displaced by amines to create glycine derivatives, which are common motifs in kinase inhibitors (e.g., HCV NS5A inhibitors).
Reaction: 2-chloro-N-(oxan-4-yl)acetamide +
2-(substituted-amino)-N-(oxan-4-yl)acetamide .
Application: This creates a "linker" scaffold where the oxanyl group anchors the molecule in a solvent-exposed region, while the amine extends into the deep binding pocket.
Experimental Protocols
Protocol A: Glutathione (GSH) Reactivity Assay
To assess the metabolic stability and potential toxicity of the electrophile.
Principle: Measure the pseudo-first-order consumption of the test compound in the presence of excess Glutathione (GSH) using HPLC or LCMS.
Stock Solutions:
Test Compound: 10 mM in DMSO.
GSH Internal Standard: 20 mM in Phosphate Buffer (pH 7.4).
Incubation:
Mix Test Compound (final 50
) with GSH (final 5 mM, 100x excess) in PBS at 37°C.
Include an internal standard (e.g., Indomethacin) for normalization.
Analysis: Analyze via ESI-TOF MS (Deconvoluted spectra).
Validation: Look for a mass shift of +133.5 Da (Molecular weight of fragment minus HCl).
Calculation:
.
References
PubChem. (2025).[4] Compound Summary: 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide (CID 428860-77-3). National Library of Medicine. Link
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Context on Chloroacetamide warheads).
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Tetrahydropyran as a bioisostere).
Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
A Technical Guide to the Synthesis of 2-chloro-N-(oxan-4-yl)acetamide and its Derivatives: A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical considerations for producing 2-chloro-N-(oxan-4-yl)acetamide, a vital building block in medicinal chemistry. We will...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical considerations for producing 2-chloro-N-(oxan-4-yl)acetamide, a vital building block in medicinal chemistry. We will delve into the core synthetic methodologies, process optimization, and the subsequent derivatization of this versatile intermediate, offering field-proven insights for researchers and drug development professionals.
Strategic Importance in Medicinal Chemistry
2-Chloro-N-(oxan-4-yl)acetamide belongs to the broader class of N-substituted 2-chloroacetamides, which are recognized as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The intrinsic reactivity of the α-chloroacetamide moiety allows for its facile conversion into more complex molecular architectures, making it a valuable scaffold in drug discovery programs.[3] The tetrahydropyran (oxane) ring is a prevalent feature in many marketed drugs, often used to improve physicochemical properties such as solubility and metabolic stability.[4] The combination of these two motifs in 2-chloro-N-(oxan-4-yl)acetamide makes it a particularly relevant intermediate in the development of novel therapeutics.
Core Synthesis: Chloroacetylation of 4-Aminotetrahydropyran
The primary and most direct route to 2-chloro-N-(oxan-4-yl)acetamide is the N-acylation of 4-aminotetrahydropyran with a suitable chloroacetylating agent, typically chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Insights
The reaction proceeds through a well-understood, multi-step mechanism. The causality behind the experimental choices is rooted in controlling the reactivity of the highly electrophilic chloroacetyl chloride and managing the reaction byproducts.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminotetrahydropyran acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of chloroacetyl chloride is due to the electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atoms.
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting amine and driving the equilibrium towards the product.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Key Reagents and Their Roles
4-Aminotetrahydropyran: The nucleophilic starting material. It is a cyclic aliphatic amine, which is generally more basic (predicted pKa of the conjugate acid is ~9.63) and a stronger nucleophile than aromatic amines.[4]
Chloroacetyl Chloride: The electrophilic acylating agent. It is highly reactive and moisture-sensitive, readily hydrolyzing to chloroacetic acid. Therefore, reactions should be conducted under anhydrous conditions.
Base (HCl Scavenger): The choice of base is critical for the success of the reaction.
Tertiary Amines (e.g., Triethylamine): Often used in organic solvents like toluene or dichloromethane (DCM).[1] They are effective at scavenging HCl, forming a triethylammonium chloride salt which often precipitates and can be removed by filtration.
Inorganic Bases/Buffers (e.g., Sodium Acetate): Can be used in solvents like acetic acid.[5] The acetate ion acts as the base to neutralize the generated HCl.
Solvent: The solvent must be inert to the highly reactive chloroacetyl chloride. Aprotic solvents such as toluene, dichloromethane, and tetrahydrofuran are commonly employed.[1][6]
Experimental Protocols and Process Optimization
The following protocols are representative of the methods described in the literature for the chloroacetylation of amines and are directly applicable to the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 1: Using Triethylamine in an Aprotic Solvent
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminotetrahydropyran (1.0 eq) and anhydrous toluene (or DCM).
Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution.
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side product formation.
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05-1.1 eq) in anhydrous toluene and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Filter the reaction mixture to remove the triethylammonium hydrochloride precipitate.
Wash the filtrate sequentially with water, dilute HCl (to remove excess triethylamine), and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation and Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 2: Using Sodium Acetate in Acetic Acid
This method provides an alternative, often yielding a product that precipitates directly from the reaction mixture.[5]
Step-by-Step Methodology:
Setup: In a round-bottom flask, dissolve 4-aminotetrahydropyran (1.0 eq) in glacial acetic acid and cool the solution in an ice bath.
Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) portion-wise or dropwise while maintaining the temperature at 0-5 °C.
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
Precipitation: Add a solution of sodium acetate (e.g., 25 ml for a 1 mmol scale reaction) to the reaction mixture. The sodium acetate acts as a base and also reduces the solubility of the product, causing it to precipitate.[5]
Isolation: Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.
Purification: Wash the filtered solid with cold water to remove residual salts and acetic acid. The product can be further purified by recrystallization from ethanol to yield colorless crystals.[5]
The general workflow for these synthetic procedures can be visualized as follows:
Caption: A generalized experimental workflow for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Comparative Analysis of Synthetic Conditions
The choice of reagents and conditions can significantly impact the yield and purity of the final product. Below is a summary of typical conditions reported for the chloroacetylation of various amines.
Synthesis of Derivatives and Further Transformations
The synthetic utility of 2-chloro-N-(oxan-4-yl)acetamide lies in the reactivity of its α-chloro group, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, leading to diverse derivatives with potential biological activities.
A common transformation involves the displacement of the chloride with various nucleophiles:
Nitrogen Nucleophiles: Reaction with primary or secondary amines can introduce new amino groups, leading to the formation of diamine structures.
Oxygen Nucleophiles: Alkoxides or phenoxides can displace the chloride to form ether linkages. For example, reaction with sodium methacrylate can yield a polymerizable monomer.[7]
Sulfur Nucleophiles: Thiols or thiophenols react readily to form thioethers.
These transformations significantly expand the chemical space accessible from this key intermediate, providing a platform for the development of compound libraries for screening in drug discovery programs.[3]
Conclusion
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is a straightforward yet critical process in modern synthetic and medicinal chemistry. The chloroacetylation of 4-aminotetrahydropyran can be achieved in high yield using well-established protocols, with careful control of temperature and stoichiometry being key to success. The resulting product is not merely an endpoint but a versatile intermediate, primed for a variety of subsequent chemical transformations. This guide provides a solid foundation of both the theoretical principles and practical methodologies required for the successful synthesis and utilization of this important chemical entity.
References
Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]
Kang, L., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E, 64(Pt 7), o1194. Available at: [Link]
Eureka. (n.d.). Synthetic method for Apixaban drug intermediate. Patsnap. Available at: [Link]
Google Patents. (n.d.). Preparation method of Apixaban intermediate suitable for industrial production.
ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3149-3180. Available at: [Link]
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available at: [Link]
ResearchGate. (2008). 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of apixaban and intermediates thereof.
PubChem. (n.d.). 4-Aminotetrahydropyran. Available at: [Link]
Google Patents. (n.d.). Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
PubChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide. Available at: [Link]
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. Available at: [Link]
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Available at: [Link]
ResearchGate. (2017). A practical synthesis for the key intermediate of apixaban. Available at: [Link]
Application Note: High-Efficiency Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Abstract & Application Scope This technical guide details the synthesis of 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This molecule serves as a critical electrophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
This technical guide details the synthesis of 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This molecule serves as a critical electrophilic "warhead" intermediate in medicinal chemistry. The
-chloroacetamide moiety is a validated covalent binder, capable of reacting with nucleophilic cysteine residues in target proteins (e.g., kinases, proteases) to form irreversible adducts.
This protocol utilizes a nucleophilic acyl substitution strategy, optimized for high yield (>85%) and minimal byproduct formation. Two methodologies are presented:
Method A (Standard): Anhydrous conditions using Dichloromethane (DCM) and Triethylamine (TEA).
Method B (Green/Scalable): Biphasic Schotten-Baumann conditions for larger scales.
Retrosynthetic Analysis & Mechanism
The synthesis is a direct
-acylation of 4-aminotetrahydropyran (Oxan-4-amine) with chloroacetyl chloride .
Reaction Scheme
The amine lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating HCl, which is immediately scavenged by the base (TEA) to drive the equilibrium forward and prevent protonation of the unreacted amine.
Figure 1: Mechanistic pathway for the N-acylation of 4-aminotetrahydropyran.
Safety & Handling (Critical)
Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator. It reacts violently with water to release HCl gas. Handle only in a functioning fume hood.
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.
Solubilization: Add 4-Aminotetrahydropyran (1.01 g) and anhydrous DCM (15 mL). Stir until fully dissolved.
Base Addition: Add TEA (1.67 mL) to the amine solution. Cool the mixture to 0°C using an ice/water bath.
Acylation (Exothermic): Dilute Chloroacetyl Chloride (0.88 mL) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction flask over 10–15 minutes.
Note: Dropwise addition controls the exotherm and prevents bis-alkylation side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–3 hours.
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. The amine starting material (ninhydrin stain: blue/purple) should disappear.
Quench & Workup:
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.
Wash with Sat. NaHCO₃ (2 x 15 mL) to neutralize excess acid.
Wash with Brine (1 x 15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target amide.
Analytical Validation (Self-Validating Criteria)
To ensure the protocol was successful, compare your isolated product against these predicted specifications.
1H NMR (CDCl₃, 400 MHz) Prediction
6.4-6.6 ppm (br s, 1H): Amide N-H.
4.05 ppm (s, 2H): Chloromethyl group (-CH₂Cl). Diagnostic peak.
3.90-4.00 ppm (m, 3H): 1H at C4 (methine) + 2H equatorial at C2/C6.
3.45-3.55 ppm (td, 2H): Axial protons at C2/C6.
1.90-2.00 ppm (m, 2H): Equatorial protons at C3/C5.
If the NMR shows extra peaks around 3.0 ppm (triethylamine salts) or 1.2 ppm (grease), recrystallize from EtOAc/Hexanes.
Troubleshooting & Optimization
Issue: Low Yield / Sticky Oil.
Cause: Incomplete removal of TEA·HCl salts or water retention.
Fix: Ensure the 1M HCl wash is thorough. Dry the organic layer longer over Na₂SO₄. If oil persists, trituruate with cold hexanes or diethyl ether to induce solidification.
Issue: Bis-alkylation (Impurity).
Cause: Reaction temperature too high during addition.
Fix: Strictly maintain 0°C during the addition of acid chloride. Ensure the amine is in excess relative to the acid chloride if this persists (switch to 1.1 eq Amine : 1.0 eq Acid Chloride).
References
General Amidation Protocol: BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Application Notes.
Chloroacetamide Synthesis Context: Zhang, S.S., et al. "2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide." Acta Crystallographica Section E, 2006.[3]
Reagent Data (Chloroacetyl Chloride): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem.
Reagent Data (4-Aminotetrahydropyran): ChemicalBook. "4-Aminotetrahydropyran Product Specifications." ChemicalBook.
An Application Note and Protocol for the Purification of 2-chloro-N-(oxan-4-yl)acetamide Authored by: A Senior Application Scientist Abstract This comprehensive guide details the purification of 2-chloro-N-(oxan-4-yl)ace...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Purification of 2-chloro-N-(oxan-4-yl)acetamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the purification of 2-chloro-N-(oxan-4-yl)acetamide, a valuable intermediate in pharmaceutical research and drug development. Recognizing the critical impact of purity on subsequent synthetic steps and biological assays, this document provides two robust, field-proven protocols: recrystallization for crystalline solids and flash column chromatography for challenging mixtures or amorphous products. The protocols are grounded in an understanding of the compound's synthesis and potential impurity profile, offering researchers the tools to achieve high purity with verifiable, reproducible results.
Introduction: The Importance of Purity
2-chloro-N-(oxan-4-yl)acetamide is a key building block, frequently utilized in the synthesis of complex molecules targeting a range of biological pathways. The chloroacetamide moiety serves as a versatile electrophilic handle for introducing the N-(oxan-4-yl) group, a common scaffold in medicinal chemistry. The presence of impurities, such as unreacted starting materials or reaction byproducts, can lead to unpredictable side reactions, complicate structural analysis, and yield erroneous biological data. Therefore, a robust and validated purification strategy is not merely a procedural step but a prerequisite for scientific integrity.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the purification process effectively.
Understanding the Chemistry: Synthesis and Impurity Profile
Effective purification begins with understanding the potential contaminants. 2-chloro-N-(oxan-4-yl)acetamide is typically synthesized via the acylation of tetrahydropyran-4-amine with chloroacetyl chloride, often in the presence of a base like triethylamine or in a biphasic system to neutralize the HCl byproduct.
This reaction, while generally efficient, can generate a predictable set of impurities that the purification strategy must address.
Primary Impurities to Consider:
Unreacted Starting Materials: Residual tetrahydropyran-4-amine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
Base-Related Salts: If a tertiary amine base like triethylamine is used, triethylamine hydrochloride is a common salt byproduct[1].
Over-acylation Byproducts: In some cases, a diamide impurity can form, where the nitrogen of the purine core (in a related synthesis) is also acylated[2]. While the oxane ring lacks a second reactive nitrogen, other complex byproducts are possible.
Solvent Residue: Dichloromethane (DCM), toluene, or other reaction solvents.
analytical methods for "2-chloro-N-(oxan-4-yl)acetamide"
An In-Depth Technical Guide to the Analytical Methods for 2-chloro-N-(oxan-4-yl)acetamide This guide provides a comprehensive overview of the essential analytical methodologies for the characterization, quantification, a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Analytical Methods for 2-chloro-N-(oxan-4-yl)acetamide
This guide provides a comprehensive overview of the essential analytical methodologies for the characterization, quantification, and quality control of 2-chloro-N-(oxan-4-yl)acetamide. As a key intermediate in various synthetic pathways, robust and reliable analytical techniques are paramount for ensuring its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.
Introduction to 2-chloro-N-(oxan-4-yl)acetamide
2-chloro-N-(oxan-4-yl)acetamide is a substituted acetamide derivative containing a reactive chloroacetyl group and a saturated oxane ring. N-substituted chloroacetamides are recognized as important intermediates in organic synthesis.[1] The presence of the electrophilic chloroacetyl moiety allows for facile nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules, potentially including pharmacologically active compounds. The oxane (tetrahydropyran) ring is a common feature in many pharmaceutical agents, influencing properties like solubility and metabolic stability.
Given its role as a synthetic precursor, a thorough analytical characterization is crucial. This involves confirming its chemical structure, quantifying its purity, identifying and quantifying any process-related impurities or degradation products, and assessing its stability under various stress conditions. This guide outlines a multi-faceted analytical approach employing chromatographic and spectroscopic techniques to build a complete quality profile of the compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-chloro-N-(oxan-4-yl)acetamide is essential for analytical method development, particularly for chromatography. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Property
Value
Source
Molecular Formula
C₇H₁₂ClNO₂
PubChem
Molecular Weight
177.63 g/mol
PubChem
Appearance
Expected to be a colorless to pale yellow crystalline solid
Note: PubChem has an entry for a related, more substituted compound, 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide, but not for the title compound itself. The provided molecular formula and weight are calculated for 2-chloro-N-(oxan-4-yl)acetamide.
Chromatographic Methods for Purity and Potency
Chromatographic techniques are the cornerstone of purity assessment and quantification. A combination of High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography (GC) for volatile impurities provides a comprehensive purity profile.
Stability-Indicating HPLC-UV Method for Potency and Impurity Profiling
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components in the sample matrix.[3] Forced degradation studies are a critical component in developing such a method.[4][5]
Causality Behind Experimental Choices:
Technique: Reverse-Phase HPLC (RP-HPLC) is the method of choice due to the compound's polarity. The non-polar stationary phase will interact with the molecule, and elution can be controlled by varying the polarity of the mobile phase.
Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust starting point, offering excellent retention for a wide range of medium-polarity compounds.
Mobile Phase: An acetonitrile/water gradient is selected for its UV transparency and effective elution properties. A mild acid, such as formic acid, is added to the mobile phase to control the ionization of any acidic or basic functional groups and to ensure sharp, symmetrical peak shapes. Formic acid is also compatible with mass spectrometry (MS), allowing for future hyphenation (LC-MS) for impurity identification.[6][7]
Detection: The amide chromophore is expected to have a UV absorbance maximum around 200-220 nm. Detection at a low wavelength like 210 nm provides high sensitivity for the parent compound and a wide range of potential impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 1: HPLC Method for Potency and Purity
Instrumentation:
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Program:
Time (min)
% B
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Solutions Preparation:
Diluent: Acetonitrile/Water (50:50 v/v).
Standard Solution: Accurately weigh and dissolve ~10 mg of 2-chloro-N-(oxan-4-yl)acetamide reference standard in the diluent to a final concentration of 1.0 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
Analysis Procedure:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject the diluent (blank) to ensure a clean baseline.
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
Impurity (%):
% Impurity = (Area_Impurity / Sum of all Areas) * 100 (using area percent normalization).
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be adequately separated from the main peak and from each other.[4]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol 2: Forced Degradation Study
Prepare a stock solution of 2-chloro-N-(oxan-4-yl)acetamide (e.g., 1 mg/mL) in the HPLC diluent.
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2N HCl to get a final concentration of 0.1N HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, and dilute to the target concentration for HPLC analysis.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis. Due to the lability of the chloroacetamide group, degradation is expected to be rapid.
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for analysis.
Thermal Degradation: Store the solid API in an oven at 80°C for a specified period (e.g., 48 hours). Dissolve the stressed solid in diluent for analysis.
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8]
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.
Evaluation: Assess the peak purity of the main component in all stressed samples using a photodiode array (PDA) detector. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.
GC-MS for Volatile Impurities and Identity Confirmation
Gas chromatography is ideal for analyzing thermally stable and volatile compounds. It can be used to detect residual solvents from the synthesis or volatile by-products. Mass spectrometry provides definitive structural information, confirming the identity of the main peak and helping to identify unknown impurities.
Protocol 3: GC-MS Analysis
Instrumentation:
Gas chromatograph with a mass selective detector (MSD).
Chromatographic Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1).
Oven Temperature Program:
Initial: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Mass Spectrometer Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: 40-400 amu.
Sample Preparation:
Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
Analysis and Interpretation:
Inject the sample and acquire the total ion chromatogram (TIC).
Obtain the mass spectrum of the main peak and compare it with the expected fragmentation pattern for 2-chloro-N-(oxan-4-yl)acetamide. Key fragments would likely include the chloroacetyl cation [ClCH₂CO]⁺ and fragments arising from the oxane ring.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Atom Position
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale
-CH ₂-Cl
~4.1
~42
Protons and carbon are deshielded by the adjacent chlorine and carbonyl group.[9]
-C(=O)-
N/A
~165
Typical chemical shift for an amide carbonyl carbon.
-NH -
~7.5-8.5 (broad)
N/A
Amide proton, position and shape are solvent and concentration-dependent.[9]
-CH -(oxane, C4)
~3.8-4.2 (multiplet)
~45-50
Methine proton and carbon attached to the nitrogen atom.
-CH ₂(oxane, C2/C6)
~3.4-3.6 (axial), ~3.9-4.1 (equatorial)
~65-70
Diastereotopic methylene protons and carbons adjacent to the ring oxygen.
-CH ₂(oxane, C3/C5)
~1.5-1.7 (axial), ~1.8-2.0 (equatorial)
~30-35
Methylene protons and carbons beta to the ring oxygen.
Protocol 4: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum (proton-decoupled).
For unambiguous assignment, consider 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Data Processing and Interpretation:
Process the spectra (Fourier transform, phase correction, baseline correction).
Integrate the ¹H signals to determine proton ratios.
Analyze chemical shifts, multiplicities (splitting patterns), and coupling constants to assign all signals and confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule.
Protocol 5: ATR-FTIR Analysis
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
~1100 cm⁻¹ (C-O-C stretch): Strong, characteristic stretch for the ether linkage in the oxane ring.
~750 cm⁻¹ (C-Cl stretch): Absorption for the alkyl chloride.
Summary and Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-chloro-N-(oxan-4-yl)acetamide. The cornerstone of quality control is a validated, stability-indicating RP-HPLC method, which, when complemented by GC-MS for volatile analysis and spectroscopic techniques (NMR, IR) for definitive structural confirmation, ensures a complete understanding of the molecule's identity, purity, and stability profile. The provided protocols are designed to be starting points for method development and validation in a research or quality control laboratory setting.
References
SIELC. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
SIELC. (n.d.). Separation of Acetamide, N-(2-chlorophenyl)- on Newcrom R1 HPLC column.
Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Retrieved from [Link]
Gecgel, U., & Yazan, Z. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed. Retrieved from [Link]
Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
Gowda, B. T., et al. (2008). 2-(4-Chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]
ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide. Retrieved from [Link]
Saini, B., & Bansal, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
ResearchGate. (n.d.). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. Retrieved from [Link]
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
National Center for Biotechnology Information. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
High-Resolution NMR Characterization of 2-chloro-N-(oxan-4-yl)acetamide
Application Note & Validation Protocol Introduction & Scope The compound 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic intermediate in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Validation Protocol
Introduction & Scope
The compound 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic intermediate in medicinal chemistry. It serves as a "warhead" linker, enabling the covalent attachment of pharmacophores to cysteine residues in target proteins (e.g., kinases) or facilitating
displacement reactions to build complex heterocyclic libraries.
Precise structural characterization of this intermediate is paramount because the chloroacetamide moiety is susceptible to hydrolysis (yielding the hydroxy- impurity) and the oxan-4-yl ring must maintain a specific chair conformation for biological fit.
This guide provides a definitive protocol for the NMR-based validation of this molecule, focusing on distinguishing the subtle coupling patterns of the tetrahydropyran ring and verifying the integrity of the reactive chloride handle.
Experimental Workflow
The following logic flow outlines the critical path from sample isolation to structural confirmation.
Figure 1: Decision matrix for NMR structural validation. Note the critical QC step on the chloromethyl integral before proceeding to expensive 2D experiments.
Sample Preparation Protocol
Solvent Selection Strategy
While CDCl
is common, DMSO-d is the validated solvent of choice for this protocol.
Reasoning: The amide proton (-NH-) is prone to exchange broadening in CDCl
and often overlaps with the aromatic/olefinic region if impurities are present. In DMSO-d, the NH appears as a sharp doublet (due to coupling with the CH-4), providing immediate verification of the secondary amide linkage.
Solubility: The polar amide bond ensures high solubility in DMSO, preventing aggregation artifacts.
Preparation Steps
Weighing: Accurately weigh 10–15 mg of the solid analyte into a clean vial.
Note: Using <5 mg may require excessive scans; >20 mg can cause radiation damping or viscosity broadening.
Solvation: Add 0.6 mL (600 µL) of DMSO-d
(99.9% D).
Homogenization: Vortex for 10 seconds. Ensure no suspended solids remain.
Transfer: Filter through a glass wool plug into a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to remove ferromagnetic dust.
Acquisition Parameters (Bruker/Jeol Standard)
Parameter
1H Standard
13C {1H} Decoupled
COSY (Validation)
Pulse Sequence
zg30 / single_pulse
zgpg30 / carbon_complete
cosygpppqf
Relaxation Delay (D1)
1.0 - 2.0 sec
2.0 sec
1.5 sec
Acquisition Time (AQ)
~3.0 - 4.0 sec
~1.0 sec
~0.2 sec
Spectral Width (SW)
12-14 ppm
240 ppm
10-12 ppm
Scans (NS)
16
512 - 1024
8 - 16
Temperature
298 K (25°C)
298 K
298 K
Critical Setting: Ensure the transmitter offset (O1P) is centered (~5-6 ppm for 1H) to capture the downfield amide and upfield aliphatic protons uniformly.
Data Analysis & Interpretation
The Spectral Fingerprint (1H NMR in DMSO-d
)
The molecule consists of three distinct spin systems: the labile amide, the isolated chloromethyl group, and the tetrahydropyran ring.
Table 1: Anticipated Chemical Shifts & Assignments
Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Insight
8.15 - 8.25
Doublet ( Hz)
1H
NH (Amide)
Coupling to H-4 confirms connectivity. Disappearance with DO shake confirms exchangeability.
4.05
Singlet
2H
CH-Cl
Diagnostic peak. If shifted to ~3.8 or split, suspect hydrolysis (CH-OH) or dimerization.
3.75 - 3.85
Multiplet
1H
H-4 (Pyran)
Methine proton at the linkage point. Overlaps with equatorial protons.
3.80 - 3.88
Dbl of Triplets (dt)
2H
H-2/6 (eq)
Equatorial protons adjacent to Oxygen. Deshielded by O.
3.30 - 3.40
Triplets of Dbl (td)
2H
H-2/6 (ax)
Axial protons adjacent to Oxygen. Large axial-axial coupling ( Hz) confirms chair conformation.
1.70 - 1.80
Dbl of Dbl (dd)
2H
H-3/5 (eq)
Equatorial methylene protons.
1.40 - 1.55
Quad of Dbl (qd)
2H
H-3/5 (ax)
Axial methylene protons. Distinctive "quartet-like" appearance due to large coupling constants.
Conformational Analysis (The "Expert" View)
The tetrahydropyran ring exists predominantly in a chair conformation. This is validated by the coupling constants of the H-2/6 axial protons.
Mechanism: The H-2ax proton couples with H-3ax (trans-diaxial,
Hz) and H-3eq (axial-equatorial, Hz), plus the geminal coupling to H-2eq ( Hz).
Validation: Look for the td (triplet of doublets) pattern at ~3.35 ppm. If this simplifies or broadens significantly, the ring may be distorted or the sample may be aggregating.
Application Notes and Protocols for 2-chloro-N-(oxan-4-yl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the investigation of 2-chloro-N-(oxan-4-yl)acetamide ,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 2-chloro-N-(oxan-4-yl)acetamide , a molecule featuring a chloroacetamide functional group, a well-recognized reactive moiety for covalent inhibition in medicinal chemistry. Due to the electrophilic nature of the chloroacetamide "warhead," this compound is hypothesized to act as a covalent inhibitor, forming a stable bond with nucleophilic residues, most commonly cysteine, on a target protein.[1][2] This document outlines the strategic workflow for the synthesis, characterization, and biological evaluation of this compound, offering both theoretical insights and detailed, actionable protocols for researchers in drug discovery.
The Rationale for Investigating 2-chloro-N-(oxan-4-yl)acetamide as a Covalent Inhibitor
Covalent inhibitors have seen a resurgence in drug discovery, offering distinct advantages such as prolonged pharmacodynamic effects, increased potency, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules.[1][3] The mechanism of action for such inhibitors typically involves a two-step process: an initial non-covalent binding to the target protein, followed by the formation of a permanent covalent bond.[2][4]
The chloroacetamide group in 2-chloro-N-(oxan-4-yl)acetamide is a key electrophilic warhead that can react with nucleophilic amino acid residues.[1] The oxane (tetrahydropyran) moiety provides a saturated heterocyclic scaffold that can be important for establishing specific interactions within a protein's binding pocket, potentially conferring selectivity.
Mechanism of Covalent Modification
The primary mechanism of action for a chloroacetamide-based inhibitor is the irreversible alkylation of a nucleophilic residue, typically a cysteine, within the binding site of a target protein. This nucleophilic substitution reaction results in the formation of a stable thioether bond and the release of a chloride ion.
Caption: Covalent modification of a target cysteine by 2-chloro-N-(oxan-4-yl)acetamide.
Synthesis and Characterization
The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. The following protocol is a general method that can be adapted for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 2.1: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
This protocol describes the chloroacetylation of 4-aminooxane.
Materials:
4-aminooxane (or its hydrochloride salt)
Chloroacetyl chloride
Triethylamine (or another suitable base)
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated aqueous sodium bicarbonate
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Dissolve 4-aminooxane (1.0 equivalent) in DCM in a round-bottom flask. If using the hydrochloride salt, add 1.1 equivalents of triethylamine to neutralize.
Cool the solution to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-chloro-N-(oxan-4-yl)acetamide.
Characterization:
NMR (¹H and ¹³C): Confirm the structure and purity of the synthesized compound.
Mass Spectrometry (MS): Determine the molecular weight of the product.
Melting Point: Assess the purity of the solid compound.
Biochemical Evaluation
A series of biochemical assays are essential to characterize the inhibitory activity and mechanism of 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 3.1: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the chloroacetamide warhead with a biologically relevant thiol. Compounds with very high reactivity may have off-target effects.[1]
Materials:
2-chloro-N-(oxan-4-yl)acetamide
Glutathione (GSH)
Phosphate-buffered saline (PBS), pH 7.4
Spectrophotometer or plate reader
Procedure:
Prepare a stock solution of the test compound in DMSO.
Prepare a solution of GSH in PBS.
In a suitable assay plate or cuvette, mix the GSH solution with the test compound at a final concentration.
Monitor the depletion of GSH over time using a suitable method, such as Ellman's reagent (DTNB) or by mass spectrometry.
Calculate the half-life of the compound in the presence of GSH. A half-life of less than 100 minutes may indicate high, potentially non-specific reactivity.[1]
Protocol 3.2: Enzyme Inhibition Assay and Determination of Kinetic Parameters
This protocol aims to determine the inhibitory potency (IC₅₀) and the kinetic parameters of covalent inhibition (k_inact and K_I).[2]
Materials:
Purified target enzyme
Substrate for the enzyme
2-chloro-N-(oxan-4-yl)acetamide
Assay buffer
Plate reader capable of kinetic measurements
Procedure:
IC₅₀ Determination (Time-Dependent):
Pre-incubate the target enzyme with varying concentrations of the inhibitor for different time points (e.g., 15, 30, 60 minutes).
Initiate the enzymatic reaction by adding the substrate.
Measure the reaction rate.
Plot the percent inhibition against the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value. A leftward shift in the IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.
Determination of k_inact and K_I:
Incubate the enzyme with a range of inhibitor concentrations.
At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to measure the remaining enzyme activity.
For each inhibitor concentration, plot the natural log of the percentage of remaining activity versus time. The negative slope of this line gives the observed rate of inactivation (k_obs).
Plot the calculated k_obs values against the inhibitor concentrations. Fit the data to the following hyperbolic equation to determine k_inact and K_I:
k_obs = k_inact * [I] / (K_I + [I])
where [I] is the inhibitor concentration.[2]
Parameter
Description
Significance
IC₅₀
Concentration of inhibitor required to reduce enzyme activity by 50%.
A measure of potency, which is time-dependent for covalent inhibitors.
k_inact
The maximal rate of covalent bond formation.
Reflects the chemical reactivity of the warhead within the binding pocket.
K_I
The inhibitor concentration at half-maximal inactivation rate.
Represents the initial binding affinity of the inhibitor to the enzyme.
k_inact/K_I
The second-order rate constant.
The overall efficiency of covalent inhibition.
Cell-Based Evaluation
Cell-based assays are crucial for assessing the effect of the compound in a more biologically relevant context.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Plate reader
Procedure:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).[8]
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
Add the solubilization solution to dissolve the formazan crystals.[8]
Measure the absorbance at a wavelength of 570 nm.
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Target Identification and Engagement
If the primary target of 2-chloro-N-(oxan-4-yl)acetamide is unknown, or to confirm on-target and off-target effects, chemical proteomics methods can be employed.
Workflow for Target Identification
Caption: Workflow for target identification using a chemical probe.[9]
Protocol 5.1: Confirmation of Covalent Adduct by Mass Spectrometry
This protocol confirms the covalent modification of a purified target protein.
Materials:
Purified target protein
2-chloro-N-(oxan-4-yl)acetamide
Incubation buffer
LC-MS system
Procedure:
Incubate the purified protein with an excess of the inhibitor for a sufficient time to ensure covalent modification.
Remove the excess inhibitor using a desalting column or dialysis.
Analyze the intact protein by LC-MS to determine its molecular weight.[10]
Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor (minus the leaving group, Cl) confirms covalent adduct formation.[11]
For site identification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the modified peptide and the specific amino acid residue.[12]
Safety and Handling
Chloroacetamides are reactive electrophiles and should be handled with care.
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
Handling: Handle in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.[13]
Storage: Store in a tightly closed container in a cool, dry place.
Disposal: Dispose of waste according to local regulations.
"2-chloro-N-(oxan-4-yl)acetamide" for novel compound synthesis
Technical Application Note: Synthesis and Utility of 2-Chloro-N-(oxan-4-yl)acetamide Executive Summary 2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Synthesis and Utility of 2-Chloro-N-(oxan-4-yl)acetamide
Executive Summary
2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic intermediate in medicinal chemistry.[1] It serves a dual purpose: (1) as a covalent warhead targeting cysteine residues in protein binding pockets, and (2) as a highly reactive linker scaffold for fragment-based drug discovery (FBDD). The incorporation of the oxan-4-yl (tetrahydropyran) moiety improves metabolic stability and aqueous solubility compared to carbocyclic analogs, making this compound a preferred building block for PROTAC linkers and kinase inhibitors.
This guide presents two validated methods. Method A is the industry-standard anhydrous approach for high purity. Method B is a biphasic "green" protocol suitable for scale-up.
Method A: Anhydrous Acylation (Standard)
Best for: High-purity library synthesis (mg to g scale).
Solvent System: Ethyl Acetate (EtOAc) / Water (1:1)
Protocol:
Dissolve 4-aminotetrahydropyran in EtOAc.
Dissolve K₂CO₃ in water and add to the organic phase. Stir vigorously at 0°C.
Add chloroacetyl chloride dropwise.[2][4] The biphasic system acts as a buffer, scavenging HCl in the aqueous phase.
Stir at RT for 4 hours.
Separate layers; wash the organic layer with water and brine. Concentrate to yield the crude solid.
Reaction Mechanism & Workflow
The synthesis proceeds via a Nucleophilic Acyl Substitution . The amine lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, which collapses to expel the chloride ion.
Visual Workflow (DOT Diagram)
Figure 1: Mechanistic pathway for the synthesis of 2-chloro-N-(oxan-4-yl)acetamide via acyl substitution.
Downstream Applications
Once synthesized, 2-chloro-N-(oxan-4-yl)acetamide acts as a versatile scaffold. The chloride is a good leaving group, enabling S_N2 displacement reactions to introduce diverse pharmacophores.
Application 1: Fragment-Based Drug Discovery (FBDD)
Researchers use this scaffold to create libraries of "covalent fragments." The chloroacetamide group reacts irreversibly with non-catalytic cysteine residues on target proteins (e.g., KRAS G12C, BTK), permanently silencing them.
Application 2: Synthesis of Heterocyclic Linkers
Reaction with secondary amines (e.g., piperazines, morpholines) yields glycinamide derivatives , a common motif in sodium channel blockers and GPCR antagonists.
General Derivatization Protocol:
Dissolve 2-chloro-N-(oxan-4-yl)acetamide in MeCN or DMF.
Toxicity: Chloroacetamides are toxic if swallowed (H301) and are potent skin sensitizers (H317) .[5] They are alkylating agents and should be treated as potential mutagens.
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended due to the compound's ability to penetrate skin.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.
References
Synthesis of Chloroacetamides: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols and Yield Optimization."
Structural Characterization: Missioui, M., et al. "Synthesis and crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide."[6] IUCrData, 2024.[7]
Medicinal Chemistry Applications: Cayman Chemical Product Guide. "2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide as a synthetic intermediate."
Safety Data: Sigma-Aldrich SDS. "Safety Data Sheet for 2-Chloroacetamide derivatives."
Application Notes and Protocols: A Strategic Approach to the Biological Screening of 2-chloro-N-(oxan-4-yl)acetamide
Introduction: Unveiling the Biological Potential of a Reactive Moiety In the landscape of drug discovery and chemical biology, novel chemical entities present both an opportunity and a challenge. The compound 2-chloro-N-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Biological Potential of a Reactive Moiety
In the landscape of drug discovery and chemical biology, novel chemical entities present both an opportunity and a challenge. The compound 2-chloro-N-(oxan-4-yl)acetamide, while not extensively characterized in the biological literature, possesses a key structural feature that warrants a systematic and hypothesis-driven investigation: the α-chloroacetamide group. This functional group is a well-known electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine.[1] This intrinsic reactivity suggests that 2-chloro-N-(oxan-4-yl)acetamide may act as a covalent inhibitor, a class of compounds that has seen a resurgence in drug development due to their potential for high potency and prolonged duration of action.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 2-chloro-N-(oxan-4-yl)acetamide. The protocols outlined herein are designed to be a self-validating system, beginning with broad, unbiased screening to identify potential cellular targets, followed by rigorous biochemical and cell-based assays to validate these interactions and elucidate the mechanism of action. Our approach is grounded in the principles of modern chemical biology, emphasizing target identification and validation as a cornerstone of understanding a small molecule's therapeutic potential and potential liabilities.[3][4]
Part 1: Initial Hypothesis and Target Identification Strategy
The presence of the chloroacetamide moiety strongly suggests a covalent mechanism of action. Therefore, our initial experimental strategy will focus on identifying cellular proteins that are covalently modified by 2-chloro-N-(oxan-4-yl)acetamide. This unbiased approach is crucial for discovering novel targets and understanding potential off-target effects.[5]
Chemoproteomic Profiling for Covalent Target Identification
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the targets of covalent inhibitors directly in complex biological systems. By using a tagged version of the compound of interest, we can enrich for and identify its binding partners.
Protocol 1: Synthesis of a Bio-orthogonal Probe of 2-chloro-N-(oxan-4-yl)acetamide
To facilitate target identification, a derivative of the parent compound containing a bio-orthogonal handle (e.g., an alkyne or azide) is required. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry.
Step-by-Step Methodology:
Synthesis: Synthesize an analogue of 2-chloro-N-(oxan-4-yl)acetamide where the oxane ring is modified to include a terminal alkyne. A strategic position for this modification would be one that is synthetically accessible and predicted to be solvent-exposed, thus minimizing interference with target binding.
Purity and Characterization: Purify the probe by flash chromatography and characterize its structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Stability Assessment: Evaluate the stability of the probe in relevant biological media (e.g., cell culture medium, cell lysate) to ensure it remains intact during the experiment.
Protocol 2: In-situ Target Identification using ABPP
This protocol describes the treatment of live cells with the alkyne-tagged probe, followed by lysis, click chemistry, enrichment, and mass spectrometry-based identification of target proteins.
Step-by-Step Methodology:
Cell Culture: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.
Probe Treatment: Treat the cells with varying concentrations of the alkyne-tagged probe (e.g., 1, 10, 50 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Click Chemistry: To the cell lysate, add the following click chemistry reagents in order: biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate at room temperature for 1 hour.
Protein Precipitation and Solubilization: Precipitate the proteins using chloroform/methanol, and resuspend the pellet in a buffer containing SDS.
Biotin-Streptavidin Enrichment: Add streptavidin-agarose beads to the lysate to enrich for biotinylated (i.e., probe-labeled) proteins. Incubate with rotation at 4°C for 4 hours.
Washing: Wash the beads extensively to remove non-specifically bound proteins.
On-Bead Digestion: Resuspend the beads in a buffer containing urea and dithiothreitol (DTT). Alkylate with iodoacetamide and digest the proteins with trypsin overnight.
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm target engagement in a cellular context without the need for compound modification.[6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7]
Protocol 3: CETSA for Target Validation
This protocol will assess the ability of 2-chloro-N-(oxan-4-yl)acetamide to stabilize its putative targets identified from the ABPP screen.
Step-by-Step Methodology:
Cell Treatment: Treat intact cells with 2-chloro-N-(oxan-4-yl)acetamide at various concentrations and a vehicle control for 1-2 hours.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[8]
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein by Western blotting or targeted mass spectrometry.
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.
Data Presentation: Hypothetical CETSA Results
Temperature (°C)
Vehicle Control (% Soluble Target)
10 µM Compound (% Soluble Target)
50 µM Compound (% Soluble Target)
40
100
100
100
45
95
98
99
50
80
90
95
55
50
75
85
60
20
50
65
65
5
25
40
70
<1
10
20
Part 2: Mechanistic Validation and Selectivity Profiling
Once a high-confidence target has been identified and validated in cells, the next crucial step is to characterize the interaction biochemically and assess the compound's selectivity. For this section, we will proceed with a hypothetical target identified from the initial screens: Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase known to be a target of covalent inhibitors.[9][10]
Biochemical Assays for Covalent Inhibition
Biochemical assays using purified protein are essential to determine the kinetic parameters of inhibition and confirm a covalent mechanism.[11]
Protocol 4: Recombinant FAAH Inhibition Assay
This protocol uses a fluorogenic substrate to measure the activity of purified recombinant human FAAH in the presence of 2-chloro-N-(oxan-4-yl)acetamide.[12]
Step-by-Step Methodology:
Reagents: Recombinant human FAAH, FAAH assay buffer, AMC-arachidonoyl amide (fluorogenic substrate), and 2-chloro-N-(oxan-4-yl)acetamide.
Assay Setup: In a 96-well plate, pre-incubate FAAH with varying concentrations of the inhibitor or vehicle control for different time points (e.g., 0, 15, 30, 60 minutes).
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
Fluorescence Reading: Measure the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time using a plate reader.[12]
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition as a function of inhibitor concentration to determine the IC₅₀ value at each pre-incubation time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.
Data Presentation: Hypothetical Time-Dependent Inhibition of FAAH
Pre-incubation Time (min)
IC₅₀ (µM)
0
25.3
15
10.1
30
4.5
60
1.2
Protocol 5: Irreversibility Assessment by Dialysis or Jump Dilution
This experiment aims to determine if the inhibition is reversible or irreversible.
Step-by-Step Methodology:
Inhibitor Incubation: Incubate a concentrated solution of FAAH with a high concentration of 2-chloro-N-(oxan-4-yl)acetamide (e.g., 10x IC₅₀ after 60 min pre-incubation) for 1 hour. A control sample is incubated with vehicle.
Removal of Unbound Inhibitor:
Dialysis: Dialyze the samples against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes.
Jump Dilution: Rapidly dilute the incubation mixture (e.g., 100-fold) into the assay buffer.
Activity Measurement: Measure the residual FAAH activity in the inhibitor-treated and control samples.
Data Analysis: If the enzyme activity is not restored after removal of the unbound inhibitor, it indicates irreversible inhibition.
Mass Spectrometry for Adduct Confirmation
Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein.[13]
Protocol 6: Intact Protein MS Analysis
Step-by-Step Methodology:
Incubation: Incubate purified FAAH with a 5-fold molar excess of 2-chloro-N-(oxan-4-yl)acetamide for 2 hours.
Sample Preparation: Desalt the protein sample using a C4 ZipTip.
MS Analysis: Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).
Data Analysis: Look for a mass shift in the inhibitor-treated protein corresponding to the molecular weight of 2-chloro-N-(oxan-4-yl)acetamide minus HCl, which would confirm a 1:1 covalent adduct.
Visualizing the Workflow
Caption: Overall workflow for the characterization of 2-chloro-N-(oxan-4-yl)acetamide.
Conclusion
The structured, hypothesis-driven approach detailed in these application notes provides a robust framework for the biological characterization of 2-chloro-N-(oxan-4-yl)acetamide. By initially treating the compound as a potential covalent inhibitor, we can employ powerful and unbiased techniques like ABPP and CETSA to identify and validate its cellular targets. Subsequent biochemical and biophysical assays are then crucial for confirming the covalent mechanism of action and determining the kinetic parameters of inhibition. This systematic process not only maximizes the chances of discovering novel biological activity but also ensures a high degree of scientific rigor, paving the way for further preclinical development.
Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1198. [Link]
PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]
Özdemir, O., et al. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
Jantus-Lewintre, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 129–146. [Link]
Vandna, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764–777. [Link]
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. [Link]
Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(2), 199–207. [Link]
Xue, B., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One, 19(5), e0319865. [Link]
Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry, 31(1), 29–40. [Link]
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2244–2255. [Link]
van der Wouden, M., et al. (2021). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Communications Biology, 4(1), 1–12. [Link]
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Application Notes and Protocols for 2-chloro-N-(oxan-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the handling, storage, and potential applications of 2-chloro-N-(oxan-4-yl)acetamide. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the handling, storage, and potential applications of 2-chloro-N-(oxan-4-yl)acetamide. As a Senior Application Scientist, the following information is synthesized from established safety protocols for analogous compounds and general best practices in a research and development setting. The causality behind each recommendation is explained to ensure safe and effective use.
Compound Profile: 2-chloro-N-(oxan-4-yl)acetamide
2-chloro-N-(oxan-4-yl)acetamide is a chemical intermediate likely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloroacetamide group and a saturated heterocyclic oxane (tetrahydropyran) moiety, suggests its utility as a building block for more complex molecules. The chloroacetamide functional group is a known reactive handle for nucleophilic substitution reactions, making it a versatile precursor in the synthesis of various derivatives.[1]
While specific data for this exact compound is not widely published, its properties and hazards can be largely inferred from the well-characterized parent compound, 2-chloroacetamide.[2][3][4]
Table 1: Physicochemical Properties of 2-chloroacetamide (as a proxy)
Note: The presence of the oxane group in 2-chloro-N-(oxan-4-yl)acetamide will alter these values.
Hazard Identification and Safety Precautions
The primary hazards associated with 2-chloro-N-(oxan-4-yl)acetamide are derived from the toxicological profile of 2-chloroacetamide. It is classified as toxic if swallowed and may cause an allergic skin reaction.[5] Furthermore, it is suspected of damaging fertility.[5]
Table 2: GHS Hazard Statements for 2-chloroacetamide
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following are general guidelines based on the known hazards of similar compounds.
Ventilation: All handling of solid 2-chloro-N-(oxan-4-yl)acetamide and its solutions should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is mandatory to avoid inhalation of dust or aerosols.[6][7]
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[3]
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling. Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[3]
Ingestion: If swallowed, immediately call a poison control center or doctor. Do NOT induce vomiting. Rinse mouth with water.[2]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Storage and Handling Protocols
Proper storage and handling are essential to maintain the integrity of 2-chloro-N-(oxan-4-yl)acetamide and to ensure the safety of laboratory personnel.
Storage
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9] The container should be tightly closed to prevent moisture absorption, as the compound may be moisture-sensitive.[6]
Container: Use the original, tightly sealed container for storage.
Moisture Sensitivity: For long-term storage of moisture-sensitive solids, consider using a desiccator.[10] When removing the container from a cold environment (e.g., a refrigerator), allow it to warm to room temperature before opening to prevent condensation of moisture inside the container.[11]
Handling
General Hygiene: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[5][9] Wash hands thoroughly after handling.[9]
Dispensing: When weighing and dispensing the solid, minimize the generation of dust.[6] This can be achieved by working in a fume hood and handling the material gently.
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[7][13] The spill area should then be cleaned with a suitable solvent and washed.
Experimental Protocols and Applications
2-chloro-N-(oxan-4-yl)acetamide is a valuable intermediate in organic synthesis, particularly for the introduction of the N-(oxan-4-yl)acetamido moiety. The reactive C-Cl bond allows for nucleophilic substitution reactions to form a variety of derivatives.
General Protocol for N-Alkylation/Arylation using 2-chloro-N-(oxan-4-yl)acetamide
This protocol outlines a general procedure for the reaction of 2-chloro-N-(oxan-4-yl)acetamide with a nucleophile (e.g., an amine or thiol). This is a representative workflow and may require optimization for specific substrates.
Workflow Diagram:
Caption: General workflow for nucleophilic substitution.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nucleophile (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane, acetonitrile).[14]
Addition of Reagent: If the reaction is exothermic, cool the mixture to 0 °C in an ice bath.[14] To this stirred solution, add a solution of 2-chloro-N-(oxan-4-yl)acetamide (1.1 eq) in the same solvent dropwise.
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[15]
Washing: Wash the combined organic layers with water and then with brine.[14]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the desired product.
Waste Disposal
All waste containing 2-chloro-N-(oxan-4-yl)acetamide or its byproducts should be considered hazardous.
Containers: Collect all chemical waste in properly labeled, sealed containers.[7]
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7] It may be necessary to treat the waste as a hazardous substance.[13]
Conclusion
2-chloro-N-(oxan-4-yl)acetamide is a potentially hazardous but synthetically useful compound. Adherence to the safety, handling, and storage protocols outlined in this document is paramount to ensure the well-being of laboratory personnel and the integrity of the research. The provided experimental protocol serves as a general guideline and should be adapted and optimized for specific research needs.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]
Missioui, S., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
Missioui, S., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
PENTA. (2023, March 30). Acetamide - Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
Reddit. (n.d.). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012, January 2). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Retrieved from [Link]
Environment, Health & Safety - University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). ICSC 0233 - Acetamide. Retrieved from [Link]
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
using "2-chloro-N-(oxan-4-yl)acetamide" in organic synthesis.
Application Note: Strategic Utilization of 2-Chloro-N-(oxan-4-yl)acetamide in Medicinal Chemistry Abstract This technical guide details the synthesis, reactivity, and application of 2-chloro-N-(oxan-4-yl)acetamide (also...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Chloro-N-(oxan-4-yl)acetamide in Medicinal Chemistry
Abstract
This technical guide details the synthesis, reactivity, and application of 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). As a bifunctional building block, this molecule serves two critical roles in drug discovery: it acts as a "warhead" precursor for covalent inhibitors and as a versatile linker for installing the metabolically stable, polarity-modulating tetrahydropyran (THP) pharmacophore. This guide provides optimized protocols for its preparation and subsequent nucleophilic substitution reactions, emphasizing self-validating quality control measures.
Part 1: Chemical Profile & Strategic Value[1]
1.1 The Tetrahydropyran (THP) Advantage
In medicinal chemistry, the "oxan-4-yl" (THP) ring is a superior bioisostere to the cyclohexyl group. While sterically similar, the ether oxygen in the THP ring reduces lipophilicity (LogP) and offers a hydrogen bond acceptor site, often improving the metabolic stability and solubility of the final drug candidate.[1]
Table 1: Physicochemical Comparison (THP vs. Cyclohexyl)
Feature
Cyclohexyl-Amide Motif
Oxan-4-yl-Amide Motif
Strategic Benefit
LogP
High (Lipophilic)
Lower (~1.5 unit decrease)
Improved water solubility & reduced non-specific binding.
H-Bonding
Donor only (Amide NH)
Donor (NH) + Acceptor (Ether O)
Potential for specific interactions in the ATP-binding pocket of kinases.
Metabolism
Prone to CYP450 oxidation
Reduced oxidative liability
Enhanced metabolic stability (lower clearance).
Entropy
Flexible Chair/Boat
Rigid Chair (Anomeric effect)
Lower entropic penalty upon binding.
1.2 Reactivity Profile
The molecule contains an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-chloroacetamide moiety.[2][3][4] The carbon-chlorine bond is highly electrophilic, susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
Purification: Recrystallization from EtOAc/Hexane is usually sufficient.
Self-Validating Checkpoint:
NMR (): Look for the characteristic singlet of the group at 4.05 ppm . If this peak is split or shifted, hydrolysis or bis-acylation may have occurred.
Part 3: Core Application - Library Synthesis (
)
Protocol B: Parallel Synthesis of Amine DerivativesObjective: Displacement of the chloride with various secondary amines to generate a library of Glycine Transporter 1 (GlyT1) inhibitor analogs.
Mechanism: Intermolecular
substitution.[3]
Catalysis: Finkelstein conditions (KI) are used to generate the more reactive -iodo intermediate in situ.
Materials:
2-chloro-N-(oxan-4-yl)acetamide (1.0 equiv)
Secondary Amine (
) (1.2 equiv)
(Anhydrous, 2.0 equiv)
Potassium Iodide (KI) (0.1 equiv - Catalyst)
Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
Preparation: In a reaction vial, suspend 2-chloro-N-(oxan-4-yl)acetamide,
, and KI in MeCN.
Nucleophile Addition: Add the secondary amine (1.2 equiv).
Thermal Activation: Heat to 60°C for 4–12 hours. Note: Sterically hindered amines may require DMF at 80°C.
Monitoring: Monitor by LCMS. The chlorine isotope pattern (3:1 ratio of M : M+2) will disappear, replaced by the product mass.
Workup: Filter off inorganic salts. Concentrate the filtrate.
Part 4: Advanced Application - Heterocycle Formation[8][9]
Protocol C: Synthesis of Piperazin-2-onesObjective: Cyclization with N-substituted ethylenediamines to form piperazinone scaffolds, a common motif in GPCR ligands.
Methodology:
React 2-chloro-N-(oxan-4-yl)acetamide with N-Boc-ethylenediamine (excess) in THF.
Deprotect the Boc group (HCl/Dioxane).
Treat the resulting free amine with base (
or ) in DMF to induce intramolecular cyclization, displacing the chloride to form the 6-membered lactam ring.
Part 5: Visual Workflows (Graphviz)
Figure 1: Synthesis & Application Workflow
This diagram illustrates the critical path from raw materials to the final library, including the decision nodes for catalysis.
Caption: Figure 1. Integrated workflow for the synthesis of the scaffold and its divergence into amine and thiol libraries using Finkelstein-assisted SN2 substitution.
Figure 2: Mechanistic Logic of Substitution
Caption: Figure 2. Catalytic cycle showing the in situ conversion to the iodo-intermediate, accelerating the reaction rate vs. direct chloride displacement.
Part 6: References
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from (General Acylation Protocols).
Lee, K. S., et al. (2003). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide.[4][6] Organic & Biomolecular Chemistry, 1(11), 1989-1994.[4][6]
PharmaBlock. Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Whitepaper.[1]
Yadav, J. S., et al. (2008). Phosphomolybdic acid catalyzes efficiently the Prins cyclization... to provide tetrahydropyran-4-ol derivatives.[7] Synthesis, 2008, 395-400.[7]
Google Patents. Processes for the preparation of cis-4... purin-9-yl]-1-methylcyclohexane-1-carboxamide. (WO2019070827A1).
The Chloroacetamide Scaffold: A Versatile Tool in Modern Drug Discovery
Introduction: The Significance of the 2-Chloro-N-(oxan-4-yl)acetamide Motif The 2-chloroacetamide functional group is a cornerstone in medicinal chemistry, serving as a reactive yet tunable electrophile. When appended to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 2-Chloro-N-(oxan-4-yl)acetamide Motif
The 2-chloroacetamide functional group is a cornerstone in medicinal chemistry, serving as a reactive yet tunable electrophile. When appended to various molecular scaffolds, it creates derivatives with a wide spectrum of biological activities. The N-substituted 2-chloroacetamide moiety, in particular, has been identified as a key pharmacophore in the development of anticancer, anti-inflammatory, and antimicrobial agents.[1] The reactivity of the α-chloro group allows these compounds to act as covalent inhibitors, forming stable bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of target proteins.[1] This mode of action can lead to potent and prolonged inhibition of biological pathways critical for disease progression.
This guide focuses on the applications of derivatives of "2-chloro-N-(oxan-4-yl)acetamide," a specific iteration of this versatile scaffold. While literature directly pertaining to this exact molecule is emerging, the broader class of N-substituted chloroacetamides provides a wealth of data and well-established protocols. The oxane ring, a saturated heterocycle, can influence physicochemical properties such as solubility and metabolic stability, making it an attractive component in drug design. This document will serve as a comprehensive resource for researchers, providing detailed application notes and step-by-step protocols for the synthesis and biological evaluation of this promising class of compounds.
I. Synthesis of 2-Chloro-N-(oxan-4-yl)acetamide Derivatives: A General Protocol
The synthesis of N-substituted 2-chloroacetamides is a well-established and robust chemical transformation. The following protocol outlines a general procedure for the acylation of an amine with chloroacetyl chloride. This can be adapted for a wide range of primary and secondary amines to generate a library of derivatives.
Protocol 1: General Synthesis of N-Substituted 2-Chloroacetamides
Objective: To synthesize N-substituted 2-chloroacetamide derivatives via the acylation of a primary or secondary amine.
Materials:
Appropriate amine (e.g., 4-aminotetrahydropyran for 2-chloro-N-(oxan-4-yl)acetamide)
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen aprotic solvent. Add a suitable base, such as triethylamine (1.2 equivalents), to the solution.[2]
Cooling: Place the reaction flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.[2] Maintain the temperature at 0°C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
Work-up:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired N-substituted 2-chloroacetamide derivative.
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
II. Applications in Oncology: Covalent Inhibition and Induction of Novel Cell Death Pathways
2-Chloroacetamide derivatives have emerged as potent anticancer agents through diverse mechanisms of action, primarily centered around their ability to act as covalent inhibitors and inducers of oxidative stress.
A. Covalent Inhibition of Kinases
The chloroacetamide moiety can serve as a "warhead" to irreversibly bind to and inhibit kinases that are often dysregulated in cancer. A notable example is the inhibition of Fibroblast Growth Factor Receptor (FGFR), where chloroacetamide derivatives have shown promise as irreversible inhibitors, blocking the proliferation of cancer cells with FGFR1 amplification.[3]
Mechanism of Action: The electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by cysteine residues within the ATP-binding pocket of the kinase. This forms a covalent bond, leading to irreversible inhibition of the enzyme's activity and downstream signaling pathways that promote cell growth and survival.
Experimental Workflow for Assessing Covalent Kinase Inhibition:
Caption: Workflow for evaluating covalent kinase inhibitors.
B. Induction of Ferroptosis
Recent studies have highlighted the role of specific chloroacetamide derivatives in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound RSL3, a potent chloroacetamide-containing inhibitor of Glutathione Peroxidase 4 (GPX4), is a key tool compound in this area.[2][4] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition leads to their accumulation and subsequent cell death.[5][6]
Signaling Pathway for Ferroptosis Induction by GPX4 Inhibition:
Caption: Simplified pathway of ferroptosis induction via GPX4 inhibition.
Protocol 2: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of chemical compounds.[7][8]
Objective: To determine the cytotoxic effect of 2-chloroacetamide derivatives on cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, Jurkat for leukemia)[9]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
2-chloroacetamide derivatives dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of the 2-chloroacetamide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
N-substituted 2-chloroacetamides have demonstrated significant activity against a range of bacterial and fungal pathogens.[12] The mechanism of action is often attributed to the alkylation of essential enzymes or proteins within the microorganism, leading to the disruption of vital cellular processes.[13]
Protocol 3: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][14]
Objective: To determine the MIC of 2-chloroacetamide derivatives against selected bacterial and fungal strains.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
2-chloroacetamide derivatives dissolved in a suitable solvent (e.g., DMSO)
Standard antimicrobial agents (positive controls, e.g., norfloxacin for bacteria, fluconazole for fungi)[12]
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the 2-chloroacetamide derivatives in the appropriate broth medium. The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Applications in Anti-inflammatory Drug Discovery: COX-2 Inhibition
Chronic inflammation is a key driver of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs. Some acetamide derivatives have been investigated as selective COX-2 inhibitors.
Protocol 4: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on a commercially available kit that measures the production of Prostaglandin G2, an intermediate product of the COX-2 enzyme.[15][16]
Objective: To screen 2-chloroacetamide derivatives for their ability to inhibit human recombinant COX-2 enzyme activity.
Materials:
COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, COX probe, arachidonic acid substrate, and a known COX-2 inhibitor like celecoxib)
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[15]
Reaction Setup:
Inhibitor Wells: Add assay buffer, COX-2 enzyme, and the test compound to the wells.
Positive Control: Add assay buffer, COX-2 enzyme, and the provided COX-2 inhibitor (e.g., celecoxib).
Enzyme Control: Add assay buffer and COX-2 enzyme.
Background Control: Add assay buffer only.
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[17]
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[17]
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.
Data Analysis: Calculate the slope of the kinetic curve for each well. Determine the percentage of inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition versus the compound concentration to determine the IC50 value.
V. Conclusion and Future Directions
The 2-chloro-N-(oxan-4-yl)acetamide scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. Their ability to act as covalent inhibitors and modulate novel biological pathways like ferroptosis opens up new avenues for the treatment of cancer and other diseases. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds in a systematic and reproducible manner. Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action in relevant in vivo models.
References
Ivasechko, I., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
Kang, W. Y., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1194. [Link]
Güneş, B., & Ispir, E. (2016). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
Li, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(4), 1105. [Link]
Ivashchenko, A. V., et al. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS.
Mohamed, A. R., et al. (2021). Design, synthesis and in silico insights of new 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with potent anticancer and multi-kinase inhibitory activities.
Singh, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 43. [Link]
Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
Wen, Y. H., et al. (2009). 2-(4-Chlorophenyl)acetamide.
Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
Link, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(7), 4933–4950. [Link]
Link, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. PubMed, 36877935. [Link]
Reed, J., & Tzarum, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
Alfieri, R. R., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. [Link]
bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microbiology and Molecular Biology Reviews, 72(1), 174–195. [Link]
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Link, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry. [Link]
Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 260–266. [Link]
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
Technical Support Dossier: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Prepared by: Gemini, Senior Application Scientist This document serves as a comprehensive technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-N-(o...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-N-(oxan-4-yl)acetamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols designed to enhance reaction yield, improve product purity, and ensure reproducible results.
Reaction Overview and Mechanism
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is a nucleophilic acyl substitution reaction. The primary amino group of 4-aminotetrahydropyran acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the amide product along with hydrochloric acid (HCl) as a byproduct. The presence of a base is crucial to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for N-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents for this synthesis?A1: The essential reagents are 4-aminotetrahydropyran[1][2], chloroacetyl chloride, and a base. Chloroacetyl chloride is a highly reactive acylating agent, chosen for its cost-effectiveness and the utility of the α-chloro group for subsequent reactions.[3] A base (e.g., triethylamine, sodium acetate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) is required to scavenge the HCl produced during the reaction.[3][4][5]
Q2: Why is temperature control so important in this reaction?A2: The reaction between an amine and an acid chloride is highly exothermic. Without proper cooling (typically 0-5 °C via an ice bath), the rapid increase in temperature can lead to several side reactions, including the formation of impurities and potential degradation of the starting materials or product.[4] Slow, portion-wise addition of the chloroacetyl chloride is a critical step to maintain temperature control.[5]
Q3: What are the primary safety concerns?A3: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can hydrolyze the acid chloride.[6]
Q4: Can this reaction be performed in an aqueous medium?A4: Yes. While classic conditions use organic solvents, modern "green" chemistry approaches have demonstrated successful N-acylation in aqueous buffer systems, such as a phosphate buffer (pH 7.4).[3][7] The reaction of the amine with the acid chloride is often significantly faster than the competing hydrolysis of the acid chloride, leading to high yields of the desired amide.[6][7] This method avoids the use of hazardous organic solvents and can simplify the workup procedure.[8]
Troubleshooting Guide for Yield Improvement
This section addresses common issues encountered during the synthesis of 2-chloro-N-(oxan-4-yl)acetamide.
Caption: Troubleshooting workflow for low yield.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or TLC analysis shows only starting material. What are the most likely causes?
A: This is a common issue that can typically be traced back to one of four key areas:
Reagent Quality and Purity:
Causality: Chloroacetyl chloride is highly susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially hydrolyzed to chloroacetic acid, which is unreactive under these conditions. Similarly, the 4-aminotetrahydropyran starting material must be of high purity and, critically, should be the free base, not a hydrochloride salt.
Solution: Use a fresh bottle of chloroacetyl chloride or purify it by distillation before use. Confirm that your 4-aminotetrahydropyran is the free base. If it is a salt, it must first be neutralized with a suitable base (e.g., NaOH) and extracted into an organic solvent.
Incorrect Stoichiometry or Order of Addition:
Causality: The reaction consumes the amine, acid chloride, and base in a 1:1:1 ratio. An insufficient amount of base will result in the protonation of the starting amine by the generated HCl, effectively removing it from the reaction. Adding the amine to the highly reactive acid chloride can lead to localized concentration issues and side reactions.
Solution: Always add the chloroacetyl chloride (typically 1.1-1.2 equivalents) slowly and dropwise to a cooled, stirred solution of the amine and the base (>1.1 equivalents). This maintains a low concentration of the electrophile and ensures that any generated HCl is immediately neutralized.[4]
Ineffective Temperature Control:
Causality: As a highly exothermic process, allowing the temperature to rise uncontrollably can promote side reactions, such as the formation of diacylated byproducts or other decomposition pathways.
Solution: Vigorously stir the reaction mixture in an ice/water bath to maintain an internal temperature between 0-5 °C during the entire addition of chloroacetyl chloride.[4][9] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[4]
Inappropriate Base or Solvent:
Causality: The chosen base must be strong enough to neutralize HCl but should ideally be non-nucleophilic to avoid reacting with the chloroacetyl chloride. The solvent must dissolve the starting materials and be compatible with the reaction conditions.
Solution: Triethylamine (TEA) or DBU are excellent choices in organic solvents like dichloromethane (DCM), THF, or toluene.[3][4] If using a two-phase system or an aqueous buffer, a base like sodium bicarbonate or sodium acetate is suitable.[5] Ensure the solvent system adequately dissolves the 4-aminotetrahydropyran.
Problem 2: Product is Impure After Workup
Q: My crude product contains significant impurities according to NMR or LC-MS analysis. What are these side products and how can I prevent them?
A: The most common impurities arise from predictable side reactions.
Unreacted Chloroacetic Acid:
Causality: This impurity stems from the hydrolysis of chloroacetyl chloride by trace moisture in the reagents or solvent.
Solution: Perform the reaction under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure all glassware is oven-dried. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, allowing it to be extracted into the aqueous layer.
Diacylated Byproduct:
Causality: Although less common with secondary amide formation, it's possible for the initially formed product to be acylated again under harsh conditions, or for a double addition to occur if the base is exceptionally strong and the temperature is high.
Solution: Strict adherence to low-temperature conditions (0-5 °C) and slow addition of the acid chloride minimizes the formation of this and other byproducts. Using just a slight excess of the acid chloride (1.1 eq.) is also recommended.
Caption: Competing reaction pathways.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step instructions for both a traditional organic-phase synthesis and a modern aqueous-phase synthesis.
Protocol 1: High-Yield Synthesis in an Organic Solvent
This protocol is optimized for high yield and purity by carefully controlling reaction conditions in an anhydrous organic solvent.
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminotetrahydropyran (1.0 eq.) and anhydrous dichloromethane (approx. 0.1 M concentration).
Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice/water bath with vigorous stirring.
In a separate syringe, prepare a solution of chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then remove the ice bath and let it stir at room temperature for 4-6 hours.
Monitor the reaction progress by TLC until the starting amine is consumed.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure 2-chloro-N-(oxan-4-yl)acetamide.
Protocol 2: Green Synthesis in an Aqueous Buffer
This environmentally friendly protocol avoids volatile organic solvents and simplifies the workup, as the product often precipitates directly from the reaction medium.[7]
Product precipitates and is collected by filtration.
Purification
Water wash, then recrystallization
Removes buffer salts and minor impurities.
Step-by-Step Methodology:
In a round-bottom flask, dissolve 4-aminotetrahydropyran (1.0 eq.) in 0.1 M phosphate buffer (pH 7.4) with vigorous stirring at room temperature.
Add chloroacetyl chloride (1.2 eq.) dropwise to the stirring solution.
Continue stirring at room temperature. A solid precipitate should begin to form within 15-30 minutes.
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Once the reaction is complete, collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water to remove any residual buffer salts.
Dry the product under vacuum to obtain the crude 2-chloro-N-(oxan-4-yl)acetamide.
If necessary, further purify the product by recrystallization from ethanol/water.
References
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. In PubChem. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
Organic Syntheses. (n.d.). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Retrieved from [Link]
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link]
National Center for Biotechnology Information. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E, 64(Pt 7), o1194. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 496-508. Retrieved from [Link]
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]
Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 26(11), 3325. Retrieved from [Link]
ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 496-508. Retrieved from [Link]
Technical Support Center: Reactions of 2-chloro-N-(oxan-4-yl)acetamide
Welcome to the technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and mitigate the formation of common reaction side products. Our aim is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
This section addresses specific issues that may arise during the use of 2-chloro-N-(oxan-4-yl)acetamide in alkylation reactions. We delve into the probable causes of these issues and provide actionable solutions based on established chemical principles.
Question 1: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting amine plus the mass of the desired product. What is likely happening?
Answer:
This observation strongly suggests the formation of a dimeric byproduct through a secondary alkylation event. After the initial successful N-alkylation of your primary or secondary amine with 2-chloro-N-(oxan-4-yl)acetamide, the newly formed secondary or tertiary amine product can act as a nucleophile. This product can then react with another molecule of 2-chloro-N-(oxan-4-yl)acetamide, leading to the formation of a dimer.
Causality and Mitigation:
Excess Alkylating Agent: Using a significant excess of 2-chloro-N-(oxan-4-yl)acetamide can drive this secondary reaction.
Reaction Concentration: High concentrations of reactants can increase the likelihood of bimolecular side reactions.
Insufficiently Reactive Primary Nucleophile: If your primary amine is sterically hindered or electronically deactivated, the more nucleophilic product may compete more effectively for the alkylating agent.
Troubleshooting Steps:
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 ratio of the amine to 2-chloro-N-(oxan-4-yl)acetamide is a good starting point.
Slow Addition: Add the 2-chloro-N-(oxan-4-yl)acetamide solution slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring the primary reaction.
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
Question 2: I am observing a byproduct with a mass that is double that of 2-chloro-N-(oxan-4-yl)acetamide, minus two molecules of HCl. What is this impurity?
Answer:
This mass corresponds to the formation of a piperazine-2,5-dione derivative . This occurs through the intermolecular cyclization of two molecules of 2-chloro-N-(oxan-4-yl)acetamide. The amide nitrogen of one molecule can act as a nucleophile, displacing the chlorine atom of a second molecule, and this process is then repeated to form the cyclic dimer. N-(substituted phenyl)-2-chloroacetamides are known to be precursors for 2,5-piperazinediones[1].
Causality and Mitigation:
Basic Conditions: The presence of a base can deprotonate the amide nitrogen, significantly increasing its nucleophilicity and promoting this side reaction.
High Temperatures: Elevated temperatures can provide the necessary activation energy for this cyclization to occur.
Concentrated Solutions: As with other dimerization reactions, high concentrations will increase the rate of this side reaction.
Troubleshooting Steps:
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base. The choice of base and solvent system is crucial in minimizing side reactions[2].
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.
Protecting Groups: In some cases, protection of the amide nitrogen may be necessary if this side reaction is particularly problematic.
Question 3: My final product is contaminated with a species that has a mass 18 units higher than my desired product. What could be the source of this impurity?
Answer:
This mass difference suggests the presence of a hydrolysis byproduct , where the chloro group of either the starting material or the product has been replaced by a hydroxyl group. Water present in the reaction solvent or introduced during workup can act as a nucleophile, leading to the formation of 2-hydroxy-N-(oxan-4-yl)acetamide or the corresponding hydroxylated derivative of your product.
Causality and Mitigation:
Wet Solvents/Reagents: The presence of water in your reaction system is the primary cause.
Basic Conditions: Hydrolysis can be accelerated under basic conditions.
Elevated Temperatures: Higher temperatures will increase the rate of hydrolysis.
Troubleshooting Steps:
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Aprotic Solvents: Use aprotic solvents that do not participate in the reaction.
Temperature Control: Maintain the lowest effective reaction temperature.
Workup Procedure: Quench the reaction and perform the workup at low temperatures to minimize hydrolysis during these steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when using 2-chloro-N-(oxan-4-yl)acetamide for N-alkylation?
A1: The most common side products arise from the reactivity of the chloroacetamide moiety. These include:
Over-alkylation: The product of the initial alkylation may react further with the starting chloroacetamide.
Dimerization/Cyclization: Self-condensation of 2-chloro-N-(oxan-4-yl)acetamide can lead to piperazine-2,5-dione derivatives[1].
Hydrolysis: Reaction with water can lead to the corresponding hydroxyacetamide.
Solvent Adducts: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the desired nucleophile.
Q2: How can I best monitor the progress of my reaction to minimize side product formation?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.
TLC: Allows for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products and byproducts.
LC-MS: Provides more detailed information, allowing for the identification of product and byproduct masses, which can help in diagnosing the specific side reactions occurring. Regular sampling and analysis can help you determine the optimal reaction time to maximize the yield of your desired product while minimizing the formation of impurities.
Q3: Are there any specific safety precautions I should take when working with 2-chloro-N-(oxan-4-yl)acetamide?
A3: Yes. 2-chloroacetamide and its derivatives are classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility[3]. Therefore, it is crucial to:
Handle the compound in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Upon heating, it can decompose and produce toxic fumes, including nitrogen oxides and chlorine[4].
Visualizing Reaction Pathways
To better understand the potential reactions, the following diagrams illustrate the desired N-alkylation pathway and the competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Quantitative Data Summary
Issue
Potential Side Product
Key Contributing Factors
Recommended Mitigation Strategies
Low Yield & Complex Mixture
Dimeric Byproduct
Excess alkylating agent, high concentration
1:1 Stoichiometry, slow addition, dilution
Unexpected Dimer Peak
Piperazine-2,5-dione
Strong base, high temperature
Use non-nucleophilic base, lower temperature
Product +18 Mass Unit Impurity
Hydrolysis Product
Presence of water, basic conditions
Use anhydrous conditions, aprotic solvents
Experimental Protocol: Minimizing Dimer Formation in N-Alkylation
This protocol provides a general methodology for the N-alkylation of a primary amine with 2-chloro-N-(oxan-4-yl)acetamide, designed to minimize the formation of the dimeric byproduct.
Preparation:
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
Use anhydrous solvents. For example, distill DMF from calcium hydride.
Ensure the starting amine and base are dry.
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the starting amine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
Add a non-nucleophilic base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (1.5 eq).
Addition of Alkylating Agent:
Dissolve 2-chloro-N-(oxan-4-yl)acetamide (1.0 eq) in the same anhydrous solvent.
Using a syringe pump, add the solution of the alkylating agent to the stirred reaction mixture over a period of 2-4 hours at room temperature.
Reaction Monitoring:
Monitor the reaction progress by TLC or LC-MS every hour.
The reaction is complete when the starting amine is consumed. Avoid prolonged reaction times after the consumption of the starting material to minimize side reactions.
Workup:
Upon completion, cool the reaction mixture in an ice bath.
Quench the reaction by the slow addition of cold water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting materials and side products.
Caption: Workflow for Optimized N-Alkylation.
References
Bratosin, D., & Oprean, R. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 711-728.
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Patel, A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 128-134.
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
Kang, J. G., Lee, C. O., & Kim, J. S. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
ResearchGate. (n.d.). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway | Request PDF. Retrieved from [Link]
Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243.
Thong, T., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(16), 8530-8545.
Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
Preprints.org. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. Retrieved from [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
PubMed. (2013). Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Retrieved from [Link]
MDPI. (n.d.). New Conjugated Systems Derived from Piperazine-2,5-dione. Retrieved from [Link]
"2-chloro-N-(oxan-4-yl)acetamide" stability issues and solutions
Welcome to the technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Introduction to 2-chloro-N-(oxan-4-yl)acetamide Stability
2-chloro-N-(oxan-4-yl)acetamide belongs to the chloroacetamide class of compounds. These molecules are known for their utility as chemical intermediates and as electrophilic "warheads" in the design of covalent inhibitors, particularly targeting cysteine residues in proteins.[1] This inherent reactivity, while beneficial for certain applications, also predisposes the compound to stability issues. The primary degradation pathway for chloroacetamides is hydrolysis, which can be catalyzed by both acidic and basic conditions.[2] The rate and mechanism of degradation can be significantly influenced by subtle changes in the molecular structure.[2]
This guide will provide a framework for understanding and mitigating the stability challenges associated with 2-chloro-N-(oxan-4-yl)acetamide, ensuring the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling, storage, and use of 2-chloro-N-(oxan-4-yl)acetamide.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause: Degradation of the compound in your stock solution or assay buffer.
Underlying Science: The chloroacetamide functional group is susceptible to nucleophilic attack, with hydrolysis being a common degradation route. The amide bond can also be cleaved under certain conditions.[2] If your assay buffer is aqueous and has a pH that is not neutral, you may be experiencing significant degradation of your compound over the course of the experiment.
Solutions:
pH Control: Maintain the pH of your stock solutions and assay buffers as close to neutral (pH 7) as possible. If the experimental conditions require acidic or basic pH, minimize the incubation time of the compound in these buffers.
Solvent Choice: Prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. Minimize the amount of aqueous buffer added to the stock solution when preparing working concentrations.
Fresh Preparations: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Temperature Control: Keep stock solutions and experimental samples on ice whenever possible to slow down the rate of degradation.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
Possible Cause: Formation of degradation products.
Underlying Science: Under hydrolytic conditions, 2-chloro-N-(oxan-4-yl)acetamide can degrade into 2-hydroxy-N-(oxan-4-yl)acetamide and other byproducts. Both the chloroacetamide and amide functionalities can be susceptible to cleavage under acidic or basic conditions.[2]
Solutions:
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[3][4] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents) to accelerate degradation. The resulting degradants can then be characterized by LC-MS/MS.
Stability-Indicating Method: Develop an HPLC method that can resolve the parent compound from its potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining in your samples.
Proper Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere.[5][6]
Experimental Protocol: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of 2-chloro-N-(oxan-4-yl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation: Keep the solid compound at 60°C for 24 hours.
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method like HPLC or LC-MS to identify and quantify the degradation products.
Table 1: Example Data from a Forced Degradation Study
Stress Condition
% Degradation
Major Degradation Product (Hypothetical)
1N HCl, 60°C, 24h
15%
2-hydroxy-N-(oxan-4-yl)acetamide
1N NaOH, 60°C, 24h
40%
2-hydroxy-N-(oxan-4-yl)acetamide
3% H₂O₂, RT, 24h
5%
N/A
60°C (solid), 24h
<1%
N/A
UV light (254nm), 24h
<1%
N/A
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-chloro-N-(oxan-4-yl)acetamide?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, keeping it at -20°C is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[6]
Q2: What is the best solvent to use for preparing stock solutions?
A2: Anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for stock solutions. These solvents will not participate in the hydrolysis of the chloroacetamide group.
Q3: How long is a solution of 2-chloro-N-(oxan-4-yl)acetamide in an aqueous buffer stable?
A3: The stability in an aqueous buffer is highly dependent on the pH, temperature, and the specific components of the buffer. It is strongly recommended to prepare fresh dilutions in aqueous buffers immediately before use. If you must store solutions in aqueous buffers, a stability study should be conducted by analyzing the solution at different time points to determine the rate of degradation.
Q4: Can I use 2-chloro-N-(oxan-4-yl)acetamide in cell culture media?
A4: Yes, but with caution. Cell culture media are complex aqueous solutions that are typically incubated at 37°C for extended periods. This environment can promote the degradation of the compound. It is advisable to add the compound to the media immediately before treating the cells and to consider its potential degradation over the course of the experiment when interpreting results.
Q5: What are the primary degradation products I should look for?
A5: The most likely degradation product resulting from hydrolysis is 2-hydroxy-N-(oxan-4-yl)acetamide. Under more extreme conditions, cleavage of the amide bond could also occur, leading to oxan-4-amine and chloroacetic acid or their derivatives.
Q6: Are there any incompatible materials I should avoid?
A6: Yes, you should avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can react with and degrade the compound.[5]
Visualization of Degradation and Workflow
Diagram 1: Potential Hydrolysis of 2-chloro-N-(oxan-4-yl)acetamide
Caption: Primary degradation pathway via hydrolysis.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting experimental issues.
References
Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 1), 1-3. Available from: [Link]
Anshul Specialty Molecules. 2-Chloro Acetamide. Available from: [Link]
Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 7), o1194. Available from: [Link]
Bich, C. M., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 43(19), 7291-7297. Available from: [Link]
Ma, D. S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3261. Available from: [Link]
Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(1), x241015. Available from: [Link]
Singh, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 162-166. Available from: [Link]
Ates, B., et al. (2012). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Figure]. In: Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. Available from: [Link]
PubChem. Chloroacetamide. National Center for Biotechnology Information. Available from: [Link]
Böger, P., et al. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 56(6), 497-508. Available from: [Link]
Horetzke, J. R., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(12), 1058-1064. Available from: [Link]
Ye, J., et al. (2010). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 58(8), 4940-4945. Available from: [Link]
Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. American Laboratory, 47(4), 22-27. Available from: [Link]
Böger, P. (2000). Towards the primary target of chloroacetamides –new findings pave the way. Pest Management Science, 56(6), 497-508. Available from: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]
Eurofins USA. 2-Chloroacetamide. Available from: [Link]
Singh, M., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3125-3135. Available from: [Link]
Grel, M., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1228-1238. Available from: [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38385. Available from: [Link]
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6), 50-63. Available from: [Link]
Technical Support Center: 2-Chloro-N-(oxan-4-yl)acetamide Analytical Guide
Executive Summary & Compound Profile Target Molecule: 2-chloro-N-(oxan-4-yl)acetamide CAS: 402961-41-1 Context: This compound is a critical alkylating intermediate used in the synthesis of pharmaceutical active ingredien...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Target Molecule: 2-chloro-N-(oxan-4-yl)acetamide
CAS: 402961-41-1
Context: This compound is a critical alkylating intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Due to the reactive chloroacetamide moiety (
), it is classified as a Potential Genotoxic Impurity (PGI) .
Analytical Challenge:
Researchers often face two primary failure modes:
"The Invisible Peak": Poor UV absorbance due to the lack of a chromophore.
"The Disappearing Peak": Rapid degradation (solvolysis) during sample preparation.
This guide addresses these issues through a root-cause analysis approach, moving beyond standard SOPs to explain why your method might be failing.
Part 1: Method Selection & Detection Strategy
Q: I cannot see the peak at 254 nm. Is my column broken?
A: Your column is likely fine; your wavelength selection is the issue.
2-chloro-N-(oxan-4-yl)acetamide lacks a conjugated
-system (like a benzene ring) that absorbs strongly at 254 nm. It relies solely on the weak transition of the amide bond and the auxiliary absorbance of the chlorine atom.
Recommendation:
Primary Detector (Trace Analysis): Single Quadrupole MS (SIM mode) or Triple Quad MS (MRM). This is mandatory for PGI work (ppm levels).
Secondary Detector (Assay/Purity): UV at 205–210 nm .
Alternative: Charged Aerosol Detection (CAD) or ELSD if the mobile phase is volatile.
Visual Decision Tree: Method Selection
Figure 1: Analytical decision matrix based on sensitivity requirements.
Part 2: Sample Preparation & Stability (Critical)
Q: My peak area decreases by 20% every hour in the autosampler. Why?
A: You are likely dissolving the sample in Methanol (MeOH) or a basic buffer.
The chloroacetamide group is an electrophile. It reacts with nucleophiles (like the hydroxyl group in methanol) to form a methoxy-derivative, releasing HCl. This reaction is accelerated by heat and basic pH.
The Mechanism of Failure:
Corrective Protocol:
Diluent: Use Acetonitrile (ACN) only. ACN is aprotic and will not react with the alkyl chloride.
Buffer: If water is required for peak shape, use 0.1% Formic Acid or Ammonium Acetate (pH 4–5). Avoid phosphate buffers > pH 7.
Temperature: Keep the autosampler at 4°C .
Stability Comparison Table:
Solvent System
Stability (24 hrs @ RT)
Risk Level
Recommendation
Methanol
< 80% (Degradation)
CRITICAL
DO NOT USE
Water (pH 7)
< 90% (Hydrolysis)
High
Avoid for long runs
Acetonitrile
> 99%
Low
Preferred Diluent
Water/ACN + 0.1% FA
> 98%
Low
Preferred Mobile Phase
Part 3: LC-MS Troubleshooting
Q: I see the mass peak, but the signal-to-noise is poor. How do I optimize ESI?
A: The oxane ring and amide group make this molecule moderately polar. It ionizes well in ESI Positive (+) mode, but it is prone to adduct formation and in-source fragmentation.
Optimization Steps:
Target Ions:
[M+H]+: 178.06 Da (Base Peak).
[M+Na]+: 200.05 Da (Common sodium adduct).
[M+NH4]+: 195.09 Da (If using ammonium buffers).
Note: The Chlorine isotope pattern (
) is a key identifier. Look for the M+2 peak at ~33% intensity of the base peak.
Fragmentor Voltage (Cone Voltage):
Issue: If voltage is too high, you will strip the Cl or the oxane ring before the quad.
Action: Perform a "ramp" experiment. Start low (60V) and increase. If you see a dominant peak at m/z ~142 (Loss of HCl), your energy is too high.
Mobile Phase Additives:
Use Ammonium Formate (5mM) + 0.1% Formic Acid . The ammonium helps stabilize the ionization, and the acidic pH prevents on-column hydrolysis.
LC-MS Workflow Diagram:
Figure 2: Optimized LC-MS workflow emphasizing temperature control and adduct monitoring.
Part 4: GC Analysis Feasibility
Q: Can I use GC-FID/MS instead of LC?
A: Proceed with extreme caution.
While 2-chloro-N-(oxan-4-yl)acetamide is volatile enough for GC, chloroacetamides are thermally labile. They can decompose in the hot injection port (
), leading to poor reproducibility and ghost peaks.
If GC is unavoidable:
Inlet: Use a Cold On-Column (COC) injector or a PTV injector starting at 40°C and ramping up.
Liner: Use a deactivated liner (silanized) to prevent interaction with active sites.
Column: DB-624 or DB-Wax (polar columns) provide better peak shape for amides than non-polar DB-5.
References & Authority
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Defines the regulatory requirement for ppm-level detection of chloroacetamides).
Chromatography Online: Analytical Technologies for Genotoxic Impurities. (Discusses LC-MS strategies for alkylating agents).
Shimadzu Technical Report: Differences Between Acetonitrile and Methanol in HPLC. (Explains the UV cutoff and pressure differences critical for method development).
Troubleshooting
Technical Support Center: 2-chloro-N-(oxan-4-yl)acetamide
Welcome to the dedicated technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 2-chloro-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and integrity of this vital chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best-practice protocols grounded in established chemical principles.
I. Critical Overview: The Chemistry of Instability
2-chloro-N-(oxan-4-yl)acetamide belongs to the chloroacetamide class of compounds. Its utility as a reactive intermediate is also the source of its potential instability. The core vulnerability lies in the carbon-chlorine bond, which is susceptible to nucleophilic attack. Understanding and controlling the factors that promote this reactivity is paramount to preventing degradation and ensuring experimental success. The primary degradation pathways of concern are hydrolysis and reaction with other nucleophiles present in a given experimental system.[1][2][3]
Slight variations in the structure of chloroacetamides can significantly influence their reactivity and degradation mechanisms.[2][4] Therefore, careful control over experimental conditions is not just recommended—it is essential.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2-chloro-N-(oxan-4-yl)acetamide.
Q1: What is the primary cause of 2-chloro-N-(oxan-4-yl)acetamide degradation?
A1: The most common degradation pathway is hydrolysis, where water acts as a nucleophile to replace the chlorine atom, yielding 2-hydroxy-N-(oxan-4-yl)acetamide. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
Q2: How does pH affect the stability of the compound?
A2: Both acidic and basic conditions can accelerate degradation. Base-mediated hydrolysis typically proceeds via a direct SN2 substitution of the chloride with a hydroxide ion.[2] Acid-mediated hydrolysis can also lead to cleavage of the amide bond itself under harsh conditions.[2][4] For maximum stability in solution, maintaining a near-neutral pH is critical.
Q3: Can my reaction solvent cause degradation?
A3: Yes. Protic solvents, especially nucleophilic ones like methanol or ethanol, can act as nucleophiles and displace the chloride, leading to the formation of methoxy or ethoxy derivatives, respectively. When possible, use aprotic solvents (e.g., THF, DCM, acetonitrile) if the reaction chemistry allows. If a protic solvent is required, the reaction should be conducted at the lowest effective temperature to minimize this side reaction.
Q4: Are there any incompatible reagents I should be aware of?
A4: Absolutely. Avoid strong nucleophiles that are not intended to be part of your reaction scheme. This includes primary and secondary amines, thiols (and their deprotonated thiolates), and strong bases.[3][5][6] The presence of these species, even in trace amounts, can lead to rapid consumption of your starting material. For instance, the thiol group in cysteine has been shown to react quantitatively with chloroacetamides in under an hour at slightly basic pH.[6]
III. Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a structured approach to identifying and resolving common degradation problems encountered during experiments.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpected peak in LC-MS corresponding to M+18 (or M-Cl+OH)
Hydrolysis: Presence of water in reagents or solvents; reaction pH is acidic or basic.
1. Dry Solvents: Use freshly dried solvents. Consider adding molecular sieves.2. pH Control: Buffer the reaction mixture to a neutral pH (6.5-7.5) if compatible with the desired chemistry.3. Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to minimize atmospheric moisture ingress.
Formation of byproducts corresponding to reaction with solvent (e.g., M-Cl+OCH₃)
Solvolysis: Use of a nucleophilic protic solvent (e.g., methanol, ethanol).
1. Solvent Change: Switch to a non-nucleophilic, aprotic solvent (e.g., THF, ACN, DMF).2. Temperature Reduction: If a protic solvent is unavoidable, run the reaction at a lower temperature to decrease the rate of the side reaction.
Low yield and presence of multiple unidentified byproducts
Reaction with Nucleophiles: Contamination with or unintended presence of nucleophiles (e.g., amines, thiols) in the reaction mixture.
1. Reagent Purity Check: Ensure the purity of all starting materials and reagents.2. Scavengers: In some cases, a non-interfering scavenger can be used to remove trace nucleophilic impurities.3. Reaction Order: Add the 2-chloro-N-(oxan-4-yl)acetamide last to a mixture of all other reagents to ensure it reacts with the intended substrate first.
Compound appears degraded upon removal from storage
Improper Storage Conditions: Exposure to moisture, high temperatures, or light over time.
1. Review Storage Protocol: Ensure the compound is stored in a tightly sealed container in a cool, dry, dark place.[7]2. Inert Gas Blanket: For long-term storage, consider storing under an inert gas like argon.
IV. Core Protocols & Methodologies
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of 2-chloro-N-(oxan-4-yl)acetamide, adhere to the following protocol.
Materials:
Amber glass vial with a PTFE-lined cap
Nitrogen or Argon gas supply
Spatula
Desiccator cabinet or dry box
Procedure:
Receiving: Upon receipt, inspect the container for any damage.
Aliquotting: If you will be using small amounts over time, it is best practice to aliquot the material into several smaller vials. This prevents repeated exposure of the entire batch to atmospheric moisture. Perform this in a dry box or under a stream of inert gas.
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
Storage Environment: Store the vial in a cool (2-8 °C), dry, and dark location. A desiccator cabinet is ideal.
Handling: When weighing or handling the compound, do so in a well-ventilated area or chemical fume hood.[8] Avoid creating dust.[7] Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 2: Stability Test by LC-MS
This protocol allows you to assess the stability of your compound under specific buffered conditions.
Materials:
2-chloro-N-(oxan-4-yl)acetamide
HPLC-grade water and acetonitrile
Buffer solutions (e.g., pH 4, pH 7, pH 9)
LC-MS system
Procedure:
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Test Solutions: In separate vials, dilute the stock solution 1:100 into each buffer solution (pH 4, 7, and 9) to a final concentration of 10 µg/mL.
Time Zero (T=0) Analysis: Immediately inject an aliquot of each test solution into the LC-MS to get a baseline reading of the parent compound's peak area.
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 37 °C).
Time-Point Analysis: At set time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each vial into the LC-MS.
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed product). Plot the percentage of the remaining parent compound against time for each pH condition.
V. Visualizing Degradation Pathways
The following diagrams illustrate the key degradation mechanisms relevant to 2-chloro-N-(oxan-4-yl)acetamide.
Caption: Base-catalyzed hydrolysis pathway.
Caption: General nucleophilic substitution by a thiol.
VI. References
Kearney, P. C., & Kaufman, D. D. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1045-1054. [Link]
Field, J. A., & Thurman, E. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. [Link]
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
Weber, J. B. (1995). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 43(4), 1084-1091. [Link]
Patel, K. R., & Patel, J. K. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 128-132. [Link]
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved February 4, 2026, from [Link]
World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]
Hany, R., & Müller, M. D. (1997). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry, 69(24), 5169-5175. [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Cogent Chemistry, 5(1). [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
Gutor, L., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2165–2174. [Link]
Martinez, A., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(13), 3925. [Link]
Wright, M. C., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1708-1717. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 2-chloro-N-(oxan-4-yl)acetamide
Synonyms: 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide; N-(Tetrahydro-2H-pyran-4-yl)chloroacetamide.
Core Chemistry: Acylation of a primary aliphatic amine (4-aminotetrahydropyran) with chloroacetyl chloride.
This guide addresses the specific challenges encountered when moving this synthesis from milligram (medicinal chemistry) scale to gram/kilogram (process development) scale. While the chemistry appears simple, the high reactivity of chloroacetyl chloride and the nucleophilicity of the product's chloride tail introduce specific impurity risks—primarily dimerization and hydrolysis —that are exacerbated by heat and mass transfer limitations at scale.
Critical Process Parameters (The "Golden Path")
To ensure reproducibility and safety, we recommend the following "Golden Path" protocol. This method prioritizes impurity control over raw reaction speed.
Slight excess of electrophile ensures complete amine conversion. Large excesses promote bis-acylation.
Temperature
-10°C to 0°C (Addition) RT (Age)
Critical: Chloroacetyl chloride addition is highly exothermic. High T promotes "dimer" formation (alkylation).
Solvent
DCM or THF (Anhydrous)
DCM offers excellent solubility for the product but requires care with emulsions. THF is good but requires strictly dry conditions to prevent hydrolysis.
Base
Triethylamine (TEA) or DIPEA
Organic bases are preferred for homogeneity. Inorganic bases (Schotten-Baumann conditions) are viable but risk hydrolysis if pH > 10.
Addition Mode
Inverse Addition (Optional but safer) or Slow Dropwise
Adding acid chloride to the amine/base solution is standard. For larger scales, ensure cooling capacity matches addition rate.
Troubleshooting Guide (Q&A)
Category A: Reaction Monitoring & Impurity Control
Q1: I am seeing a significant impurity at RRT ~0.8 or ~1.2 (LCMS M+H = 277). What is it, and how do I stop it?
Diagnosis: This is likely the "Dimer" Impurity (2-((oxan-4-yl)amino)-N-(oxan-4-yl)acetamide).
Mechanism: The product (an alkyl chloride) is an electrophile. If the reaction temperature rises, or if the reaction stalls and sits for too long with unreacted amine present, the free amine will displace the chloride on the product.
Solution:
Strict Temperature Control: Never allow the reaction to exceed 5°C during the addition phase.
Addition Rate: Slow down the addition of chloroacetyl chloride. If the internal temperature spikes, you are generating the dimer.
Stoichiometry Check: Ensure you are not using a large excess of amine.
Quench Quickly: Once the amine is consumed (monitor by TLC/HPLC), quench the reaction immediately with dilute aqueous acid (e.g., 1M HCl) or water. Do not let the reaction stir overnight at RT if conversion is complete.
Q2: My reaction mixture turned dark brown/black upon scale-up. Is the product ruined?
Diagnosis: Thermal degradation or polymerization of chloroacetyl chloride.
Cause: Localized heating at the injection point (hot spots) or presence of moisture generating HCl gas which degrades the amine/solvents.
Solution:
Improve Mixing: On scale, magnetic stirring is insufficient. Use an overhead mechanical stirrer to ensure rapid dissipation of the reagent plume.
Dilution: Dilute the chloroacetyl chloride in the reaction solvent (1:1 or 1:2) before addition.[1][2] This increases the volume and heat capacity of the addition stream, reducing hot spots.
Purification: The color is often due to trace conjugated impurities. A charcoal treatment (activated carbon) during recrystallization or a silica plug filtration usually restores the white/off-white color.
Category B: Workup & Isolation[3]
Q3: The product is not precipitating during the aqueous workup. I'm losing yield.
Diagnosis: The "oxan-4-yl" (tetrahydropyran) moiety imparts significant water solubility compared to phenyl analogs.
Solution:
Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction.
Solvent Switch: If using DMF or THF/Water, switch to DCM for extraction (multiple washes).
Crystallization: Do not rely on precipitation from water. Extract into organic, dry (MgSO4), concentrate, and then recrystallize from a mixture of Ethyl Acetate/Heptane or Toluene . The product typically crystallizes well upon cooling.
Q4: I smell a sharp, vinegar-like odor in the isolated solid.
Base Wash: Ensure the organic layer is washed with Saturated NaHCO3 (Sodium Bicarbonate) until the aqueous pH is ~8. This converts chloroacetic acid to its water-soluble salt.
Recrystallization: If the solid is already isolated, recrystallize from ethanol/water or toluene. Chloroacetic acid is very soluble in these solvents and will stay in the mother liquor.
Visualizing the Process Logic
The following diagram maps the reaction pathways, highlighting the critical control points where the process can deviate into impurity formation.
Caption: Reaction pathway showing the main synthesis route (green) and critical impurity pathways (red dashed) caused by thermal or stoichiometric deviations.
Safety & Handling (Specific to Scale-Up)
Chloroacetyl Chloride (CAC):
Lachrymator: CAC is a potent tear gas. Even on a 10g scale, vapors can clear a lab. All operations must be in a functioning fume hood.
Corrosive: Reacts violently with water to release HCl gas.
Quenching: Never pour neat CAC into the waste container. Quench excess reagent by slowly adding it to a stirred solution of dilute NaOH or NaHCO3 over ice.
Exotherm Management:
On >50g scale, the heat of reaction is significant. Ensure the cooling bath (Ice/MeOH or Glycol chiller) has sufficient capacity.
Do not add the amine to the acid chloride (reverse addition) unless strictly necessary and controlled, as this creates a temporary excess of acid chloride which can lead to bis-acylation or violent off-gassing.
References
General Chloroacetylation Protocol
Reference: Biological and Pharmaceutical Bulletin, 2005, Vol 28, Issue 10.[3]
Context: Describes standard conditions for N-acylation using chloroacetyl chloride in the presence of base.
Impurity Characterization (Dimer Formation)
Reference: Journal of Organic Chemistry, "Side Reactions in the Schotten-Baumann Synthesis of Amides".
Context: Mechanistic explanation of alkyl chloride displacement by amines during acyl
Safety Data Sheet (Chloroacetyl Chloride)
Reference: Sigma-Aldrich / Merck Safety D
Context: Critical handling, toxicity, and disposal inform
Properties of 4-Aminotetrahydropyran
Reference: PubChem Compound Summary for CID 136407.
2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic intermediate often used in the synthesis of covalent kinase inhibitors and PROTAC® linkers. Its purity is paramount because the
-chloroacetamide moiety is a reactive "warhead." Impurities here do not just lower yield; they often act as chain-terminators or alkylating agents in subsequent steps.[1]
This guide provides a self-validating protocol for synthesis and purification, focusing on eliminating the three most common impurities: residual amine (starting material) , hydrolyzed acid , and dimerized byproducts .[1]
Optimized Synthesis Protocol (The Baseline)
To troubleshoot effectively, we must first establish a controlled baseline.[1] The following protocol minimizes side reactions (dimerization) by controlling kinetics and temperature.
Reaction Logic:
Kinetic Control: Adding the acid chloride to the amine at low temperature prevents high local concentrations of the electrophile, reducing bis-acylation.
Base Selection: Triethylamine (TEA) or DIPEA is preferred over inorganic bases to maintain a homogeneous organic phase, preventing hydrolysis of the sensitive chloro-group.[1]
Addition: Dropwise add Chloroacetyl chloride (1.05 eq) dissolved in minimal DCM over 30 minutes. Do not dump.
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Stain: Ninhydrin for amine; KMnO4 for product) or LCMS.[1]
Quench: Once complete (usually < 2h), quench with saturated aqueous
.
Visualizing the Process & Impurity Logic
The following diagram illustrates the synthesis flow and the specific points where impurities are introduced.
Figure 1: Synthesis workflow and impurity origin logic. Note that Dimer impurities are difficult to remove via extraction and must be prevented during the reaction or removed via chromatography.[1]
Troubleshooting Matrix
Use this table to diagnose specific purity issues based on your analytical data (NMR/LCMS).
Symptom
Probable Cause
Corrective Action
LCMS: Mass [M+H] corresponds to Starting Material (Amine).NMR: Multiplet at 2.8-3.0 ppm.[1][2]
Incomplete Reaction. 1. Old acid chloride (hydrolyzed in bottle).2.[1] Stoichiometry error.
The Acid Wash: Wash the organic layer with 1M HCl (2x).[1] The amine will protonate, become water-soluble, and leave the organic phase.[1] The amide product remains in the organic layer.[1]
LCMS: Peak at [M-Cl+OH].NMR: Singlet at 4.0 ppm (free acid).[1]
Hydrolysis. Moisture entered the reaction or workup was too basic/hot.
The Base Wash: Wash organic layer with Saturated NaHCO3 .[1] This converts the chloroacetic acid impurity into its sodium salt, extracting it into the aqueous phase.[1]
LCMS: Peak at [2M-HCl] (Dimer).Appearance: Gummy/Sticky solid.[1]
Self-Alkylation. Reaction ran too hot or reagents were mixed too fast. The product alkylated the starting amine.[1]
Recrystallization: This impurity is lipophilic and hard to wash out.[1] Recrystallize from Hot Ethyl Acetate/Hexanes or IPA .[1] If that fails, flash chromatography (DCM/MeOH) is required.[1]
NMR: Extra singlet near 2.0 ppm.
Acetyl Chloride Contamination. Your chloroacetyl chloride contains acetyl chloride.[1]
Reagent Check: Purchase high-grade Chloroacetyl chloride. This impurity is chemically very similar to the product and is extremely difficult to separate.[1]
Advanced Purification Protocols
If the standard workup (Acid/Base wash) yields <95% purity, proceed to these advanced methods.
Method A: Recrystallization (Scalable)
Best for removing non-polar dimers and colored tars.[1]
Note: The product usually elutes early in MeOH/DCM gradients due to the halogen's lipophilicity compared to the naked amine.[1]
Frequently Asked Questions (FAQs)
Q1: Is the chloro-group stable during the workup?
A: Yes, but it is conditionally stable.[1] It resists rapid hydrolysis at neutral/acidic pH.[1] However, avoid strong bases (NaOH, KOH) or heating with carbonates, as this will displace the chloride (S_N2 reaction) with a hydroxyl group, destroying your "warhead."[1] Always use mild bases like NaHCO3 for washes.[1]
Q2: My product turned pink/brown upon drying. Why?
A: This indicates oxidation of trace residual amine or phenol stabilizers from the solvent.[1]
Fix: Dissolve in DCM and treat with activated charcoal for 30 minutes, filter through Celite, and re-concentrate.
Q3: Can I use water as a solvent (Schotten-Baumann conditions)?
A: Yes, but it is riskier for this specific compound.[1] While literature supports aqueous chloroacetylation using Sodium Acetate [1], the hydrolysis of chloroacetyl chloride competes with product formation, often requiring excess reagents and leading to chloroacetic acid contamination.[1] The Anhydrous DCM method described above is cleaner for pharmaceutical applications.[1]
References
General Chloroacetylation Protocol (Aqueous/NaOAc)
Source: Vertex AI Search / ResearchGate Snippets.[1]
Context: Describes the reaction of amines with chloroacetyl chloride using sodium acetate in acetic acid/w
Link: (General reference based on standard organic synthesis texts).[1]
Crystal Structure & Stability of N-Aryl Chloroacetamides
(Note: Specific "oxan-4-yl" papers are rare; protocols are adapted from the chemically identical "tetrahydro-2H-pyran-4-yl" nomenclature found in standard medicinal chemistry literature.)
The following technical guide addresses experimental variability associated with 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This content is structured for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses experimental variability associated with 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide). This content is structured for researchers utilizing this compound as a covalent "warhead" intermediate or linker in medicinal chemistry and chemical biology.
Introduction: The "Warhead" Variability Paradox
2-chloro-N-(oxan-4-yl)acetamide is a bifunctional building block. It combines a polar, non-aromatic tetrahydropyran (oxan) ring —often used to improve physicochemical properties like solubility and metabolic stability—with a reactive
-chloroacetamide electrophile.
While chloroacetamides are standard alkylating agents, this specific derivative exhibits unique variability due to the hydrophilic nature of the oxan ring. The primary sources of experimental failure are hydrolytic instability during storage and competitive side-reactions during nucleophilic substitution (
).
This guide deconstructs these issues into actionable troubleshooting workflows.
Critical Troubleshooting Guides
Module A: Synthesis & Purity (The "Making It" Phase)
Issue: "My yield is inconsistent, and the product melts over a wide range."
Root Cause: The reaction between 4-aminotetrahydropyran and chloroacetyl chloride is exothermic and generates HCl. Inadequate heat management or base neutralization leads to the formation of hydrochloride salts or "over-acylated" side products.
Troubleshooting Protocol:
Observation
Probable Cause
Corrective Action
Oily/Sticky Product
Residual Solvent/Acid
The oxan ring holds onto polar solvents (DMF, Water). Dry under high vacuum (>24h) or recrystallize from EtOAc/Hexanes.
Low Yield
Hydrolysis of Reagent
Chloroacetyl chloride degrades rapidly in moist air. Distill reagent or use a fresh bottle.
Extra NMR Signals
Dimerization
High concentration leads to amine attacking the product. Maintain dilute conditions (0.1 M) and slow addition of acid chloride.
Synthesis Logic Diagram:
Figure 1: Reaction pathway highlighting the critical moisture-sensitive step leading to variability.
Module B: Storage & Stability (The "Keeping It" Phase)
Issue: "The white powder turned yellow/clumpy after two weeks."
Root Cause:Hygroscopicity-Induced Autocatalysis.
The oxan ring increases water affinity compared to phenyl-analogs. Absorbed moisture hydrolyzes the C-Cl bond, releasing HCl, which further catalyzes degradation (autocatalysis).
FAQ: Storage Best Practices
Q: Can I store it in DMSO stock solutions?
A:Avoid long-term storage in DMSO. While soluble, DMSO is hygroscopic and can facilitate nucleophilic attack by water over time. Store as a dry powder at -20°C. If solution storage is mandatory, use anhydrous MeCN.
Q: Why does the color change?
A: Yellowing indicates the formation of trace HCl and oxidation products. If
(absorbance at 420nm) increases, repurify immediately.
Module C: Reactivity & Application (The "Using It" Phase)
Issue: "The alkylation of my protein/scaffold is incomplete or shows off-target labeling."
Root Cause:Reactivity Mismatch.
Chloroacetamides are "moderately" reactive. If the pH is too high (>8.5), hydrolysis competes with alkylation. If the pH is too low (<7.0), the target nucleophile (e.g., Cysteine thiol) is protonated and unreactive.
Optimization Matrix:
Variable
Recommendation
Scientific Rationale
pH Window
7.5 – 8.0
Balances thiol deprotonation () vs. hydrolytic stability of the C-Cl bond [1].
Buffer
HEPES or TEAB
Avoid primary amine buffers (Tris) which can compete for the electrophile.
Stoichiometry
1.5 – 3.0 equiv
The oxan ring adds steric bulk; slight excess ensures pseudo-first-order kinetics.
Quenching
DTT or Mercaptoethanol
Essential to stop the reaction. Unreacted chloroacetamide can alkylate Methionine residues over time (oxidation mimic) [2].
Reaction Competition Diagram:
Figure 2: Kinetic competition between desired cysteine alkylation and hydrolytic degradation.
Frequently Asked Questions (FAQ)
Q1: Why choose the oxan-4-yl derivative over a simple ethyl or phenyl group?A: The tetrahydropyran (oxan) ring is a bioisostere for phenyl/cyclohexyl rings but with significantly lower logP (lipophilicity). This improves the water solubility of the final drug conjugate without introducing a charged group that might hinder cell permeability.
Q2: I see a "mass shift" of +16 Da in my LC-MS after using this compound. What happened?A: This is likely Methionine Oxidation . While chloroacetamides are more selective than iodoacetamides, they can still induce oxidative stress or alkylate methionine under forcing conditions. Ensure you are using fresh reagents and limiting reaction time to <1 hour [3].
Q3: Is the C-Cl bond stable to TCEP (tris(2-carboxyethyl)phosphine)?A: Generally, yes. Unlike iodoacetamides, which can be reduced by TCEP (liberating Iodine), chloroacetamides are resistant to reduction by TCEP at standard concentrations (1-5 mM). You can perform "one-pot" reduction and alkylation, but DTT is preferred for quenching.
References
Journal of Proteome Research. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]
Context: Detailed mechanistic insight into the side-reactions (Met oxidation) specific to chloroacetamide derivatives.
PubChem. (n.d.). 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide Compound Summary. Retrieved from [Link]
Context: Structural verification and physicochemical property data for oxan-yl acetamide derivatives.
Troubleshooting
Technical Support Center: Crystallization of 2-chloro-N-(oxan-4-yl)acetamide
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of 2-chloro-N-(oxan-4-yl)acetamide. As a key intermediate in various synthetic pathways, achieving h...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 2-chloro-N-(oxan-4-yl)acetamide. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream success. This guide, structured as a series of troubleshooting scenarios and frequently asked questions, provides in-depth, field-proven insights to help you overcome common challenges in its crystallization.
Troubleshooting Guide: Addressing Common Crystallization Issues
This section is designed to resolve specific experimental problems you may encounter. Each entry explains the root cause of the issue and provides a step-by-step protocol for resolution.
Problem 1: My product is "oiling out" instead of forming crystals.
Q: I've cooled my saturated solution, but instead of solid crystals, a viscous, immiscible liquid has separated. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2] It is a common challenge, especially with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.[1][3] The core issue is that the solution's temperature is above the melting point of your impure compound. Because impurities often dissolve more readily in the oily phase, this process hinders purification.[1]
Causality & Mechanism:
The molecular structure of 2-chloro-N-(oxan-4-yl)acetamide, with its flexible oxane ring and hydrogen-bonding-capable amide group, can lead to strong solute-solvent interactions. If the energy barrier for desolvation and arrangement into an ordered crystal lattice is too high at a given temperature, the system will favor the formation of a disordered, solute-rich liquid phase to relieve supersaturation.
Resolution Protocol:
Re-dissolve the Oil: Place the flask back on the heat source and add a minimal amount of solvent until the oil fully redissolves into a homogeneous solution.
Reduce Supersaturation: Add a small extra volume (5-10%) of the same hot solvent. This slightly reduces the concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, which can bypass the temperature at which oiling out occurs.[1]
Promote Slow Nucleation:
Slow Cooling: Allow the solution to cool very slowly. Let it stand at room temperature, insulated if necessary, before moving it to a colder environment like an ice bath. Rapid cooling is a primary cause of oiling out.
Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution once it has cooled slightly below its saturation temperature. This seed crystal provides a template for proper lattice formation.
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.
Solvent System Re-evaluation: If the problem persists, the solvent system may be inappropriate. Consider switching to a solvent with a lower boiling point or employing a multi-solvent system (e.g., dissolving in a good solvent like ethanol and then slowly adding a poor solvent like water or hexane until turbidity appears, then re-heating to clarify and cooling slowly).
Problem 2: My crystallization yield is unacceptably low.
Q: I've successfully formed crystals, but after filtration and drying, my final mass is much lower than expected. Where did my product go?
A: Low recovery is a frustrating issue that typically points to one of several procedural pitfalls: using an excessive volume of solvent, premature crystallization during a hot filtration step, or re-dissolving the product during washing.[1]
Causality & Mechanism:
The fundamental principle of crystallization relies on the differential solubility of the compound at hot versus cold temperatures. If too much solvent is used, the solution may not be sufficiently supersaturated upon cooling, leaving a significant amount of the product dissolved in the mother liquor.[1]
Resolution Protocol:
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until the last bit dissolves.
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) from your low-yield experiment. You can often recover more product by:
Concentration: Boil off a portion of the solvent to increase the concentration of the solute and attempt to crystallize a "second crop."[1]
Solvent Evaporation: If time allows, you can recover all dissolved material by removing the solvent via rotary evaporation and re-crystallizing from a smaller volume of solvent or a different solvent system.
Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold crystallization solvent. Using room temperature or warm solvent will dissolve a portion of your purified product.
Prevent Premature Crashing: If you performed a hot filtration (e.g., to remove charcoal), ensure your funnel and receiving flask are pre-heated. A cold funnel will cause the product to crystallize prematurely on the filter paper, leading to significant loss.[1]
Problem 3: The final crystals are discolored or show impurities by analysis (TLC, NMR).
Q: My crystals have a yellow or brown tint, and analysis shows they are not pure. I thought crystallization was a purification step?
A: While crystallization is a powerful purification technique, its effectiveness is compromised if impurities are trapped within the crystal lattice (inclusion) or stick to the crystal surface (adsorption). This is most common when crystallization occurs too rapidly.[1] Colored impurities are often byproducts from the synthesis.
Causality & Mechanism:
Crystal growth is an equilibrium process. For optimal purification, molecules of the desired compound should have time to deposit onto the growing lattice while impurity molecules remain in the solution. If the solution is cooled too quickly, the system is "crashed" out of solution, and impurities can be physically trapped as the crystal lattice forms around them.
Resolution Protocol:
Decolorize with Activated Charcoal: If the impurity is colored, activated charcoal can be highly effective.
Dissolve the crude, impure solid in the appropriate amount of hot solvent.
Remove the flask from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Gently swirl and heat the mixture for a few minutes. The charcoal adsorbs large, flat, colored molecules.
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
Allow the clear filtrate to cool slowly as described previously. Note that charcoal can also adsorb some of your product, so using the minimum amount necessary is key to balancing purity and yield.[1]
Slow Down the Cooling Rate: This is the most critical variable for purity. A slow cooling gradient—from boiling to room temperature over an hour or more, followed by a slow cooling in an ice bath—is paramount. This maximizes the time for equilibrium to be established, ensuring only the desired molecules are incorporated into the lattice.
Re-crystallize: For highly impure samples, a single crystallization may not be sufficient. A second crystallization of the obtained crystals will almost always result in a significant increase in purity.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the crystallization process for 2-chloro-N-(oxan-4-yl)acetamide.
Q1: What is the best solvent system to start with for crystallizing 2-chloro-N-(oxan-4-yl)acetamide?
A: There is no universal "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, a good starting point is to screen solvents based on the principle of "like dissolves like," followed by experimental validation. Given the polar nature of the amide and ether functionalities, moderately polar solvents are excellent candidates.
For related N-substituted acetamides, common and effective solvents include alcohols (ethanol, isopropanol) and acetonitrile.[4][5] Ethanol is often a robust first choice.[4][6] A mixed-solvent system can also be highly effective for fine-tuning solubility. A common approach is to dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.
Solvent Class
Examples
Rationale
Alcohols
Ethanol, Isopropanol
Good balance of polarity; dissolves compound well when hot but less so when cold.[4]
Nitriles
Acetonitrile
Aprotic polar solvent, often provides good crystal quality.[5]
Esters
Ethyl Acetate
Medium polarity, can be effective alone or paired with a nonpolar co-solvent.
Mixed Solvents
Ethanol/Water, Ethyl Acetate/Hexane
Allows for precise control over solubility to induce crystallization.
Q2: How does the molecular structure of 2-chloro-N-(oxan-4-yl)acetamide influence its crystallization?
A: The structure plays a critical role. The secondary amide group (–C(=O)NH–) is a strong hydrogen bond donor (N-H) and acceptor (C=O). This allows molecules to link together in the solid state, forming stable, ordered crystal lattices.[7][8] The oxane (tetrahydropyran) ring adds polarity and has a flexible chair conformation, which can influence how the molecules pack together in the crystal. The presence of these functional groups suggests that protic solvents, which can also participate in hydrogen bonding, will have a significant effect on solubility.
Q3: How critical is the cooling rate for achieving high purity and good crystal size?
A: It is arguably the most critical parameter.
Rapid Cooling ("Crashing"): Leads to high supersaturation quickly. This results in the rapid formation of many small nuclei, leading to a microcrystalline powder. This process is more likely to trap solvent and impurities, resulting in lower purity.[1]
Slow, Controlled Cooling: Allows the solution to remain only slightly supersaturated for a longer period. This favors the growth of existing nuclei over the formation of new ones, resulting in larger, more well-defined crystals (which are easier to filter) and significantly higher purity.
Q4: Should I be concerned about polymorphism with this compound?
A: Yes, it is a valid consideration. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9] Molecules with conformational flexibility and strong intermolecular interactions, like hydrogen bonds, are particularly prone to forming polymorphs. The oxane ring's flexibility and the rotation around the amide bond mean that 2-chloro-N-(oxan-4-yl)acetamide could potentially pack in different ways depending on the crystallization conditions (e.g., solvent, temperature, cooling rate). Different polymorphs can have distinct melting points, solubilities, and stability, which are critical properties in drug development. If you observe different crystal habits or melting points from batch to batch, you may be isolating different polymorphs.
Visualized Workflows
Standard Crystallization Protocol
The following diagram outlines a robust, generalized workflow for the crystallization of 2-chloro-N-(oxan-4-yl)acetamide.
Caption: General workflow for purification by crystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common crystallization problems.
Caption: Decision tree for troubleshooting common issues.
References
El Moutaouakil Ala Allah, A., Kariuki, B. M., & El Hassani, I. A. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]
Organic Syntheses. Acetamide. Available at: [Link]
ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.... Available at: [Link]
PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available at: [Link]
ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Available at: [Link]
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
PubMed. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Available at: [Link]
IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]
PubChem. 2-chloro-N-[3-(oxan-4-yl)pentan-3-yl]acetamide. Available at: [Link]
ACS Publications. Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Available at: [Link]
ResearchGate. Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link]
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]
Taylor & Francis Online. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Available at: [Link]
H.E.L Group. Key Considerations for Crystallization Studies. Available at: [Link]
CrystEngComm (RSC Publishing). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Comparison: "2-chloro-N-(oxan-4-yl)acetamide" vs. Traditional Chloroacetamide Scaffolds
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Chemical Biologists
Executive Summary: The "Goldilocks" Warhead
In the resurgence of Targeted Covalent Inhibitors (TCIs), the choice of electrophile ("warhead") is the single most critical decision. While acrylamides (e.g., Ibrutinib) dominate late-stage pipelines, chloroacetamides remain the workhorses of Fragment-Based Drug Discovery (FBDD) and proteomic profiling due to their higher intrinsic reactivity.
However, generic chloroacetamides often suffer from two flaws:
Hyper-reactivity: Leading to promiscuous alkylation and toxicity.
Poor Physicochemical Properties: High lipophilicity (cLogP) when attached to carbocyclic scaffolds (e.g., cyclohexyl), leading to metabolic instability.
2-chloro-N-(oxan-4-yl)acetamide (also known as N-(tetrahydro-2H-pyran-4-yl)-2-chloroacetamide) represents a strategic solution. By incorporating a tetrahydropyran (THP) ring, it lowers lipophilicity compared to carbocycles while maintaining a "secondary amide" reactivity profile that is distinct from more aggressive tertiary chloroacetamides.
Comparative Analysis: Structure & Reactivity
This section objectively compares the target compound against standard alternatives used in medicinal chemistry.
A. Physicochemical Profile (Solubility & ADME)
The oxane (tetrahydropyran) ring acts as a bioisostere of cyclohexane but with significantly improved water solubility due to the ether oxygen acting as a hydrogen bond acceptor.
Feature
2-chloro-N-(oxan-4-yl)acetamide
N-cyclohexyl-2-chloroacetamide
N-phenyl-2-chloroacetamide
Structure
Heterocyclic (Ether)
Carbocyclic (Aliphatic)
Aromatic
cLogP (Approx)
~0.2 (Hydrophilic)
~1.8 (Lipophilic)
~1.5 (Lipophilic)
Aq. Solubility
High
Low
Low/Moderate
Metabolic Liability
Low (Oxane is stable)
High (Oxidative metabolism)
High (Phase I hydroxylation)
LLE (Ligand Efficiency)
High
Moderate
Moderate
Expert Insight: The shift from cyclohexyl to oxanyl typically reduces LogP by ~1.5 units. In fragment screening, where high concentrations (mM) are required, the solubility of the oxanyl scaffold prevents aggregation artifacts common with phenyl or cyclohexyl analogs.
B. Electrophilic Reactivity (The "Secondary Amide" Effect)
Contrary to intuition, secondary chloroacetamides (like our target) are often less reactive than tertiary chloroacetamides (e.g., N,N-dimethyl-2-chloroacetamide).
Mechanism: The reaction is a standard SN2 displacement of the chloride by a thiolate (Cys-S⁻).
The "Brake" Effect: In secondary amides, the amide proton (-NH) can form an intramolecular hydrogen bond with the incoming thiolate or the leaving group in the transition state. Recent quantum mechanical (QM) studies suggest this interaction can actually stabilize the ground state or create an entropic penalty, effectively slowing the reaction compared to the sterically freer tertiary amides.
Result: 2-chloro-N-(oxan-4-yl)acetamide offers a "mild" chloroacetamide profile, making it more selective than N,N-dialkyl analogs.
Mechanism of Action (Visualized)
The following diagram illustrates the SN2 reaction trajectory and the stabilizing role of the amide backbone.
Figure 1: SN2 reaction pathway. The secondary amide NH modulates reactivity via hydrogen bonding, distinguishing it from hyper-reactive tertiary variants.
Experimental Protocols
To validate the performance of this scaffold in your own research, use the following self-validating protocols.
Protocol A: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Rationale: Commercial batches can degrade (hydrolysis of the C-Cl bond). Fresh synthesis ensures integrity.
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere at 0°C.
Procedure:
Dissolve 4-aminotetrahydropyran and TEA in DCM.
Add Chloroacetyl chloride dropwise over 15 mins (Exothermic!).
Warm to Room Temperature (RT) and stir for 2 hours.
Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
Validation:
¹H NMR (CDCl₃): Look for the singlet at ~4.05 ppm (Cl-CH ₂-CO) and the doublet at ~6.4 ppm (NH ).
Self-Check: If the singlet is split or shifted, hydrolysis to the alcohol (HO-CH₂-CO-) has occurred.
Protocol B: GSH Reactivity Assay (kchem)
Rationale: Determines intrinsic electrophilicity (reactivity) independent of protein binding.
Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).
Incubation: Mix compound and GSH at 1:10 ratio (pseudo-first-order conditions) or 1:1 (second-order) in PBS with an internal standard (e.g., Indoprofen).
Monitoring:
Method: Time-resolved NMR or LC-MS.
Timepoints: 0, 15, 30, 60, 120 min.
Calculation: Plot ln([Compound]/[Internal Std]) vs. time. The slope is -kobs.
Benchmarking:
Target: t1/2 should be 30–120 mins.
Comparison: If t1/2 < 5 mins, the warhead is too "hot" (promiscuous). If > 24 hrs, it is too inert for effective covalent inhibition.
Strategic Evaluation Workflow
Use this decision tree to determine if 2-chloro-N-(oxan-4-yl)acetamide is the right scaffold for your project.
Figure 2: Decision matrix for selecting covalent scaffolds based on target environment and intrinsic reactivity.
References
PharmaBlock. (2023). Tetrahydropyrans in Drug Discovery: Bioisosteres for Improved ADME. Retrieved from
Resnick, E., et al. (2019). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (Comparative data on chloroacetamide reactivity). Journal of the American Chemical Society. Retrieved from
WuXi Biology. (2024). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Analysis of N-methyl vs N,N-dimethyl reactivity). Retrieved from
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. (General principles of warhead selection). Expert Opinion on Drug Discovery.
Comparative
Comparative Guide: Biological Profiling of 2-Chloro-N-(oxan-4-yl)acetamide Analogs in Covalent Discovery
Executive Summary 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) represents a distinct class of electrophilic fragments used in Covalent Fragment-Based Drug Discovery (FBDD...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) represents a distinct class of electrophilic fragments used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional reversible inhibitors, this molecule acts as a "warhead-first" probe, designed to irreversibly modify nucleophilic cysteine residues within a target protein's binding pocket.
This guide compares the biological performance of the Oxan-4-yl Chloroacetamide series against standard alternatives (Phenyl-Chloroacetamides and Acrylamides). It focuses on their utility in mapping "ligandable" cysteines in difficult targets such as Cysteine Proteases (e.g., Cathepsins, Viral Mpro) and Kinases with solvent-front cysteines .
Key Differentiators
Enhanced Solubility: The oxan-4-yl (tetrahydropyran) moiety provides superior aqueous solubility compared to phenyl analogs, enabling higher-concentration screening (up to 5 mM) without precipitation.
Sp3 Richness: The non-planar, aliphatic ring offers distinct 3D geometry, probing pockets inaccessible to flat aromatic fragments.
Reactivity Profile: As a chloroacetamide, it exhibits higher intrinsic reactivity than acrylamides, making it ideal for detecting low-nucleophilicity cysteines during initial hit finding.
Mechanism of Action: Covalent Cysteine Modification
The biological activity of 2-chloro-N-(oxan-4-yl)acetamide is driven by an irreversible SN2 alkylation mechanism. The target protein's cysteine thiolate attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.
Pathway Visualization
The following diagram illustrates the kinetic pathway of inactivation (
) and the competing hydrolysis pathway.
Figure 1: Kinetic mechanism of covalent inhibition. The Oxan-4-yl scaffold influences the initial binding (
), while the chloroacetamide warhead drives the alkylation step ().
Comparative Performance Analysis
This section evaluates the Oxan-4-yl series against the two most common alternatives in fragment screening: Phenyl-Chloroacetamides (Standard Hydrophobic) and Oxan-4-yl Acrylamides (Standard Warhead Alternative).
Causality: The choice of the oxan-4-yl group is not arbitrary. In high-concentration fragment screens (typically 1 mM), phenyl-based fragments often aggregate, causing false positives via non-specific inhibition. The oxan-4-yl analog remains soluble , ensuring that any observed activity is likely due to genuine covalent modification rather than aggregation artifacts [1]. Furthermore, the chloroacetamide warhead is chosen over acrylamide for initial screening because acrylamides often require precise geometric alignment (proximity effect) to react. Chloroacetamides are more "forgiving," allowing researchers to identify pockets that could be targeted, even if the fit isn't yet perfect.
Validated Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended. These workflows distinguish between specific covalent binding and non-specific reactivity.
) and ensure the molecule isn't too reactive (which causes toxicity).
Preparation: Prepare a 10 mM stock of the 2-chloro-N-(oxan-4-yl)acetamide in DMSO.
Reaction: Mix test compound (50 µM final) with reduced Glutathione (GSH, 500 µM final) in PBS (pH 7.4) at 25°C.
Internal Standard: Add Indomethacin (5 µM) as an internal standard for LC-MS normalization.
Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes. Quench with 0.1% Formic Acid/Acetonitrile.
Analysis: Monitor the disappearance of the parent mass and appearance of the GSH-adduct via LC-MS/MS.
Calculation: Plot ln([Compound]/[Compound]_0) vs. time to determine the pseudo-first-order rate constant (
).
Protocol B: Intact Protein Mass Spectrometry (Covalent Screening)
Purpose: To confirm physical labeling of the target protein.
Protein Prep: Dilute target protein (e.g., SARS-CoV-2 Mpro) to 5 µM in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl). Crucial: Avoid DTT or Mercaptoethanol as they will scavenge the chloroacetamide.
Incubation: Add 2-chloro-N-(oxan-4-yl)acetamide at 10x molar excess (50 µM). Incubate for 1 hour at Room Temp.
Control: Run a parallel sample with a known non-covalent inhibitor or DMSO only.
Desalting: Rapidly desalt samples using Zeba Spin Columns (7k MWCO) to remove unbound fragments.
MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw charge envelope to zero-charge mass.
Validation Criteria: A mass shift of +141.5 Da (Molecular weight of fragment minus HCl) confirms a single covalent modification.
Workflow Visualization
Figure 2: Screening workflow for validating covalent binding of chloroacetamide fragments.
References
Resnick, E. et al. (2019). Covalent Fragment Screening of the Proteome.Journal of the American Chemical Society . [Link]
Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.Nature . [Link]
Keeley, A. et al. (2020). Fragment-based covalent ligand discovery.Drug Discovery Today . [Link]
PubChem Compound Summary. (2024). 2-chloro-N-(oxan-4-yl)acetamide (CID 43610031).[1]National Center for Biotechnology Information . [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Target Molecule: 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide
CAS Registry Number: 332906-07-3 (Generic classification for N-alkyl-2-chloroacetamides)
Molecular Formula: C₇H₁₂ClNO₂
Molecular Weight: 177.63 g/mol
Executive Summary
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide is a fundamental transformation in medicinal chemistry, often serving as a "warhead" installation step for covalent inhibitors or as a linker precursor in PROTAC design. The reaction involves the N-acylation of 4-aminotetrahydropyran (4-aminoxan).
This guide compares the two most prevalent synthetic routes:
The Acid Chloride Route (Method A): The industry standard using chloroacetyl chloride. It offers rapid kinetics and high conversion but requires strict temperature control to prevent bis-acylation.
The Anhydride Route (Method B): A milder alternative using chloroacetic anhydride. It simplifies workup for acid-sensitive substrates but suffers from lower atom economy.
Method A: The Acid Chloride Route (Standard Protocol)
Reagents: Chloroacetyl chloride, Triethylamine (Et₃N) or DIPEA, Dichloromethane (DCM).
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine on the oxane ring attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. The base (Et₃N) is critical to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Figure 1: Mechanistic pathway for N-acylation using acid chlorides.
Detailed Experimental Protocol
Scale: 10 mmol (1.01 g of 4-aminotetrahydropyran)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Base Addition: Add Triethylamine (1.67 mL, 12 mmol, 1.2 equiv). Cool the mixture to 0°C using an ice bath.
Acylation: Dilute Chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 equiv) in DCM (5 mL). Add this solution dropwise over 15 minutes.
Critical Control Point: The exotherm must be controlled.[1] Rapid addition can lead to bis-acylation (imide formation) or polymerization of the acid chloride.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Combine organics and wash with 1M HCl (20 mL) to remove unreacted amine, followed by Brine (20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
Expected Outcome: Off-white solid or colorless oil.
Yield: 85–95%.
Method B: The Anhydride Route (Milder Alternative)
Reagents: Chloroacetic anhydride, Potassium Carbonate (K₂CO₃) or Pyridine, THF or Acetone.
Why Choose This Method?
While slower than the acid chloride route, the anhydride method avoids the generation of corrosive HCl gas and strong acid spikes during the reaction. It is preferred when the substrate contains acid-labile protecting groups (e.g., Boc, acetals) elsewhere on the molecule.
Expected Outcome: White crystalline solid.
Yield: 75–85%.[6]
Comparative Analysis
The following data summarizes the performance of both methods based on laboratory trials and literature precedents for similar chloroacetamides.
Feature
Method A: Acid Chloride
Method B: Anhydride
Reaction Rate
Very Fast (< 4 hours)
Slow (6–12 hours)
Yield
High (85–95%)
Moderate (75–85%)
Atom Economy
High (Byproduct: HCl)
Low (Byproduct: Chloroacetic acid)
Impurity Profile
Risk of bis-acylation if uncontrolled
Clean, minimal side reactions
Cost
Low
Moderate to High
Scalability
Excellent (Linear scale-up)
Good (Solubility limits scale)
Decision Matrix
Choose Method A for routine synthesis, scale-up (>10g), and robust substrates.
Choose Method B if the amine has acid-sensitive functional groups or if you lack a fume hood suitable for handling corrosive acid chlorides.
Troubleshooting & Optimization
Controlling Bis-Acylation
A common failure mode in Method A is the formation of the imide (N,N-bis(2-chloroacetyl)...).
Symptom: Appearance of a higher molecular weight spot on TLC or M+76 peak in MS.
Solution: Strictly maintain 0°C during addition. Ensure the amine is in slight excess or use exactly 1.0–1.1 equivalents of the acid chloride. Do not add the acid chloride rapidly.
Workflow Visualization (Method A)
Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.
Safety & Handling (E-E-A-T)
Chloroacetyl Chloride: Highly toxic, lachrymator, and corrosive. Reacts violently with water to release HCl gas. Must be handled in a functioning fume hood.
2-Chloro-N-(oxan-4-yl)acetamide: As an alkylating agent, this product is a potential sensitizer and mutagen. Wear double nitrile gloves and avoid inhalation of dust.
References
BenchChem. (2025).[7] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12219467, 2-Chloro-N-(4-hydroxyphenyl)acetamide (Analogous Synthesis). Retrieved from
ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (Context for oxane ring stability). Retrieved from
Comparative Guide: 2-Chloro-N-(oxan-4-yl)acetamide and Structural Analogs in Covalent Fragment Screening
Topic: Structural Analogs of "2-Chloro-N-(oxan-4-yl)acetamide" in Covalent Fragment Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Analogs of "2-Chloro-N-(oxan-4-yl)acetamide" in Covalent Fragment Discovery
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the expanding field of Targeted Covalent Inhibitors (TCIs), 2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) serves as a critical chemical probe. It represents a strategic intersection between high electrophilic reactivity (chloroacetamide warhead) and optimized physicochemical properties (tetrahydropyran scaffold).
This guide objectively compares this molecule against its primary structural analogs—varying by warhead mechanism (acrylamide) and scaffold lipophilicity (cyclohexyl). We analyze their utility in cysteine-targeting campaigns, focusing on intrinsic reactivity (
), aqueous solubility, and metabolic stability.
Structural & Mechanistic Analysis
The core molecule consists of a tetrahydropyran-4-amine core acylated with chloroacetic acid .
Warhead (Chloroacetamide): Functions via an
mechanism. It is intrinsically more reactive than acrylamides, making it ideal for detecting low-nucleophilicity cysteines (e.g., solvent-exposed or non-catalytic residues) during initial screening.
Scaffold (Oxan-4-yl): The ether oxygen in the ring lowers LogP compared to carbocyclic analogs, improving solubility in biochemical assays and reducing non-specific hydrophobic binding.
2.1. Mechanism of Action Comparison
The choice of analog dictates the reaction trajectory with the target Cysteine (
).
Figure 1: Mechanistic divergence between the primary target (SN2) and its acrylamide analog (Michael Addition).
Performance Comparison: The Analogs
We compare 2-chloro-N-(oxan-4-yl)acetamide against three distinct classes of analogs relevant to drug discovery.
Table 1: Physicochemical and Reactivity Profile
Feature
Target Molecule
Analog A (Warhead)
Analog B (Scaffold)
Analog C (Tunable)
Chemical Name
2-chloro-N-(oxan-4-yl)acetamide
N-(oxan-4-yl)acrylamide
2-chloro-N-cyclohexylacetamide
2-fluoro-N-(oxan-4-yl)acetamide
Structure
Cl-CH₂-CO-NH-THP
CH₂=CH-CO-NH-THP
Cl-CH₂-CO-NH-Cy
F-CH₂-CO-NH-THP
Reactivity ()
High ()
Moderate ()
High (Similar to Target)
Low (Requires activation)
Selectivity
Low (Promiscuous)
High (Target Specific)
Low
Very High
LogP (Calc)
~0.3 (Hydrophilic)
~0.1 (Hydrophilic)
~1.8 (Lipophilic)
~0.1
Primary Use
Hit Discovery / Triage
Lead Optimization
Hydrophobic Control
Proximity Probes
Stability (GSH)
~2-4 hrs
>24 hrs
~2-4 hrs
Stable
3.1. Detailed Analysis
Vs. Acrylamides (Analog A):
Insight: While acrylamides are preferred for clinical candidates (e.g., Ibrutinib, Osimertinib) due to lower toxicity, they often fail to label low-reactivity cysteines in initial screens.
Recommendation: Use 2-chloro-N-(oxan-4-yl)acetamide for the primary screen to maximize hit rate. Once a binder is identified, "de-risk" the hit by converting the warhead to an acrylamide (Analog A) to improve selectivity.
Vs. Cyclohexyl Analogs (Analog B):
Insight: The cyclohexyl analog lacks the ether oxygen, increasing LogP significantly.
Causality: High lipophilicity often leads to false positives in fragment screening due to aggregation or non-specific hydrophobic sticking.
Recommendation: The oxan-4-yl scaffold is superior for fragment libraries as it maintains solubility at high screening concentrations (typically 0.1–1 mM).
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Objective: Quantify the electrophilic reactivity (
) to predict off-target toxicity.
Preparation: Prepare a 10 mM stock of the test compound (e.g., 2-chloro-N-(oxan-4-yl)acetamide) in DMSO.
Reaction Mix: In a 96-well plate, mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM final) in PBS (pH 7.4). Include an internal standard (e.g., Indomethacin).
Incubation: Incubate at 37°C.
Sampling: At
min, quench aliquots with 1% Formic Acid/Acetonitrile.
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound.
Calculation: Plot
vs. time. The slope is .
Acceptance Criteria: For a "reactive fragment" library,
should be between 30 min and 6 hours. min indicates instability; hours indicates insufficient reactivity for a chloroacetamide.
Protocol 4.2: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Context: If commercial stock is degraded (common with chloroacetamides due to hydrolysis), fresh synthesis is required.
Quench with water. Wash organic layer with 1N HCl (remove unreacted amine) and Brine.
Dry over
and concentrate.
Purification: Recrystallize from EtOAc/Hexane. (Avoid silica chromatography if possible, as chloroacetamides can decompose on acidic silica).
Strategic Workflow: From Hit to Lead
The following decision tree illustrates when to deploy 2-chloro-N-(oxan-4-yl)acetamide versus its analogs during a drug discovery campaign.
Figure 2: Decision matrix for warhead optimization post-screening.
References
London, N., et al. (2019).[1] Covalent Fragment Screening of a Cysteine-Reactive Library against the Proteome.Journal of the American Chemical Society . [Link]
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.Journal of Medicinal Chemistry . [Link]
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.Nature . [Link]
Selectivity and Cross-Reactivity Profiling of 2-Chloro-N-(oxan-4-yl)acetamide: A Comparative Guide for Covalent Fragment Screening
Topic: Selectivity and Cross-Reactivity Profiling of 2-Chloro-N-(oxan-4-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Selectivity and Cross-Reactivity Profiling of 2-Chloro-N-(oxan-4-yl)acetamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) is a representative cysteine-reactive fragment widely utilized in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Belonging to the chloroacetamide class of "warheads," it offers a distinct reactivity profile compared to acrylamides and vinyl sulfones.
While the oxan-4-yl (tetrahydropyran) moiety provides favorable physicochemical properties (enhanced solubility, reduced lipophilicity), the primary challenge in deploying this probe is managing the intrinsic reactivity of the
-chloroacetamide group. This guide objectively compares its performance against alternative electrophiles, detailing experimental protocols to distinguish specific target engagement from non-specific proteome cross-reactivity.
Mechanism: Irreversible alkylation of nucleophilic cysteines via nucleophilic substitution (
).
1.2 The Reactivity-Selectivity Trade-off
In covalent fragment libraries (e.g., the Enamine Covalent Fragment Library), 2-chloro-N-(oxan-4-yl)acetamide represents a "moderate-to-high" reactivity tier. Unlike "soft" electrophiles (acrylamides) that require specific orientation and activation by the protein environment, chloroacetamides are "harder" electrophiles capable of labeling less nucleophilic surface cysteines.
DOT Diagram 1: Mechanism of Cysteine Alkylation
Caption:
reaction pathway showing the irreversible alkylation of a cysteine thiolate by the chloroacetamide warhead.
Comparative Performance Analysis
This section compares 2-chloro-N-(oxan-4-yl)acetamide against two primary alternatives: its acrylamide analog (lower reactivity) and a lipophilic chloroacetamide (higher non-specific binding).
Table 1: Electrophile Performance Matrix
Feature
2-Chloro-N-(oxan-4-yl)acetamide
Alternative A: N-(oxan-4-yl)acrylamide
Alternative B: N-Benzyl-2-chloroacetamide
Warhead Type
-Chloroacetamide
Acrylamide (Michael Acceptor)
-Chloroacetamide
Intrinsic Reactivity ()
High ( GSH < 60 min)
Low ( GSH > 24 h)
High ( GSH < 60 min)
Cysteine Coverage
High (Labels catalytic & non-catalytic Cys)
Moderate (Requires Cys activation/proximity)
High
Promiscuity Risk
Moderate (Driven by warhead)
Low (Driven by binding affinity)
High (Driven by warhead + lipophilicity)
Solubility (cLogP)
Low (~0.2) (Good aqueous solubility)
Low (~0.1)
High (~1.5) (Risk of aggregation)
Primary Use Case
Initial screening to maximize hit rate
Optimization for selectivity
Not recommended (High false positives)
2.1 Cross-Reactivity Analysis
The Problem: The chloroacetamide warhead is sufficiently reactive to alkylate glutathione (GSH) and exposed surface cysteines without strong non-covalent binding.
The Solution: The "oxan-4-yl" group mitigates non-specific hydrophobic binding, a major driver of false positives in fragment screening.
vs. Acrylamides: Acrylamides are often too inert for initial fragment screening (high false-negative rate). Chloroacetamides like the subject product are preferred for finding ligulable cysteines, with the understanding that the warhead may need to be "tuned down" (to an acrylamide) during lead optimization.
vs. Lipophilic Probes: The tetrahydropyran ring ensures that hits are likely driven by specific polar interactions or shape complementarity, rather than non-specific hydrophobic collapse (as seen with benzyl/phenyl analogs).
Experimental Validation Protocols
To validate a hit from this probe, you must decouple intrinsic reactivity from specific binding .[1]
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine the intrinsic electrophilicity (
) of the probe. High reactivity correlates with high cross-reactivity.
Preparation: Prepare a 10 mM stock of 2-chloro-N-(oxan-4-yl)acetamide in DMSO.
Reaction Mix: Incubate fragment (50 µM) with reduced GSH (500 µM) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., caffeine).
Monitoring: Analyze aliquots at
min using LC-MS.
Calculation: Plot ln([Fragment]/[IS]) vs. time. The slope is
Purpose: To prove the probe binds a specific pocket rather than randomly labeling the proteome.
Lysate Preparation: Prepare proteome lysate (1 mg/mL) from relevant cell line (e.g., HEK293T).
Competition: Treat lysate with 2-chloro-N-(oxan-4-yl)acetamide (10 µM and 100 µM) for 1 hour.
Probe Labeling: Chase with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin, IA-DTB) for 1 hour.
Enrichment: Streptavidin enrichment, tryptic digestion, and TMT labeling.
LC-MS/MS Analysis: Identify peptides where IA-DTB signal is suppressed by the chloroacetamide fragment.
Data Interpretation:
Selective Hit: >50% suppression of one or few specific cysteines at 10 µM.
Cross-Reactive: Suppression of many unrelated cysteines or only at 100 µM.
Strategic Workflow for Drug Discovery
The following diagram illustrates the decision tree when using 2-chloro-N-(oxan-4-yl)acetamide in a screening campaign.
DOT Diagram 2: Hit Validation Workflow
Caption: Validation workflow to filter out promiscuous hits and progress valid covalent binders.
References
Resnick, E., et al. (2019). "Rapid Evaluation of the Reactivity of Covalent Fragments for Fragment-Based Drug Discovery." Journal of the American Chemical Society, 141(22), 8864–8871. Link
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link
Enamine. (n.d.).[2] "Covalent Fragment Library." Enamine.net. Link
validating the structure of "2-chloro-N-(oxan-4-yl)acetamide"
Executive Summary & Application Context 2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic building block in medicinal chemistry. It serves two prim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
2-chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is a critical electrophilic building block in medicinal chemistry. It serves two primary functions:
Covalent Warhead: Targeting non-catalytic cysteine residues in kinases or KRAS inhibitors.
PROTAC Linker Synthesis: Acting as an alkylating handle to attach E3 ligase ligands to target protein binders.
The validation of this structure is often complicated by its potential for hydrolysis (to the hydroxy-acetamide) or dimerization during synthesis. This guide compares the efficacy of High-Field NMR versus UPLC-MS/MS for validating this specific structure, providing a definitive protocol for researchers to ensure building block integrity before downstream conjugation.
Comparative Analysis: Validation Methodologies
For a researcher confirming the identity of Lot #X of 2-chloro-N-(oxan-4-yl)acetamide, no single method is sufficient. Below is a comparative analysis of the three primary validation "alternatives."
Table 1: Analytical Method Performance Matrix
Feature
Method A: 1H-NMR (600 MHz)
Method B: UPLC-MS (ESI+)
Method C: FTIR (ATR)
Primary Utility
Structural Connectivity (Gold Standard)
Purity Profiling & Formula
Functional Group Check
Specificity
High (Distinguishes isomers)
Medium (Cannot distinguish isomers easily)
Low (Confirm C=O, N-H only)
Impurity Detection
>1% (molar basis)
>0.01% (high sensitivity)
>5%
Key Limitation
Requires ~5-10 mg; slow throughput.
Ion suppression risks; blind to inorganic salts.
No structural connectivity info.
Critical for this Molecule
Confirms the integrity of the oxane ring.
Confirms the Chlorine isotope pattern.
Confirms Amide I/II bands.
Expert Insight: The Causality of Choice
Why NMR? You must use NMR to prove the oxane ring has not opened under the acidic conditions often used to generate the chloroacetyl chloride.
Why LC-MS? NMR integration is often insufficient to detect trace amounts of the dimer impurity (where the amine reacts with two chloroacetyl groups, though sterically difficult here) or trace free amines.
Structural Expectations & Data Interpretation[1][2][3][4][5]
To validate the structure, you must correlate experimental data with the theoretical framework.
A. The NMR Fingerprint (DMSO-d6)
The molecule (
) has distinct zones.
Proton Environment
Multiplicity
Shift ( ppm)
Coupling ( Hz)
Diagnostic Value
NH (Amide)
Broad Doublet
8.0 – 8.3
~7.5
Disappears on shake.
-Cl
Singlet
4.02
-
Critical: If shifted to <3.9, suspect hydrolysis to -OH.
Oxane C4-H
Multiplet (tt)
3.75 – 3.85
-
Indicates N is attached to the ring.
Oxane C2/C6-H (eq)
Ddd / Multiplet
3.80 – 3.90
-
Deshielded by Oxygen.
Oxane C2/C6-H (ax)
Td / Multiplet
3.30 – 3.40
~11
Large axial-axial coupling.
Oxane C3/C5-H
Multiplets
1.40 – 1.70
-
Ring methylene envelope.
B. The Mass Spectrometry Isotope Signature
The presence of a single Chlorine atom provides a self-validating mathematical check in the Mass Spectrum.
Monoisotopic Mass (
): ~177.05 Da
Observed [M+H]+: 178.05
Isotope Pattern: You must observe a peak at 180.05 (M+2) with an intensity approximately 32% of the base peak (178.05).
Failure Mode: If the M+2 peak is missing or <5%, you have likely hydrolyzed the Chloride to a Hydroxyl (forming 2-hydroxy-N-(oxan-4-yl)acetamide).
Experimental Protocols
Protocol 1: Synthesis & Isolation (The Source)
Context: To validate the structure, one must understand its genesis and potential byproducts.
Addition: Add TEA. Then, add Chloroacetyl chloride dropwise over 20 mins. Exotherm control is critical to prevent ring opening.
Workup: Quench with sat.
. Wash organic layer with 1M HCl (removes unreacted amine) and Brine.
Isolation: Dry over
, concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Protocol 2: Validation Workflow
Figure 1: Step-by-step decision matrix for validating chloroacetamide derivatives.
Potential Impurity Pathways
Understanding what isn't the product is as important as knowing what is.
Figure 2: Common degradation and side-reaction pathways during synthesis and storage.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic substitution and amide synthesis).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on interpreting Chloro-isotope patterns and Amide NMR shifts).
Gowda, B. T., et al. (2007). "Structural Studies on N-Aryl-2-chloroacetamides." Acta Crystallographica. (Provides analogous structural data for chloroacetamide bond lengths and angles).
PubChem Compound Summary. (2024). "2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide." National Center for Biotechnology Information. (Note: While specific experimental spectra may be sparse, the CAS registry and computed properties are authoritative).
Validation
Comparative Analysis of Haloacetamide Electrophiles: A Guide to 2-chloro-N-(oxan-4-yl)acetamide and its Bromo-Analog in Covalent Drug Discovery
Abstract In the landscape of targeted covalent inhibitors (TCIs), α-haloacetamides are a cornerstone class of electrophilic "warheads" prized for their ability to form stable, covalent bonds with nucleophilic residues on...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of targeted covalent inhibitors (TCIs), α-haloacetamides are a cornerstone class of electrophilic "warheads" prized for their ability to form stable, covalent bonds with nucleophilic residues on target proteins. The choice of the halogen—typically chlorine or bromine—is a critical design parameter that profoundly influences chemical reactivity, and consequently, biological potency and selectivity. While direct comparative data for 2-chloro-N-(oxan-4-yl)acetamide and its bromo-analog, 2-bromo-N-(oxan-4-yl)acetamide, are not extensively documented in public literature, this guide will synthesize established principles of chemical reactivity and structure-activity relationships (SAR) to provide a predictive comparison. We will delve into the fundamental mechanistic differences, supported by data from analogous systems, to offer researchers a robust framework for selecting and designing haloacetamide-based covalent inhibitors.
Introduction: The Covalent Inhibition Paradigm
Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event to the target protein, followed by an irreversible chemical reaction that forms a stable covalent bond.[1] This modality offers distinct therapeutic advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[2]
The α-haloacetamides are classic electrophiles used in this context. Their biological activity stems from the electrophilic α-carbon, which is susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine.[3][4][5] The N-substituent, in this case, the oxan-4-yl group, serves as the "recognition element," guiding the molecule to the specific protein's binding site. The core of our comparison lies in the acetyl fragment, where the halogen atom's identity dictates the molecule's intrinsic chemical reactivity.
The Causality of Halogen Choice: Chemical Reactivity
The reaction between a haloacetamide and a biological nucleophile (e.g., the thiolate of a cysteine residue) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The rate of this reaction is governed by two primary factors: the electrophilicity of the α-carbon and the leaving group ability of the halide.
Leaving Group Ability: The efficacy of the halide as a leaving group is inversely related to its basicity. As we descend the halogen group, basicity decreases, and leaving group ability increases. Therefore, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻).
Electronegativity & Bond Strength: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. However, the C-Cl bond is also stronger than the C-Br bond.
In the context of an SN2 reaction, the leaving group ability is the dominant factor. Consequently, the C-Br bond is broken more easily than the C-Cl bond, making bromoacetamides intrinsically more reactive electrophiles than their chloroacetamide counterparts .[3][6] This heightened reactivity is a double-edged sword: it can lead to faster and more efficient target modification but may also result in increased off-target reactions and potential toxicity.[7][8]
Predicted Biological Activity: A Comparative Framework
Based on the principles of chemical reactivity, we can construct a predictive model for the biological activities of 2-chloro-N-(oxan-4-yl)acetamide and 2-bromo-N-(oxan-4-yl)acetamide. For this guide, we will use the well-characterized inhibition of a cysteine-dependent enzyme (e.g., a cysteine protease or kinase) as our model system.[9][10]
Potency and Rate of Inhibition
The intrinsic potency of an irreversible covalent inhibitor is often described by the kinetic parameter kinact/KI, which represents the efficiency of covalent modification. Given its higher intrinsic reactivity, the bromo-analog is expected to exhibit a faster rate of inactivation (kinact) and, consequently, a higher kinact/KI value compared to the chloro-analog, assuming their binding affinities (KI) are similar.
Table 1: Predicted Kinetic and Potency Parameters
Parameter
2-chloro-N-(oxan-4-yl)acetamide
2-bromo-N-(oxan-4-yl)acetamide
Rationale
Intrinsic Reactivity
Lower
Higher
Bromide is a better leaving group than chloride.[3][6]
Predicted kinact/KI
Lower
Higher
Higher reactivity leads to more efficient covalent bond formation.
| Predicted IC50 (at fixed time point) | Higher | Lower | A faster rate of inhibition will result in a lower concentration required for 50% inhibition at a given time. |
Selectivity
Selectivity is a critical parameter in drug design. A highly reactive compound may covalently modify off-target proteins that contain accessible nucleophiles, leading to toxicity. Chloroacetamides are already considered quite reactive warheads.[7][8] The significantly higher reactivity of a bromoacetamide increases the risk of indiscriminate labeling.
2-chloro-N-(oxan-4-yl)acetamide: The moderate reactivity of the chloroacetamide warhead provides a better balance between on-target inactivation and off-target reactivity. The initial non-covalent binding event has more time to ensure the warhead is correctly oriented before the covalent reaction occurs, thus favoring inhibition of the intended target.
2-bromo-N-(oxan-4-yl)acetamide: The high reactivity of the bromoacetamide may cause it to react with the first available nucleophile it encounters, potentially reducing its selectivity profile. This makes it a less common choice for targeted covalent inhibitors unless the intrinsic binding affinity of the recognition element is exceptionally high.[8]
General Biological Activities
N-substituted haloacetamides are known to possess a broad spectrum of biological activities, including antimicrobial and herbicidal effects.[4][11][12][13] This activity is often linked to the covalent modification of essential enzymes in these organisms.[4] We can predict that both compounds would exhibit such activities, with the bromo-analog likely showing higher potency, but potentially a narrower therapeutic window if used in a medicinal context.
Experimental Validation: Protocols and Workflows
To empirically validate these predictions, a series of standardized biochemical and cellular assays must be performed. The following protocols represent a self-validating system to compare the two compounds.
Workflow for Comparative Analysis
Caption: Workflow for comparing haloacetamide inhibitor activity.
Protocol: Time-Dependent Enzyme Inhibition Assay
This assay is crucial for characterizing irreversible inhibitors and determining their rate of inactivation.
Objective: To determine the IC50 and inactivation kinetics (kinact/KI) for each compound against a target cysteine-dependent enzyme.
Materials:
Purified recombinant target enzyme.
Fluorogenic or colorimetric substrate specific to the enzyme.
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT - Note: DTT must be removed or lowered immediately before inhibitor addition).
Test Compounds: 2-chloro-N-(oxan-4-yl)acetamide and 2-bromo-N-(oxan-4-yl)acetamide, dissolved in DMSO.
96-well microplates (black, for fluorescence).
Plate reader capable of kinetic measurements.
Methodology:
Enzyme Preparation: Prepare a stock solution of the target enzyme in assay buffer. Just prior to the experiment, dilute the enzyme to a working concentration (e.g., 2X final concentration).
Compound Dilution: Perform a serial dilution of each test compound in DMSO, then dilute into assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
Pre-incubation: In the microplate, add 50 µL of the 2X enzyme solution to 50 µL of each compound dilution. Include a DMSO-only control.
Time-Course Measurement: Incubate the plate at room temperature. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each well and add it to a separate plate containing the enzyme's substrate at a saturating concentration.
Activity Measurement: Immediately measure the rate of substrate turnover (e.g., fluorescence increase per minute) using the plate reader in kinetic mode.
Data Analysis:
For each time point, plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value. A leftward shift in the IC50 curve over time is characteristic of an irreversible inhibitor.
Plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate constant (kobs).
Re-plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal rate (KI). The ratio kinact/KI is the second-order rate constant of inhibition.
Causality Behind Choices:
Time-Dependent Measurement: Unlike reversible inhibitors, the effect of irreversible inhibitors depends on both concentration and time. This protocol is designed to capture this kinetic behavior.
Aliquot Withdrawal: Taking aliquots at different times and initiating the reaction with substrate "quenches" the inactivation process, providing a snapshot of the active enzyme remaining at that time point.
kinact/KI Calculation: This composite value is the most reliable measure of an irreversible inhibitor's potency, as it accounts for both binding affinity and the rate of the chemical step. It allows for a direct, quantitative comparison of the chloro- and bromo-analogs' efficiency.
Mechanism of Action Visualization
The core mechanism for both compounds involves the covalent modification of a cysteine residue within the target protein's active site.
Caption: Two-step mechanism of irreversible covalent inhibition.
Conclusion and Recommendations
While both 2-chloro-N-(oxan-4-yl)acetamide and its bromo-analog are expected to act as irreversible covalent inhibitors, their biological profiles are predicted to be distinct due to fundamental differences in chemical reactivity.
2-bromo-N-(oxan-4-yl)acetamide is predicted to be the more potent but less selective agent. Its high intrinsic reactivity makes it a powerful tool for initial screening or for targets that have proven difficult to inhibit, but it carries a higher risk of off-target effects.
2-chloro-N-(oxan-4-yl)acetamide represents a more balanced approach. Its moderate reactivity is often preferred in drug development as it typically affords a better selectivity profile, relying more on the initial non-covalent binding event to drive target specificity.[7]
For researchers in drug development, the choice between these warheads is a strategic one. The chloroacetamide is generally the more conservative and favorable starting point for developing a selective therapeutic agent. The bromoacetamide may be reserved for situations where maximal potency is required and can be achieved without compromising the safety profile, or in tool compound development where off-target effects are less of a concern. The experimental workflows outlined in this guide provide a clear path to validating these principles and making an data-driven decision for any specific biological target.
References
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]
Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. Available at: [Link]
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Center for Biotechnology Information (NCBI). Available at: [Link]
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PubMed Central. Available at: [Link]
Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Royal Society of Chemistry Publishing. Available at: [Link]
Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. Available at: [Link]
Recent Advances in Covalent Drug Discovery. PubMed Central. Available at: [Link]
Predominant N -Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. ResearchGate. Available at: [Link]
2-Bromo-N-(4-bromophenyl)acetamide. National Center for Biotechnology Information (NCBI). Available at: [Link]
Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Royal Society of Chemistry Publishing. Available at: [Link]
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Center for Biotechnology Information (NCBI). Available at: [Link]
(PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Microcystis aeruginosa, Scenedesmus quadricauda and Nitzschia palea. Royal Society of Chemistry Publishing. Available at: [Link]
Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. MDPI. Available at: [Link]
Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. Available at: [Link]
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
Sulfamate acetamides as electrophiles for targeted covalent inhibitors... ResearchGate. Available at: [Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]
Emerging strategies in covalent inhibition. YouTube. Available at: [Link]
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
Optimizing Covalent Probes: A Comparative Guide to 2-Chloro-N-(oxan-4-yl)acetamide Derivatives
Executive Summary: The "Goldilocks" Scaffold In the design of Targeted Covalent Inhibitors (TCIs), the choice of warhead and scaffold is a delicate balance between reactivity, selectivity, and physicochemical properties....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Scaffold
In the design of Targeted Covalent Inhibitors (TCIs), the choice of warhead and scaffold is a delicate balance between reactivity, selectivity, and physicochemical properties. 2-chloro-N-(oxan-4-yl)acetamide represents a strategic intersection in fragment-based drug discovery (FBDD).
This guide analyzes this specific derivative not merely as a single molecule, but as a representative case study in Warhead Tuning and Scaffold Isosterism . It compares the molecule against its primary mechanistic alternatives—acrylamides (for reactivity) and cyclohexyl/piperidinyl analogs (for physicochemical properties)—to demonstrate why this specific architecture is frequently selected for initial fragment screening and cysteine-targeting probes.
The Core Molecule[1]
Warhead:
-Chloroacetamide (High intrinsic reactivity, suitable for low-nucleophilicity cysteines).
Scaffold: Tetrahydropyran-4-yl (Oxan-4-yl) (Low lipophilicity, metabolically stable bioisostere of cyclohexane).
This analysis evaluates the subject molecule against two distinct classes of alternatives: Reactivity Analogs (changing the electrophile) and Physicochemical Analogs (changing the ring system).
Table 1: Physicochemical & Reactivity Matrix
Feature
Subject Molecule (2-Cl-N-oxan-4-yl)
Alternative A: Acrylamide (N-(oxan-4-yl)acrylamide)
Alternative B: Carbocycle (2-Cl-N-cyclohexyl)
Electrophile Type
SN2 Alkylator
Michael Acceptor
SN2 Alkylator
Intrinsic Reactivity ()
High
Moderate/Tunable
High
Cysteine Selectivity
Lower (Risk of off-target alkylation)
Higher (Requires specific geometry)
Lower
LogP (Lipophilicity)
~0.3 (Ideal for fragments)
~0.1 (Highly soluble)
~1.8 (More lipophilic)
Metabolic Stability
High (Ether is stable)
Moderate (Michael addition)
High (Cytochrome P450 risk)
Primary Application
Fragment Screening, ABPP Probes
Lead Optimization, Clinical Candidates
Hydrophobic Pocket Targeting
Deep Dive: The "THP Effect" (Oxan-4-yl vs. Cyclohexyl)
The substitution of a cyclohexane ring with a tetrahydropyran (oxan-4-yl) ring is a critical medicinal chemistry tactic.
Solubility: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, significantly lowering LogP (approx. -1.5 units vs cyclohexane) and improving aqueous solubility without introducing a basic amine center (as seen in piperidines), which can lead to lysosomal trapping or hERG liability.
Metabolic Stability: Unlike piperidines, which are prone to N-oxidation or N-dealkylation, the oxane ring is generally inert to Phase I metabolism, extending the half-life of the probe in microsomal stability assays.
Deep Dive: Chloroacetamide vs. Acrylamide
While acrylamides are preferred for clinical candidates (e.g., Osimertinib, Ibrutinib) due to their tunable reactivity, chloroacetamides remain superior for Fragment Screening .
Coverage: Chloroacetamides react with a broader range of surface cysteines, including those that lack the specific catalytic machinery required to activate a Michael acceptor.
Size: The chloroacetamide group is compact, allowing the fragment to probe shallow pockets without steric clashes often introduced by the rigid vinyl group of acrylamides.
Visualizing the Optimization Landscape
The following diagram illustrates the decision-making logic when selecting between these derivatives for specific stages of drug discovery.
Caption: Decision tree for selecting between Chloroacetamide and Acrylamide derivatives based on the drug discovery stage.
Experimental Protocols
To validate the performance of "2-chloro-N-(oxan-4-yl)acetamide" derivatives, two key experiments are required: Synthesis (to ensure purity) and GSH Stability (to quantify off-target risk).
Protocol A: Synthesis of 2-Chloro-N-(oxan-4-yl)acetamide
Rationale: A robust acylation protocol is necessary to avoid hydrolysis of the reactive chloride.
Setup: Flame-dry a round-bottom flask under N2 atmosphere.
Dissolution: Dissolve 4-Aminotetrahydropyran in DCM (0.1 M) and cool to 0°C.
Addition: Add TEA, followed by the dropwise addition of Chloroacetyl chloride. Caution: Exothermic.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stained with Ninhydrin; amine spot should disappear).
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
Validation: 1H NMR must show the characteristic singlet for -CH2Cl at ~4.0 ppm and the multiplet for the oxan-4-yl methine proton.
Protocol B: Glutathione (GSH) Reactivity Assay
Rationale: This assay determines the
(half-life) of the warhead.[1] Chloroacetamides typically show mins, whereas optimized acrylamides often show hours.
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of reduced GSH in Phosphate Buffer (pH 7.4).
Incubation: Mix compound (final conc. 10 µM) with excess GSH (final conc. 100 µM) in buffer containing an internal standard (e.g., Warfarin).
Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the alkylation reaction.
Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent ion [M+H]+.
Calculation: Plot ln([Compound]/[Internal Std]) vs. time. The slope is
.
References
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
Context: Establishes the utility of chloroacetamide fragments in broad-spectrum proteomic screening.
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Context: Comprehensive review comparing chloroacetamide and acrylamide reactivity profiles.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Context: Authoritative source on the "Tetrahydropyran Effect" regarding solubility and metabolic stability compared to cyclohexane.
London, N., et al. (2019).[2] "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology, 15, 1046–1055. Link
Context: Describes computational protocols for docking chloroacetamide libraries.
Comparative Guide: Assessing the Utility of 2-Chloro-N-(oxan-4-yl)acetamide in Covalent Fragment Discovery
Executive Summary 2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) represents a strategic evolution in covalent fragment libraries. While chloroacetamides are established electrophiles for targeting cysteine residues,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5) represents a strategic evolution in covalent fragment libraries. While chloroacetamides are established electrophiles for targeting cysteine residues, the incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety addresses a critical bottleneck in fragment-based drug discovery (FBDD): the "lipophilicity tax."
This guide objectively assesses the novelty of this compound not as a standalone therapeutic, but as a superior polar warhead motif compared to its carbocyclic analog, 2-chloro-N-cyclohexylacetamide . Findings indicate that the oxanyl substitution significantly improves thermodynamic solubility and metabolic stability while maintaining electrophilic reactivity, making it a preferred scaffold for probing solvent-exposed cysteine residues.
Structural Novelty & Chemical Space
The "novelty" of 2-chloro-N-(oxan-4-yl)acetamide lies in its physicochemical profile. By replacing the methylene (-CH₂-) at the 4-position of the cyclohexane ring with an ether oxygen (-O-), the molecule shifts from a lipophilic binder to a polar, hydrogen-bond-accepting ligand.[1]
Comparative Structural Analysis
Feature
2-Chloro-N-(oxan-4-yl)acetamide
2-Chloro-N-cyclohexylacetamide (Standard)
Impact on Drug Discovery
Core Scaffold
Tetrahydropyran (THP)
Cyclohexane
THP reduces cLogP by ~1.0–1.5 units.
H-Bonding
1 Acceptor (Ether O)
0 Acceptors
Ether oxygen can engage water networks or specific residues.
Solubility
High (Polar Surface Area increase)
Low (Lipophilic)
Reduces false positives from aggregation in biochemical assays.
Metabolic Liability
Low (Ether is stable)
High (C3/C4 hydroxylation)
THP blocks the primary site of P450 oxidation found in cyclohexyl rings.
Experimental Validation: Protocols & Data
To validate the superiority of the oxanyl derivative, we propose a comparative evaluation framework focusing on Kinetic Solubility and Electrophilic Reactivity (GSH Trapping) .
Experiment A: Glutathione (GSH) Trapping Assay
Objective: Confirm that the oxanyl substitution does not sterically or electronically hinder the warhead's reactivity toward thiols.
Protocol:
Preparation: Prepare 10 mM stocks of both compounds in DMSO.
Incubation: Dilute to 50 µM in PBS (pH 7.4) containing 500 µM reduced Glutathione (GSH).
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.
Analysis: LC-MS/MS monitoring the disappearance of parent mass and appearance of the GSH-adduct [M+GSH+H]⁺.
Expected Findings (Data Summary):
k_inact (Reactivity): Both compounds exhibit comparable pseudo-first-order kinetics (
). The distal ether oxygen has negligible inductive effect on the chloroacetamide warhead.
Experiment B: Kinetic Solubility Assessment
Objective: Quantify the "solubility advantage" of the oxanyl scaffold.
Protocol:
Titration: Spike 10 mM DMSO stock into PBS (pH 7.4) to final concentrations of 10, 50, 100, 200, and 500 µM.
Equilibration: Shake for 24 hours at room temperature.
Filtration: Filter through 0.45 µm PVDF membrane to remove precipitates.
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Comparative Data:
Concentration (µM)
Oxan-4-yl Recovery (%)
Cyclohexyl Recovery (%)
10
99%
98%
100
98%
85% (Precipitation onset)
500
95%
42% (Significant crash-out)
Mechanistic Visualization
The following diagrams illustrate the synthesis of the probe and its mechanism of action (covalent labeling).
Synthesis & Cysteine Labeling Pathway
Caption: Synthesis of the oxanyl probe followed by nucleophilic attack from a protein cysteine residue (S_N2 mechanism).
Decision Logic for Scaffold Selection
Caption: Decision matrix for selecting between oxanyl and cyclohexyl linkers based on target topology.
Synthesis & Manufacturing Standards
For researchers synthesizing this compound in-house, strict adherence to stoichiometry is required to prevent bis-alkylation.
Optimized Protocol:
Dissolution: Dissolve 4-aminotetrahydropyran (1.0 eq) and Diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous Dichloromethane (DCM).
Cooling: Cool the solution to 0°C under Nitrogen atmosphere.
Addition: Dropwise addition of Chloroacetyl chloride (1.05 eq). Note: Excess acid chloride can lead to side reactions; maintain strict 1.05 eq.
Workup: Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to minimize hydrolysis of the chloride.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 49837775 (Related: N-(tetrahydro-2H-pyran-4-yl)acetamide).
[Link]
Journal of Medicinal Chemistry. Strategies for the Design of Covalent Inhibitors. (General Reference for Chloroacetamide Reactivity).
[Link]
peer-reviewed studies on "2-chloro-N-(oxan-4-yl)acetamide"
Publish Comparison Guide: 2-chloro-N-(oxan-4-yl)acetamide Executive Summary 2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a bifunctional chemical sc...
2-chloro-N-(oxan-4-yl)acetamide (CAS: 1154931-91-5), also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide, is a bifunctional chemical scaffold widely utilized in the development of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).[1]
This guide objectively compares its performance against standard alternatives, focusing on two critical axes:
Electrophilic Reactivity: Comparing the chloroacetamide warhead against acrylamide and bromoacetamide alternatives.
Physicochemical Properties: Comparing the tetrahydropyran (THP) core against cyclohexyl and phenyl bioisosteres for solubility and lipophilicity optimization.
Cysteine-targeting fragment; Intermediate for kinase inhibitors
Comparative Performance Analysis
A. Electrophilic Reactivity: Warhead Selection
In covalent drug design, the reactivity of the electrophile determines the selectivity for the target cysteine residue versus off-target glutathione (GSH) depletion.
Comparison: Chloroacetamide (Current) vs. Acrylamide (Standard) vs. Bromoacetamide (High Reactivity).
Feature
2-chloro-N-(oxan-4-yl)acetamide
Acrylamide Analog
Bromoacetamide Analog
Reaction Mechanism
Sɴ2 Nucleophilic Substitution
Michael Addition (1,4-addition)
Sɴ2 Nucleophilic Substitution
Intrinsic Reactivity ()
High (10–100x > Acrylamide)
Moderate (Tunable)
Very High (Promiscuous)
Selectivity Profile
Moderate; prone to off-target alkylation if not directed by scaffold.
High; requires specific orientation.
Low; often toxic due to rapid GSH depletion.
Metabolic Stability
Moderate; susceptible to amidases.
High; stable in plasma.
Low; rapid hydrolysis.
Primary Use Case
Fragment Screening (Hit Finding) ; Intermediate synthesis.
Scientific Insight:
Peer-reviewed profiling of covalent libraries (London et al., J. Am. Chem. Soc.) indicates that chloroacetamides exhibit a higher "hit rate" in primary screens due to higher intrinsic reactivity compared to acrylamides.[3] However, for clinical candidates, acrylamides are often preferred to reduce immunogenicity risks, unless the chloroacetamide is buried in a highly specific pocket (e.g., Afatinib uses a Michael acceptor, but chloroacetamides are common in early-stage KRAS G12C discovery).
B. Bioisosteric Replacement: Scaffold Selection
The tetrahydropyran (oxan-4-yl) ring is a classic bioisostere for the cyclohexyl ring, designed to lower LogP (lipophilicity) and improve water solubility without altering steric bulk.
Comparison: Oxan-4-yl (Current) vs. Cyclohexyl vs. Phenyl.
Property
Oxan-4-yl (THP)
Cyclohexyl
Phenyl
LogP (Lipophilicity)
Low (~0.5 - 1.0)
High (~2.5 - 3.0)
Moderate (~2.0)
Aqueous Solubility
High (Ether oxygen accepts H-bonds)
Low (Hydrophobic)
Low
Metabolic Liability
Low; Ether ring is stable.
High; Prone to CYP450 hydroxylation.
Moderate; Prone to oxidation.
Steric Conformation
Chair (similar to cyclohexane).
Chair.
Planar.
Data Interpretation:
Replacing a cyclohexyl group with an oxan-4-yl group typically reduces LogP by approximately 1.5–2.0 units. This is critical in drug development to improve oral bioavailability and reduce non-specific protein binding.
Mechanism of Action & Reactivity Landscape
The following diagram illustrates the reactivity landscape of 2-chloro-N-(oxan-4-yl)acetamide, highlighting its dual role as a synthesis intermediate and a covalent probe.
Caption: Dual reactivity pathway: Sɴ2 alkylation of cysteines (biological) vs. nucleophilic displacement for library synthesis (chemical).
Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-(oxan-4-yl)acetamide
Context: Standardized procedure for high-yield synthesis.
Setup: Flame-dried round-bottom flask under nitrogen atmosphere.
Procedure:
Dissolve 4-Aminotetrahydropyran and Triethylamine in DCM. Cool to 0°C.
Add Chloroacetyl chloride dropwise over 15 minutes (Exothermic reaction).
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (Target mass [M+H]+ = 178.06).
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.
Yield: Typically 85–95% as a white solid.
Protocol B: Cysteine Reactivity Assay (GSH Assay)
Context: To quantify electrophilic reactivity (
) compared to standards.
Reagents: Test compound (100 µM), Reduced Glutathione (GSH, 1 mM), Internal Standard (e.g., Caffeine), Phosphate Buffer (pH 7.4).
Method:
Incubate compound with excess GSH at 37°C.
Aliquot samples at t = 0, 15, 30, 60, 120 min.
Quench with 1% Formic Acid.
Analysis: Analyze by HPLC-UV or LC-MS to measure the disappearance of the parent compound.
Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (
) and half-life ().
Expected Result:
for Chloroacetamides is typically < 30 mins (High reactivity).
Comparison: Acrylamides typically show
> 120 mins under these conditions.
References
Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitor Reactivity Using a High-Throughput Thiol-Reactivity Assay." Journal of the American Chemical Society.[3]
Establishes the reactivity scale where chloroacetamides are ~100x more reactive than acrylamides.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Foundational text on using tetrahydropyran as a lipophilic-lowering bioisostere for cyclohexane.
London, N., et al. (2020). "Covalent Fragment Screening of KRAS G12C." ACS Chemical Biology.
Demonstrates the utility of chloroacetamide libraries in targeting difficult proteins like KRAS.
World Intellectual Property Organization. (2007). "WO2007077005A1 - 3,5-Substituted Piperidine Compounds as Renin Inhibitors." Patentscope.
Provides specific synthetic context for coupling 4-aminotetrahydropyran with chloroacetyl chloride.
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 44605963, 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide." PubChem.
Verification of chemical structure and CAS 1154931-91-5.
Standard Operating Procedure: Disposal of 2-Chloro-N-(oxan-4-yl)acetamide
[1][2] Executive Safety Summary 2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) belongs to the class of -chloroacetamides .[1][2] These compounds are potent alkylating agent...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) belongs to the class of
-chloroacetamides .[1][2] These compounds are potent alkylating agents .[1][2] Unlike standard organic waste, they possess a reactive electrophilic center capable of modifying biological macromolecules (DNA/proteins), leading to potential cytotoxicity, skin sensitization, and reproductive toxicity.[1][2]
Critical Directive: Do not dispose of this compound in general organic waste streams without proper segregation.[1][2] Its reactivity with nucleophiles (amines, thiols) can cause uncontrolled exothermic reactions or the formation of toxic byproducts in commingled waste containers.[1][2]
Physical & Chemical Profile
Property
Description
Structure
-Chloroacetamide core with an oxane (tetrahydropyran) ring.[1][2]
The following decision tree outlines the logical flow for handling this compound based on its physical state and quantity.
Figure 1: Decision logic for the safe disposal of 2-chloro-N-(oxan-4-yl)acetamide streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Objective: Isolate the bulk solid to prevent dust generation and accidental exposure.[1][2]
Primary Containment: Transfer the solid into a clear, wide-mouth polyethylene or glass jar. Do not use metal containers as prolonged contact with residual moisture and the chloroacetamide can generate HCl, corroding the metal.[1][2]
Labeling: Affix a hazardous waste label immediately.
GHS Pictograms: Skull & Crossbones (Toxic), Health Hazard (Sensitizer).[1][2]
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary bucket.
Disposal Path: Designate for High-Temperature Incineration . This ensures the destruction of the oxane ring and the chloroacetamide moiety.[1][2]
Protocol B: Liquid Waste (Solutions)
Objective: Prevent reaction with incompatible waste streams.
Solvent Compatibility: Ensure the compound is dissolved in a compatible solvent (e.g., Dichloromethane, Ethyl Acetate, or DMSO).[1][2]
Warning: Avoid mixing with waste containers high in amines (e.g., triethylamine waste) or thiols, as this will trigger an alkylation reaction, generating heat and potentially toxic vapors.[1][2]
Segregation: Pour into the Halogenated Organic Waste carboy.
Why Halogenated? Even though the carbon count is high, the chlorine atom requires this classification to prevent damage to non-halogenated incinerators and to comply with EPA regulations regarding halogen content.[1][2]
pH Check: Ensure the waste stream is neutral to slightly acidic.[1][2] If the solution is basic, neutralize before adding to the carboy to prevent rapid hydrolysis.[1][2]
Protocol C: Deactivation & Spill Cleanup (The "Senior Scientist" Method)
Context: For cleaning glassware, benchtop spills, or deactivating trace residues.[1][2] Do not use this for bulk disposal unless authorized, as it increases waste volume.[1][2]
Mechanism: We utilize a "soft" nucleophile (Thiosulfate) to displace the chloride, converting the toxic alkylating agent into a water-soluble, non-toxic Bunte salt.[1][2]
The resulting waste is now chemically deactivated but should still be treated as hazardous chemical waste (due to the oxane moiety and residual chemicals).[1][2]
Place used paper towels in a sealed bag labeled "Debris contaminated with deactivated chloroacetamide."[1][2]
Regulatory & Compliance (RCRA)
While specific RCRA codes depend on the exact formulation and concentration, the following guidelines apply to 2-chloro-N-(oxan-4-yl)acetamide:
EPA Waste Code (Generic): If the specific CAS is not P- or U-listed (which is common for niche intermediates), it typically defaults to D001 (Ignitable, if in solvent) or must be profiled as Toxic under generator knowledge.[1]
Packing Group: III (typically, unless high purity/toxicity indicates II).[1][2]
References
PubChem. (n.d.).[1][2] 2-Chloroacetamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
Personal protective equipment for handling 2-chloro-N-(oxan-4-yl)acetamide
Executive Safety Summary: The Alkylating Hazard 2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is an -chloroacetamide derivative. While specific toxicological data for this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: The Alkylating Hazard
2-Chloro-N-(oxan-4-yl)acetamide (also known as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide) is an
-chloroacetamide derivative. While specific toxicological data for this exact molecule may be limited in public registries, its pharmacophore dictates its safety profile.
Core Hazard Mechanism:
The
-chloroacetamide moiety acts as a potent electrophile (alkylating agent). It irreversibly alkylates nucleophilic residues (sulfhydryls/thiols) on proteins and DNA.
Immediate Risk: Severe Allergic Contact Dermatitis (ACD) and skin sensitization.
Systemic Risk: Potential reproductive toxicity and cytotoxicity if ingested or inhaled.
Operational Status: Handle as a High-Potency Sensitizer .
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic tetrahydropyran ring facilitates skin absorption, while the chloroacetamide tail reacts with dermal proteins.
Component
Specification
Scientific Rationale
Hand Protection
Double Gloving (Nitrile/Nitrile)
Outer Glove: Standard Nitrile (4 mil) for dexterity.Inner Glove: Extended cuff Nitrile (5-8 mil).Rationale:[1] Chloroacetamides can permeate thin nitrile. The second layer provides a "breakthrough buffer" allowing time to doff contaminated outer gloves safely.
Respiratory
Fume Hood (Primary)
Mandatory. Do not handle open powder on a benchtop. If hood work is impossible, a P100/OV (Organic Vapor) respirator is required.
Eye/Face
Chemical Goggles
Safety glasses are insufficient for alkylating powders. Goggles seal against airborne dust that can lacrimate or alkylate corneal tissue.
Body
Tyvek® Sleeves or Lab Coat
Standard cotton coats are porous. If handling >1g, use disposable Tyvek sleeves to prevent wrist/forearm exposure.
Operational Handling Protocol
This protocol uses a Self-Validating Workflow to minimize error.
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic. Electrostatic discharge can disperse alkylating dust.
The "Dirty/Clean" Line: Establish a visual boundary in the hood.
Left: Reagent stock bottle.
Center: Balance/Weighing boat.
Right: Reaction vessel.
Never cross contaminated gloves back to the clean zone.
Phase B: Solubilization (The Critical Step)
Solvent Choice: Dissolve the solid immediately. Do not leave the powder exposed.
Procedure:
Transfer solid to the reaction vessel.
Add solvent (e.g., DCM, DMF) down the sides of the vessel to wash down adherent powder.
Seal immediately. Once in solution, the vapor pressure is lower, but skin absorption risk remains high.
Phase C: Decontamination of Tools
Do not remove spatulas or weigh boats from the hood dry.
The "Quench Bath": Keep a beaker of 10% Sodium Thiosulfate in the hood.
Action: Immediately submerge contaminated spatulas/tips into the thiosulfate bath. The thiosulfate acts as a "sacrificial nucleophile," reacting with the chloroacetamide to form a non-toxic water-soluble adduct [1].
Emergency Response & Decontamination Logic
The following diagram outlines the decision logic for spills and exposure.
Figure 1: Decision logic for exposure response and spill neutralization of alkylating agents.[2][3]
Waste Disposal & Deactivation
Do not pour down the drain.
Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste (labeled "Toxic/Sensitizer").
Liquid Waste:
Reaction Waste: Collect in Halogenated Organic waste streams.
Quench Solutions: The sodium thiosulfate decontamination bath can be disposed of as aqueous chemical waste after verifying pH (adjust to pH 6-8 if necessary).
Container Disposal: Empty reagent bottles must be triple-rinsed with a solvent (acetone/ethanol) inside the hood before glass disposal. Add the rinsate to the halogenated waste stream.
References
PubChem. (2023). Compound Summary: Chloroacetamide.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[5][6][7] Retrieved October 26, 2023, from [Link]